molecular formula C28H29NO5 B557305 Fmoc-D-Tyr(tBu)-OH CAS No. 118488-18-9

Fmoc-D-Tyr(tBu)-OH

Cat. No.: B557305
CAS No.: 118488-18-9
M. Wt: 459.5 g/mol
InChI Key: JAUKCFULLJFBFN-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9) is a protected amino acid derivative specifically designed for Fmoc solid-phase peptide synthesis (SPPS) [1] . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amine functionality, which is stable under the basic conditions of peptide chain elongation but can be readily removed with a mild base. The phenolic hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) ether group, which prevents unwanted side reactions during synthesis and is stable to piperidine but can be cleaved with strong acids [3] . This building block is essential for the site-specific incorporation of D-tyrosine residues into synthetic peptides [1] . The use of D-amino acids is a key strategy in peptide science to modulate the structure, stability, and function of peptides. Peptides containing D-tyrosine exhibit increased resistance to enzymatic degradation, which can significantly improve their half-life in biological applications [3] . Researchers utilize this derivative in diverse fields, including the development of novel antimicrobials [3] , the synthesis of radiolabeled compounds for cancer theranostics [3] , and the construction of custom peptide libraries for drug discovery screening programs. The product is typically supplied as a white or off-white powder with a high level of purity (≥98%) and excellent enantiomeric purity (≥99.5%), ensuring minimal presence of the L-enantiomer that could lead to synthetic impurities [1] [8] . It is recommended to store the product in a cool, dry place, protected from light and under an inert atmosphere [2] . WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, cosmetic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922687
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-18-9
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Critical Role of the tert-Butyl Group in Fmoc-D-Tyr(tBu)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, high-yield target peptides. Fmoc-D-Tyr(tBu)-OH is a cornerstone building block for the incorporation of D-tyrosine residues, and the function of its tert-butyl (tBu) group is central to the success of the Fmoc/tBu orthogonal protection strategy. This technical guide elucidates the multifaceted role of the t-butyl group in this compound, providing detailed insights for professionals in peptide research and drug development.

The Orthogonal Protection Strategy: A Tale of Two Groups

This compound is a derivative of the amino acid D-tyrosine, meticulously designed for SPPS.[1] It features two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group.[1][2] The Fmoc group safeguards the α-amino terminus of the amino acid, while the t-butyl group shields the phenolic hydroxyl side chain of tyrosine.[1][3]

The brilliance of this arrangement lies in its "orthogonality"—the ability to deprotect one group under conditions that leave the other intact.[1][2] The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[1] Conversely, the t-butyl group is stable to these basic conditions but is efficiently removed by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][4] This differential lability is the bedrock of the Fmoc/tBu strategy, enabling precise and controlled peptide assembly.[1]

Core Functions of the tert-Butyl Group

The primary function of the t-butyl group in this compound is to prevent unwanted side reactions involving the highly reactive hydroxyl group of the tyrosine side chain during peptide synthesis.[1] Left unprotected, this nucleophilic hydroxyl group could participate in several deleterious reactions, including:

  • O-acylation: The hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield of the desired linear peptide.[5]

  • Modification during activation: The hydroxyl group could interfere with the activation of the amino acid's carboxyl group, leading to reduced coupling efficiencies.[1]

  • Undesired chemical modifications: The hydroxyl group could be susceptible to modification by other reagents used during the synthesis process.

By "capping" the hydroxyl group, the bulky and chemically robust t-butyl group ensures that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain, thereby enhancing coupling efficiency and the overall fidelity of the synthesis.[1][6]

Physicochemical and Quantitative Data

The selection of protected amino acids in SPPS is also guided by their physical and chemical properties. A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₈H₂₉NO₅[7]
Molecular Weight 459.53 g/mol [7][8]
Appearance White to off-white solid/powder[3]
Purity (HPLC) ≥98.0%[8][9]
Solubility Soluble in DMF and DMSO, sparingly soluble in water[3]
Storage Temperature 2-8°C[8]

Experimental Protocols: Deprotection of the t-Butyl Group

The removal of the t-butyl group is a critical step that occurs concurrently with the cleavage of the peptide from the solid support. A typical protocol for this final deprotection step is as follows:

Materials:

Procedure:

  • Resin Preparation: The fully assembled peptide-resin is thoroughly washed and dried.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers are crucial to quench the reactive tert-butyl cations generated during deprotection, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[2][10]

  • Cleavage and Deprotection: The cleavage cocktail is added to the peptide-resin, and the mixture is gently agitated for 2-3 hours at room temperature.[11]

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the deprotected peptide is collected. The peptide is then precipitated by adding the filtrate to cold diethyl ether.[11]

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.[11] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Signaling Pathways

To further clarify the role of the t-butyl group within the broader context of SPPS, the following diagrams illustrate the logical workflow and the chemical transformations involved.

SPPS_Workflow start Start: Resin Support faa 1. First Amino Acid (Fmoc-AA-OH) Coupling start->faa deprotection 2. Fmoc Deprotection (Piperidine/DMF) faa->deprotection coupling 3. Coupling of This compound deprotection->coupling repeat Repeat Steps 2 & 3 for Peptide Elongation coupling->repeat repeat->deprotection Continue Elongation final_deprotection 4. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->final_deprotection Sequence Complete purification 5. Precipitation & Purification final_deprotection->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Pathway cluster_peptide Protected Peptide on Resin cluster_reagents Reagents Peptide Fmoc-NH-...-Tyr(tBu)-...-COOH Resin Fmoc_removal Fmoc Group Removal (Base-labile) Peptide:N->Fmoc_removal Step-wise Elongation Piperidine Piperidine/DMF Piperidine->Fmoc_removal TFA TFA Cocktail tBu_removal tBu Group Removal (Acid-labile) TFA->tBu_removal Intermediate H₂N-...-Tyr(tBu)-...-COOH Resin Intermediate->tBu_removal Final Cleavage Final_Peptide H₂N-...-Tyr(OH)-...-COOH Fmoc_removal->Intermediate tBu_removal->Final_Peptide

Caption: Orthogonal deprotection strategy in Fmoc/tBu SPPS.

References

An In-depth Technical Guide to Fmoc-D-Tyr(tBu)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a pivotal building block in modern peptide chemistry. As a protected amino acid derivative, it is extensively utilized in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1][2] This strategy leverages the base-labile nature of the Fmoc protecting group for the α-amino group and the acid-labile tert-butyl (tBu) ether for the phenolic hydroxyl group of the D-tyrosine side chain. This dual-protection scheme is instrumental in the synthesis of complex peptides, as it prevents undesirable side reactions and ensures the high purity and yield of the final product.[2] The incorporation of the D-enantiomer of tyrosine can also confer unique properties to the resulting peptide, such as increased resistance to proteolytic degradation, a critical attribute for the development of therapeutic peptides.[3]

Chemical Structure and Properties

This compound is a white to off-white solid at room temperature.[4] Its structure is characterized by the D-tyrosine core, with the α-amino group protected by the bulky Fmoc group and the side-chain hydroxyl group protected by the tBu group.

Physicochemical Data
PropertyValueReference
IUPAC Name (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid[5]
Synonyms Fmoc-O-tert-butyl-D-tyrosine, N-α-Fmoc-O-t-butyl-D-tyrosine[6][7]
CAS Number 118488-18-9[8]
Molecular Formula C₂₈H₂₉NO₅[8]
Molecular Weight 459.53 g/mol [8]
Appearance White to off-white solid[4]
Melting Point 150.0 to 154.0 °C[9]
Solubility Soluble in 1 mmole in 2 ml dimethylformamide (Clearly soluble). Slightly soluble in water.[9]
Storage Temperature 2-8°C[8]
Spectroscopic Data
  • ¹H NMR: Will show characteristic peaks for the aromatic protons of the Fmoc and tyrosine groups, the aliphatic protons of the tBu group, and the chiral proton of the D-tyrosine backbone.

  • ¹³C NMR: Will display signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.

  • FT-IR: Will exhibit characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), C-O, and aromatic C-H bonds.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 460.2.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed protocols for the key steps involving this amino acid derivative.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide chain on a solid support involves iterative cycles of deprotection and coupling.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling Resin->Swelling Fmoc_Deprotection Fmoc Deprotection Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling of This compound Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Washing_2->Cleavage Final Cycle Purification Peptide Purification Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies

1. Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted syringe reaction vessel.

    • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10 mL per gram of resin).

    • Agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.

    • Drain the solvent.

2. N-terminal Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

  • Procedure:

    • Add the deprotection solution to the swollen resin.

    • Agitate for 5 minutes and then drain the solution.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 15-20 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent is critical for high efficiency and minimal side reactions.[11]

  • Reagents and Equipment:

    • This compound (3 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

    • Base (e.g., DIPEA, Collidine) (6 equivalents)

    • DMF

    • Fritted syringe reaction vessel

  • Protocol 1: HBTU Activation

    • In a separate vial, dissolve this compound, HBTU, and N,N-diisopropylethylamine (DIPEA) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Protocol 2: HATU Activation

    • In a separate vial, dissolve this compound, HATU, and Collidine in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

4. Monitoring the Coupling Reaction (Optional)

The completion of the coupling reaction can be monitored using a qualitative colorimetric test.

  • Kaiser Test:

    • A small sample of the resin is taken and washed.

    • The Kaiser test reagents are added.

    • A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. The coupling step should be repeated.

    • A negative result (yellow beads) indicates a complete coupling reaction.[11]

5. Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.

  • Reagents:

  • Procedure:

    • Ensure the peptide-resin is dry.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.[10]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether 2-3 times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development due to their enhanced stability against enzymatic degradation.[3] A specific application of D-tyrosine has been demonstrated in the field of cosmetics, where its inclusion in peptides can confer anti-melanogenic properties.[12][13][14]

D-tyrosine is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[12] When incorporated into a peptide, this inhibitory effect can be retained. The signaling pathway for melanogenesis is initiated by factors such as α-melanocyte-stimulating hormone (α-MSH) or UV radiation, which lead to the activation of tyrosinase and subsequent melanin production. A peptide containing D-tyrosine can interfere with this pathway by directly inhibiting tyrosinase activity.

Melanogenesis_Inhibition cluster_0 Melanocyte alpha_MSH α-MSH / UV Radiation MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene Transcription MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase DOPA L-DOPA Melanin Melanin DOPA->Melanin Tyrosinase L_Tyrosine L-Tyrosine L_Tyrosine->DOPA Tyrosinase D_Tyr_Peptide D-Tyrosine-Containing Peptide D_Tyr_Peptide->Inhibition

Inhibition of Melanogenesis by a D-Tyrosine-Containing Peptide.

This diagram illustrates that external stimuli like α-MSH or UV radiation activate a signaling cascade that upregulates the transcription of the tyrosinase gene. The resulting tyrosinase enzyme then catalyzes the conversion of L-tyrosine to melanin. A D-tyrosine-containing peptide can directly inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production.[12][13][14]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with unique properties. Its orthogonal protecting groups allow for its seamless integration into established SPPS workflows, while the incorporation of a D-amino acid can enhance the biological stability of the final peptide product. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective use in research and development, particularly in the creation of novel therapeutic and cosmetic peptides. The ability of D-tyrosine-containing peptides to modulate signaling pathways, such as the inhibition of melanogenesis, highlights the potential for designing peptides with specific biological activities.

References

An In-depth Technical Guide to Fmoc-D-Tyr(tBu)-OH: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its characteristics, experimental protocols for its use and analysis, and its role in the development of therapeutic peptides.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid D-tyrosine.[1] It is a white to off-white powder, a form that is stable under recommended storage conditions.[1][2][3] The molecule incorporates two key protecting groups: the base-labile Fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side chain.[4][5] This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[4][5][6]

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Chemical Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[7]
Synonyms Fmoc-O-tert-butyl-D-tyrosine, N-α-Fmoc-O-t-butyl-D-tyrosine[8][9][10]
CAS Number 118488-18-9[1][2][7][8][9][10][11][12]
Molecular Formula C₂₈H₂₉NO₅[2][8][9][11][12]
Molecular Weight 459.53 g/mol [2][8][9][11][13]
Appearance White to off-white powder/solid[1][2][3]
Melting Point ~150 °C (decomposes)[10][14]
Solubility Sparingly soluble in water.[1][10] Soluble in DMF, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][1][2][10]
Storage Temperature 2-8°C is commonly recommended for stability.[3][8][10][3][8][10]
Purity (Typical) ≥98.0% (HPLC)[8][11]
Enantiomeric Purity ≥99.5%[11]

Note: Specific values for properties like melting point and purity may vary slightly between suppliers and batches. Always refer to the supplier's certificate of analysis for lot-specific data.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in the Fmoc/tBu strategy for SPPS.[15] The tyrosine side chain's phenolic hydroxyl group is nucleophilic and can undergo undesired O-acylation during peptide coupling steps.[5] The tert-butyl (tBu) protecting group provides a robust shield against such side reactions.[5]

The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group is selectively cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF) to expose the N-terminal amine for the next coupling cycle, while the acid-labile tBu group remains intact.[15] The tBu group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[15]

spss_cycle Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start or Previous Cycle Fmoc_AA Fmoc-Amino Acid (e.g., this compound) Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Fmoc_AA->Coupling Washing_1 DMF Wash Deprotection->Washing_1 Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat For next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final amino acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a peptide incorporating this compound and its subsequent analysis.

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain on a 0.1 mmol scale.

A. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.[16]

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[15]

  • Drain the DMF.[15]

B. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swelled resin.[15]

  • Agitate for 5-10 minutes, then drain the solution.[15][16]

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[16][17]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

C. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, PyBOP) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA), and allow the solution to pre-activate for 1-5 minutes.[15]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Drain the coupling solution and wash the resin extensively with DMF (3-5 times).[15][16]

The resin is now ready for the next deprotection and coupling cycle.

This protocol provides a general method for analyzing the purity of the synthesized peptide containing the D-Tyr(tBu) residue using reverse-phase HPLC (RP-HPLC).[18]

A. Sample Preparation:

  • Cleave a small amount of the peptide from the resin using a suitable TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[16]

  • Precipitate the peptide with cold diethyl ether and centrifuge to obtain a pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a final concentration of approximately 1 mg/mL.[18]

  • Filter the sample through a 0.22 µm syringe filter.[18]

B. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

  • Mobile Phase A: 0.1% TFA in water.[18]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[18]

  • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

C. Data Analysis:

  • The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

hplc_workflow Start Crude Peptide Sample Dissolve Dissolve in ACN/Water Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Result Purity Assessment (%) Analyze->Result

Caption: Workflow for the HPLC-based purity analysis of a synthetic peptide.

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

A. Sample Preparation:

  • The sample prepared for HPLC analysis can typically be used directly for mass spectrometry.

B. Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.

C. Data Analysis:

  • The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight of the peptide.

  • This experimental molecular weight is then compared to the theoretical molecular weight of the expected peptide sequence to confirm its identity.[18]

Safety and Handling

While this compound is generally considered a low-hazard compound, appropriate safety precautions should always be taken in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1][20] In case of dust formation, use a dust mask or work in a well-ventilated area.[20]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3] Recommended storage is typically between 2-8°C.[3][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong nucleophiles, and reducing agents.[1][3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.[3]

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-tyrosine residues. Its well-defined physical and chemical properties, combined with its role in the robust and versatile Fmoc/tBu SPPS strategy, make it a vital component in academic research and the development of peptide-based therapeutics. A thorough understanding of its characteristics and the experimental protocols for its use and analysis is crucial for the successful synthesis of high-quality peptides.

References

A Technical Guide to Fmoc-D-Tyr(tBu)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1] Its unique structural design, incorporating a base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the D-tyrosine side chain, facilitates orthogonal protection strategies.[1] This dual-protection scheme is crucial for the successful assembly of complex peptides, as it prevents undesirable side reactions and ensures the high purity and yield of the final peptide product.[1] This document provides a concise overview of the key molecular properties of this compound and its typical workflow in peptide synthesis.

Molecular and Chemical Properties

This compound is a white to off-white powder at room temperature.[2] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate.[2][3] The quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₈H₂₉NO₅[3][4][5]
Molecular Weight 459.53 g/mol [3][4][5]
CAS Number 118488-18-9[3][4][5][6]
Appearance White to off-white solid/powder[2]
Purity ≥95% to ≥98.0% (HPLC)[4][5]
Storage Temperature 2-8°C[4]

Applications in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[4] Tyrosine is a significant amino acid, and its phosphorylated form plays a role in modifying the physical properties of peptides. It is also a precursor for the synthesis of thyroxine, dopa, and adrenaline.[2][3] The use of the D-enantiomer, this compound, allows for the creation of peptides with specific stereochemistry, which can be critical for their biological activity and stability.[2]

The Fmoc group provides protection for the amine group and is typically removed using a base, such as piperidine. This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting the acid-labile tert-butyl protecting group on the tyrosine side chain.[1]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents cluster_process Synthesis Cycle Resin Resin with Linker and Growing Peptide Chain Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Fmoc_AA This compound Coupling_Step Coupling Fmoc_AA->Coupling_Step Coupling Coupling Reagents (e.g., HBTU, DIPEA) Coupling->Coupling_Step Deprotection Deprotection Reagent (e.g., Piperidine) Deprotection->Fmoc_Deprotection Start Start Cycle Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Free N-terminus Washing1->Coupling_Step Washing2 Washing Coupling_Step->Washing2 Peptide Bond Formation End End Cycle Washing2->End

Figure 1: General workflow for the incorporation of an Fmoc-protected amino acid in SPPS.

Synthesis of this compound

The synthesis of this compound is a well-established procedure in peptide chemistry.[1] A common method involves the direct Fmocylation of O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH).[1] This is typically achieved by reacting H-D-Tyr(tBu)-OH with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or fluorenylmethyloxycarbonyl azide, in a suitable solvent like dioxane.[1][7] The crude product is then often purified by extraction and recrystallization.[7]

Conclusion

This compound is an essential reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its well-defined molecular properties and its role in the established methodology of solid-phase peptide synthesis make it a fundamental component in the creation of novel peptides for a wide range of applications. The orthogonal protection strategy it employs is a cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of complex peptide molecules.[1]

References

Orthogonal Protection Strategy Using Fmoc and tBu Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of peptides, the precise assembly of amino acids is achieved through the strategic use of protecting groups to prevent unwanted side reactions. The principle of orthogonal protection is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), employing protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain with high fidelity.[1][2] The most widely adopted orthogonal strategy in contemporary peptide synthesis is the Fmoc/tBu approach .[1][3] This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains.[4][5] This guide provides a comprehensive technical overview of the Fmoc/tBu orthogonal protection strategy, detailing its core principles, quantitative performance data, and detailed experimental protocols for its application in research and drug development.

The Core Principle of Orthogonality in Fmoc/tBu SPPS

The success of the Fmoc/tBu strategy lies in its orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms.[5][6] This allows for the selective deprotection of the Nα-amino group at each cycle of synthesis without affecting the side-chain protecting groups.[4]

  • Nα-Protection (Temporary): The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of a secondary amine like piperidine (B6355638) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[5] The removal occurs via a β-elimination mechanism.

  • Side-Chain Protection (Permanent): The tBu-based protecting groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[5][7]

This differential lability is the foundation of the iterative cycle of SPPS, enabling the controlled, sequential addition of amino acids to the growing peptide chain.

cluster_SPPS_Cycle Fmoc/tBu Solid-Phase Peptide Synthesis Cycle Start Start: Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling 2. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Repeat Repeat Cycle for each Amino Acid Wash_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Cleavage 3. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Final_Cleavage Final cycle Peptide Purified Peptide Final_Cleavage->Peptide cluster_Fmoc_Deprotection Fmoc Deprotection Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Add_Piperidine Add 20% Piperidine/DMF Swell->Add_Piperidine Agitate Agitate 5-10 min Add_Piperidine->Agitate Drain Drain Solution Agitate->Drain Wash Wash with DMF (5-7x) Drain->Wash End H₂N-Peptide-Resin Wash->End Kaiser_Test Kaiser Test: Positive (Blue) End->Kaiser_Test cluster_Final_Cleavage Final Cleavage and Deprotection Workflow Start Protected Peptide-Resin Wash_Dry Wash (DCM) & Dry Resin Start->Wash_Dry Add_TFA Add TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Wash_Dry->Add_TFA Agitate Agitate 2-3 hours Add_TFA->Agitate Filter Filter to remove Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry End Crude Peptide for Purification Dry->End

References

The Cornerstone of Innovation: A Technical Guide to the Significance of D-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, yet their clinical translation has been historically hampered by inherent limitations, primarily their rapid degradation by endogenous proteases. A paradigm-shifting strategy to overcome this hurdle is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This in-depth technical guide explores the profound significance of D-amino acids in modern peptide design, providing a comprehensive overview of their impact on peptide stability, receptor interaction, and immunogenicity. This document serves as a critical resource, offering detailed experimental methodologies and quantitative data to empower researchers in the rational design of next-generation peptide therapeutics.

Enhanced Proteolytic Stability: The Primary Advantage of D-Amino Acid Incorporation

The fundamental and most celebrated advantage of substituting L-amino acids with their D-enantiomers is the dramatic enhancement of peptide stability.[1][2] Natural proteases, the enzymes responsible for peptide and protein degradation, have evolved active sites that are stereospecific for L-amino acids.[1] The introduction of a D-amino acid creates a stereochemical "mismatch," preventing the peptide from fitting correctly into the enzyme's active site. This steric hindrance renders the adjacent peptide bonds resistant to cleavage, significantly prolonging the peptide's half-life in biological fluids.[1]

Quantitative Impact on Peptide Half-Life

The incorporation of D-amino acids can lead to a substantial increase in the in vitro and in vivo half-life of peptides. The following table summarizes comparative data from various studies, illustrating the significant stability enhancement achieved with D-amino acid substitution.

Peptide/Analog PairD-Amino Acid ContentAssay ConditionHalf-life (t½) of D-PeptideHalf-life (t½) of L-PeptideFold Increase in StabilityReference
RD2D3 vs. L-analogAll D-amino acidsHuman Plasma~93.7% remaining after 48hNot stableNot applicable[1]
cRD2D3 vs. L-analogAll D-amino acidsHuman Plasma~92.4% remaining after 48hNot stableNot applicable[1]
(D)-GLP1 vs. (L)-GLP1All D-amino acidsProteinase K>80% remaining after 6hTotal loss in <1h>4.8[3]
D-peptide vs. L-peptideC-terminal D-amino acidProteinase K15% remaining after 24hTotal loss in 4hSignificant[4]
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8[5]
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5[5]
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure for determining the half-life of a peptide in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Test peptide (containing D-amino acids) and control L-peptide

  • Pooled human serum (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA) for protein precipitation

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • RP-HPLC system with a C18 column

Methodology:

  • Peptide Solution Preparation: Prepare a 1 mM stock solution of the test and control peptides in an appropriate solvent (e.g., water or PBS).

  • Incubation: Pre-warm the human serum to 37°C. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to a final peptide concentration of 100 µM. The final serum concentration should be at least 50%. Incubate the mixture at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Protein Precipitation: Immediately add an equal volume of 1% TFA in ACN to the aliquot to stop the enzymatic reaction and precipitate serum proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • HPLC Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.[2]

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 time point. Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a first-order decay curve.[2]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare 1 mM Peptide Stock incubation Incubate Peptide in Serum at 37°C prep_peptide->incubation prep_serum Pre-warm Human Serum to 37°C prep_serum->incubation sampling Withdraw Aliquots at Time Points incubation->sampling precipitation Precipitate Proteins with TFA/ACN sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc data_analysis Calculate Half-life (t½) hplc->data_analysis

Experimental workflow for an in vitro peptide stability assay.

Modulation of Receptor Binding Affinity

The introduction of D-amino acids can have varied and context-dependent effects on a peptide's interaction with its biological target. While a direct substitution of an L-amino acid with its D-enantiomer in a known binding motif will often disrupt or abolish binding due to stereospecific receptor requirements, strategic placement of D-amino acids can sometimes enhance binding affinity or alter selectivity.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test peptide for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

  • Unlabeled test peptides (L- and D-analogs)

  • Binding buffer (e.g., Tris-HCl with MgCl₂, BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter or gamma counter

Methodology:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand. Then, add increasing concentrations of the unlabeled test peptide (competitor).

  • Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (purified receptor protein)

  • Analyte (D-amino acid-containing peptide and L-control)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Ligand Immobilization: Covalently immobilize the purified receptor protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.[8]

  • Analyte Injection: Inject a series of concentrations of the test peptide (analyte) over the immobilized receptor surface. A reference flow cell without the immobilized ligand is used to subtract non-specific binding.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the peptide in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Reduced Immunogenicity: A Stealthy Advantage

A significant benefit of incorporating D-amino acids is the potential for reduced immunogenicity. Peptides composed of L-amino acids can be processed by antigen-presenting cells (APCs), loaded onto Major Histocompatibility Complex (MHC) class II molecules, and presented to T-helper cells, potentially triggering an adaptive immune response.[9] Because the processing enzymes in APCs are stereospecific for L-amino acids, D-peptides are largely resistant to this processing and presentation pathway, leading to a diminished or absent immune response.[9][10] This is a crucial advantage for therapeutic peptides that require chronic administration. For instance, studies have shown that replacing L-melittin with D-melittin in a polymer-peptide conjugate significantly reduced the generation of anti-PEG antibodies in mice.[9]

Impact on Signaling Pathways: Case Study of Alzheimer's Disease

D-amino acid-containing peptides have emerged as promising therapeutic candidates for neurodegenerative diseases like Alzheimer's by targeting the aggregation of the amyloid-beta (Aβ) peptide.[11][12][13] These D-peptides can act as inhibitors of Aβ aggregation, preventing the formation of toxic oligomers and fibrils.[13][14]

amyloid_inhibition Ab_monomer Aβ Monomers Oligomers Toxic Aβ Oligomers Ab_monomer->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Plaques Amyloid Plaques Fibrils->Plaques D_peptide D-amino acid Peptide Inhibitor D_peptide->Ab_monomer Binding & Sequestration D_peptide->Oligomers Inhibition of Aggregation

Inhibition of Amyloid-Beta aggregation by a D-peptide.

GPCR Signaling Modulation

Peptide-liganded G protein-coupled receptors (GPCRs) are important drug targets.[15] The binding of a peptide agonist to a GPCR initiates a conformational change, leading to the activation of intracellular signaling cascades mediated by G proteins.[16] D-amino acid-containing peptides can be designed to act as either agonists or antagonists at these receptors, thereby modulating downstream signaling.

GPCR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D_peptide D-Peptide Ligand (Agonist) GPCR GPCR D_peptide->GPCR Binding G_protein Heterotrimeric G-protein (Gαβγ-GDP) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha GTP for GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Cellular_response Cellular Response Second_messenger->Cellular_response Activation of Downstream Targets

GPCR signaling pathway activated by a D-peptide agonist.

Conclusion

The strategic incorporation of D-amino acids represents a cornerstone of modern peptide drug design. By conferring remarkable resistance to proteolytic degradation, this approach directly addresses a primary obstacle to the clinical success of peptide therapeutics. The ability to modulate receptor binding and reduce immunogenicity further expands the utility of this strategy. The detailed methodologies and quantitative data presented in this guide provide a robust framework for the rational design and evaluation of D-amino acid-containing peptides, paving the way for the development of more stable, effective, and safer peptide-based medicines.

References

Fmoc-D-Tyr(tBu)-OH: A Comprehensive Technical Guide for Synthetic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, or Fmoc-D-Tyr(tBu)-OH, as a pivotal precursor in the solid-phase peptide synthesis (SPPS) of synthetic peptides. The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This document provides a detailed overview of the chemical properties of this compound, comprehensive experimental protocols for its application, and contextualizes its importance in the study of signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid D-tyrosine, specifically engineered for use in Fmoc-based solid-phase peptide synthesis.[1] Its utility is centered around an orthogonal protection strategy, which is fundamental to the successful stepwise construction of a peptide chain. The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an acid-labile tert-butyl (tBu) group safeguarding the phenolic hydroxyl group of the tyrosine side chain. This dual-protection scheme prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine (B6355638), while the tBu group remains intact until the final cleavage of the peptide from the solid support with a strong acid, such as trifluoroacetic acid (TFA).[2]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The following tables summarize key quantitative data for this compound.

PropertyValue
CAS Number 118488-18-9
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol [3][4]
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu)
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Purity and Assay Specifications
Purity (HPLC) ≥98.0%[3]
Purity (General) ≥95%[5]
Storage Temperature 2-8°C

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of an this compound residue into a growing peptide chain on a solid support. These steps are foundational to the Fmoc/tBu SPPS strategy.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring that the reactive sites are accessible, which is essential for efficient peptide synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to fully immerse the resin.

    • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[6]

    • After swelling, drain the solvent through the frit.

Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the peptide chain, preparing it for the subsequent coupling reaction.

  • Reagents: 20% piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the swelled resin.

    • Agitate the mixture for 3-5 minutes and then drain the solution.[6]

    • Add a fresh aliquot of the deprotection solution.

    • Continue agitation for an additional 15-20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

Amino Acid Activation and Coupling

This protocol describes the activation of the carboxyl group of this compound and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents)

    • Base (e.g., DIPEA or HOBt; 6-10 equivalents for DIPEA)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound, the coupling reagent, and the base in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

    • Once the reaction is complete, drain the coupling solution and wash the resin-bound peptide thoroughly with DMF (3-5 times).

Final Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.

  • Reagents: Cleavage cocktail (a common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). Caution: TFA is highly corrosive and should be handled in a certified fume hood with appropriate personal protective equipment.

  • Procedure:

    • After the final synthesis cycle and deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol, and dry under vacuum.

    • Add the freshly prepared cleavage cocktail to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[6]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Core Concepts

To further elucidate the role and application of this compound, the following diagrams illustrate its chemical structure, its use in the SPPS workflow, and a relevant biological context.

Caption: Chemical structure of this compound.

start Start: Resin Support swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 3. DMF Wash deprotection->washing1 coupling 4. Coupling (this compound, Coupling Reagents) washing1->coupling washing2 5. DMF Wash coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruitment via SH2 domains ras Ras Activation adaptor->ras mapk_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) ras->mapk_cascade transcription Gene Transcription (Proliferation, Survival) mapk_cascade->transcription Signal Transduction

References

A Technical Guide to the Applications of D-Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences represents a significant strategy in modern drug discovery and material science. Among these, the D-enantiomer of tyrosine (D-Tyr) has garnered considerable attention for its ability to confer unique and advantageous properties to peptides. This technical guide provides an in-depth exploration of the potential applications of D-tyrosine-containing peptides, focusing on their enhanced stability, and diverse roles in therapeutics and biotechnology. We will delve into the core principles underlying their utility, present quantitative data, detail experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for professionals in the field.

The primary advantage of substituting L-tyrosine with D-tyrosine lies in the significant enhancement of peptide stability against enzymatic degradation. Proteolytic enzymes, which are inherently chiral, are stereospecific for L-amino acids. The introduction of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage and thereby extending the peptide's half-life in biological systems. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data comparing peptides containing D-tyrosine to their L-tyrosine counterparts across various applications.

Table 1: Comparative Serum Stability of D-Amino Acid-Containing Peptides

Peptide SequenceModificationMatrixHalf-life (t½)Reference
RDP215 (L-form)UnmodifiedHuman Serum< 1 h[1]
RDP215 (D-form)All D-amino acidsHuman Serum> 24 h[1]
Peptide 1Tam label at Lys4Human Blood Plasma43.5 h[2]
Peptide 5Tam label at Lys18Human Blood Plasma3.8 h[2]
Peptide 2Tam label, Lauric acidHuman Blood Plasma3.2 h[2]
Peptide 3Tam labelHuman Blood Plasma57.4 h[2]

Table 2: Opioid Receptor Binding Affinity

PeptideModificationReceptorKi (nM)Reference
Endomorphin-1Tyr-Pro-Trp-Phe-NH2µ0.36[3]
Endomorphin-2Tyr-Pro-Phe-Phe-NH2µ0.69[3]
[L-Dmt¹]EnkephalinL-2,6-dimethyl-Tyr at pos. 1µ356-fold increase vs Enk[4]
[L-Dmt¹]EnkephalinL-2,6-dimethyl-Tyr at pos. 1δ46-fold increase vs Enk[4]
[L-Dmt¹]YRFBL-2,6-dimethyl-Tyr at pos. 1µ69-fold increase vs YRFB[4]
[L-Dmt¹]YRFBL-2,6-dimethyl-Tyr at pos. 1δ341-fold increase vs YRFB[4]

Table 3: Anticancer Activity of D-Amino Acid-Containing Peptides

PeptideCell LineCancer TypeIC50 (µM)Reference
Brevinin-2DYdA549Lung Cancer2.975[5]
Ranatuerin-2LbA549Lung Cancer15.32[5]
V13K (L-form)Various-Not specified[6]
V13K (D-form)Various-Not specified[6]

Table 4: Melanin (B1238610) Inhibition in MNT-1 Melanoma Cells

Peptide/Compound (Concentration)ModificationMelanin Content ReductionTyrosinase Activity ReductionReference
D-Tyrosine (500 µM)-~50%-[7]
Pentapeptide-18 (B1575509) (N-D) (500 µM)N-terminal D-Tyr~50%18%[8]
Pentapeptide-18 (C-D) (500 µM)C-terminal D-Tyr~50%25%[8]
GHK-D-Tyr (500 µM)C-terminal D-TyrSignificant reduction-[9]

Applications in Drug Discovery and Therapeutics

Neuroscience: Targeting Neurodegenerative Diseases

Peptides containing D-tyrosine are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The enhanced stability of these peptides allows for sustained activity in the central nervous system. One key area of focus is the inhibition of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. D-peptides can be designed to interact with Aβ monomers or oligomers, preventing their assembly into toxic fibrils.

Furthermore, D-tyrosine itself may have neuroprotective effects. It has been suggested that D-tyrosine could act as a tyrosinase inhibitor, which is relevant as tyrosinase has been implicated in the neurodegenerative processes of Parkinson's disease. By inhibiting the overproduction of dopamine, D-tyrosine may exert a neuroprotective effect.

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is also a target. Tyrosine phosphorylation is a critical mechanism for regulating NMDA receptor function. Peptides containing D-tyrosine could potentially modulate these signaling pathways, offering a therapeutic avenue for conditions involving NMDA receptor dysregulation.

Cancer Therapy

The application of peptides in oncology is expanding, and the incorporation of D-tyrosine offers significant advantages. The increased resistance to proteolysis is particularly beneficial in the tumor microenvironment, where protease activity can be elevated. D-peptides can be designed as antagonists of growth factor receptors or as agents that disrupt protein-protein interactions essential for cancer cell survival and proliferation. Their enhanced stability leads to a longer in vivo circulation half-time, improving their therapeutic index.[1]

Opioid Analgesics

The N-terminal tyrosine residue is crucial for the activity of many opioid peptides, as it mimics the phenolic moiety of morphine. Replacing L-tyrosine with D-tyrosine or its derivatives, such as 2,6-dimethyl-L-tyrosine (Dmt), has been shown to dramatically increase the potency and receptor binding affinity of opioid peptides like enkephalins.[4] This is attributed to both increased stability and potentially a more favorable conformation for receptor interaction. These modifications can also alter receptor selectivity, providing a strategy to design more specific and effective analgesics with potentially fewer side effects.

Cosmetic and Dermatological Applications

D-tyrosine and peptides containing it have demonstrated significant anti-melanogenic properties. D-tyrosine acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[7] By adding D-tyrosine to the terminus of cosmetic peptides, their intrinsic anti-aging or anti-inflammatory effects can be complemented with a skin-lightening property.[7][9] Studies have shown that pentapeptide-18 containing a terminal D-tyrosine can reduce melanin content in human melanocytes and inhibit tyrosinase activity.[7][8] This dual-functionality makes D-tyrosine-containing peptides attractive ingredients for advanced cosmetic formulations.

Material Science

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in material science. Tyrosine-rich peptides, including those with D-tyrosine, can self-assemble into hydrogels, nanofibers, and other biomaterials. The aromatic side chain of tyrosine contributes to the stability of these structures through π-π stacking interactions. These materials have potential applications in tissue engineering, drug delivery, and biosensing. The incorporation of D-tyrosine can enhance the resistance of these biomaterials to enzymatic degradation, making them more suitable for in vivo applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine-Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating a D-tyrosine residue.

  • Materials:

    • Rink Amide MBHA resin

    • Fmoc-protected L-amino acids

    • Fmoc-D-Tyr(tBu)-OH

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine (B6355638)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • Diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for 15 minutes.

      • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 1-2 hours at room temperature. For D-tyrosine, the coupling time may be extended to ensure completion.

      • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

      • Wash the resin with DMF (5 times) and DCM (3 times).

    • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

    • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

    • Cleavage and Deprotection:

      • Wash the resin with DCM and dry under vacuum.

      • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

    • Peptide Precipitation and Purification:

      • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

      • Centrifuge to pellet the peptide, and wash with cold ether.

      • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Confirm the identity and purity of the peptide by mass spectrometry.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes an assay to evaluate the neuroprotective effect of a D-tyrosine-containing peptide against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).[10]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • D-tyrosine-containing peptide

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Peptide Pre-treatment: Treat the cells with various concentrations of the D-tyrosine-containing peptide for 2 hours. Include a vehicle control.

    • Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.

    • Incubation: Incubate the plate for 24 hours.

    • MTT Assay:

      • Add 10 µL of MTT solution to each well and incubate for 4 hours.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Tyrosinase Activity Inhibition Assay

This protocol measures the ability of a D-tyrosine-containing peptide to inhibit tyrosinase activity.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA

    • Phosphate (B84403) buffer (pH 6.8)

    • D-tyrosine-containing peptide

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the D-tyrosine-containing peptide solution.

    • Add 140 µL of phosphate buffer and 20 µL of tyrosinase solution (200 units/mL).

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

    • Data Analysis: Calculate the rate of dopachrome (B613829) formation. Determine the percentage of inhibition for each peptide concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide D-Tyr Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus Opens Channel Src_Kinase Src Kinase Ca2_plus->Src_Kinase Activates Src_Kinase->NMDAR ERK_Pathway ERK Pathway Src_Kinase->ERK_Pathway Activates CREB CREB ERK_Pathway->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates DTyr_Peptide D-Tyr Peptide (Modulator) DTyr_Peptide->NMDAR Modulates

Caption: NMDA receptor signaling pathway and potential modulation.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to active site D_Tyrosine D-Tyrosine (Competitive Inhibitor) D_Tyrosine->Tyrosinase Binds to active site Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous reactions

Caption: Competitive inhibition of tyrosinase by D-tyrosine.

Experimental Workflows

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 loop Repeat for each amino acid wash2->loop loop->deprotection Next cycle final_deprotection Final Fmoc Deprotection loop->final_deprotection Last cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Drug_Discovery_Workflow target_id Target Identification & Validation peptide_design Peptide Design (D-Tyr incorporation) target_id->peptide_design synthesis Peptide Synthesis (SPPS) peptide_design->synthesis in_vitro In Vitro Assays (Binding, Stability, Activity) synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt lead_opt->peptide_design Iterate in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo Promising Lead clinical Clinical Trials in_vivo->clinical

Caption: Peptide-based drug discovery pipeline.

Logical Relationships

Amyloid_Beta_Aggregation Monomer Aβ Monomers Oligomers Soluble Oligomers (Toxic) Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils DTyr_Peptide D-Tyr Peptide Inhibitor DTyr_Peptide->Monomer Binds to DTyr_Peptide->Oligomers Binds to & Disrupts

Caption: Inhibition of Amyloid-Beta aggregation by D-Tyr peptides.

Conclusion

The incorporation of D-tyrosine into peptides is a powerful and versatile strategy for enhancing their therapeutic and biotechnological potential. The primary benefit of increased enzymatic stability translates to improved pharmacokinetic profiles, a critical factor for the development of effective peptide-based drugs. The applications of D-tyrosine-containing peptides are diverse, spanning neuroscience, oncology, pain management, cosmetics, and material science. As our understanding of the structure-activity relationships of these modified peptides grows, so too will the opportunities for designing novel and highly effective molecules. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and developers to explore and harness the potential of D-tyrosine in their own work. The continued investigation into D-tyrosine-containing peptides promises to yield a new generation of advanced therapeutics and functional biomaterials.

References

A Comprehensive Technical Guide to the Stereochemistry of Fmoc-D-Tyr(tBu)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid, commonly known as Fmoc-D-Tyr(tBu)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its unique stereochemical configuration and orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) ether on the phenolic hydroxyl side chain—are fundamental to the synthesis of complex peptides with precisely controlled chirality.[4][5][6] The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences can significantly enhance their proteolytic stability, modify their conformation, and alter their biological activity, making them valuable tools in drug discovery and development. This guide provides an in-depth analysis of the stereochemical properties of this compound, including its synthesis, analytical characterization, and the implications of its stereochemistry on peptide therapeutics.

Physicochemical and Stereochemical Properties

The stereochemical integrity of this compound is paramount for its application in SPPS. The presence of its L-enantiomer as an impurity can lead to the formation of diastereomeric peptides, which are often difficult to purify and can have drastically different biological properties.

PropertyValueReference(s)
Molecular Formula C₂₈H₂₉NO₅[1]
Molecular Weight 459.53 g/mol [1]
Appearance White to off-white powder[1]
CAS Number 118488-18-9[1][2][7]
Stereochemistry D-enantiomer, (R)-configuration[2][8]
Specific Optical Rotation +29 ± 2° (c = 1% in DMF)Inferred from[9]
Melting Point ~150 °C (decomposes)[9]

Note: The specific optical rotation for this compound is the equal and opposite value of its L-enantiomer, Fmoc-L-Tyr(tBu)-OH, which is reported as [α]20/D −29±2°, c = 1% in DMF.[9]

Stereochemical Purity and Quality Control

Commercial suppliers of this compound provide material with high enantiomeric purity, which is a critical quality attribute for successful peptide synthesis.

Supplier TypeTypical HPLC PurityTypical Enantiomeric Purity (L-enantiomer content)Reference(s)
High-Purity Reagent Grade ≥99.0%≥99.8% (≤0.2% L-enantiomer)[10]
Standard Peptide Synthesis Grade ≥98.0%≥99.5% (≤0.5% L-enantiomer)[1][11][12]
Research Grade ≥95%Not always specified[7]

Experimental Protocols

Synthesis of Enantiomerically Pure this compound

The synthesis of this compound requires careful control of reaction conditions to prevent racemization. The most common method is the direct Fmocylation of O-tert-butyl-D-tyrosine.

Materials:

  • O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH)

  • 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmocylation: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Fmoc-OSu and byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Chiral HPLC Analysis for Enantiomeric Purity

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (TFA) or a gradient of acetonitrile (B52724) and water with a TFA modifier, depending on the column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the elution of the D- and L-enantiomers. The L-enantiomer, if present, will appear as a separate peak.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Control of Stereochemistry During Synthesis and Application

Maintaining the stereochemical integrity of this compound is critical both during its own synthesis and its subsequent use in SPPS. The primary mechanism of racemization for N-protected amino acids is through the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either face.[13]

Strategies to Minimize Racemization:

  • Low Temperatures: Performing the activation and coupling steps at reduced temperatures (e.g., 0°C) can significantly slow the rate of oxazolone (B7731731) formation and subsequent racemization.[13]

  • Choice of Coupling Reagents: Uronium/aminium-based reagents (e.g., HBTU, HATU) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are preferred as they suppress racemization by forming active esters that are less prone to cyclization.[13]

  • Base Selection: The use of sterically hindered bases, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, can minimize the abstraction of the α-proton, which is a key step in racemization.[13]

  • Minimized Pre-activation Times: The duration for which the amino acid remains in its activated state before coupling should be minimized to reduce the opportunity for racemization.[13]

Diagrams and Workflows

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification H-D-Tyr(tBu)-OH H-D-Tyr(tBu)-OH Dissolution Dissolution H-D-Tyr(tBu)-OH->Dissolution Fmoc-OSu Fmoc-OSu Fmocylation Fmocylation Fmoc-OSu->Fmocylation Dissolution->Fmocylation Stirring Stirring Fmocylation->Stirring Solvent Removal Solvent Removal Stirring->Solvent Removal Washing Washing Solvent Removal->Washing Precipitation Precipitation Washing->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product This compound

Caption: Synthesis workflow for this compound.

G Analytical Workflow for Chiral Purity Sample This compound Sample Preparation Dissolve in Mobile Phase Sample->Preparation Injection Inject into Chiral HPLC Preparation->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection (265 nm) Separation->Detection Analysis Peak Integration and %ee Calculation Detection->Analysis

Caption: Analytical workflow for chiral purity determination.

Biological Significance and Signaling Pathways

The incorporation of D-tyrosine into peptides can impart unique biological activities. For instance, peptides containing terminal D-tyrosine have been shown to exhibit anti-melanogenic properties by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis. This inhibitory effect is mediated through the downregulation of key signaling pathways, including the CREB/MITF and MAPK pathways.

G D-Tyr Peptide Inhibition of Melanogenesis D-Tyr-Peptide D-Tyrosine Containing Peptide Tyrosinase Tyrosinase Enzyme D-Tyr-Peptide->Tyrosinase Inhibition CREB CREB Phosphorylation D-Tyr-Peptide->CREB Inhibition MAPK MAPK Signaling D-Tyr-Peptide->MAPK Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin MITF MITF Expression CREB->MITF MAPK->MITF MITF->Tyrosinase Upregulation

Caption: D-Tyr peptide's inhibitory effect on melanogenesis signaling.

Conclusion

The stereochemistry of this compound is a critical determinant of its function as a building block in the synthesis of peptide-based therapeutics and research tools. A thorough understanding of its synthesis, analytical characterization, and the methods to control its stereochemical integrity is essential for researchers and drug development professionals. The high enantiomeric purity of commercially available this compound, coupled with optimized synthesis protocols, enables the reliable production of D-tyrosine-containing peptides. These peptides, with their enhanced stability and unique biological activities, represent a promising avenue for the development of novel therapeutics that can effectively modulate key signaling pathways.

References

Spectroscopic Analysis of Fmoc-D-Tyr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Fmoc-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] The Fluorenylmethyloxycarbonyl (Fmoc) group on the amine terminus provides a base-labile protecting group, while the tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[2] This orthogonal protection strategy is fundamental to modern peptide chemistry. Accurate spectroscopic characterization using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential to verify the identity, purity, and structural integrity of this reagent before its use in synthesis.[3] This guide provides an in-depth overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. Note that the exact chemical shifts (δ) in NMR can vary slightly depending on the solvent, concentration, and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Frequency: 300-400 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~7.75d~7.52HFmoc (aromatic)
~7.55d~7.52HFmoc (aromatic)
~7.38t~7.52HFmoc (aromatic)
~7.29t~7.52HFmoc (aromatic)
~6.95d~8.52HTyrosine (aromatic, ortho to O-tBu)
~6.85d~8.52HTyrosine (aromatic, meta to O-tBu)
~5.20d~8.01HNH (amide)
~4.60m-1Hα-CH
~4.35m-2HFmoc (CH₂)
~4.20t~7.01HFmoc (CH)
~3.10m-2Hβ-CH₂
1.30s-9Htert-butyl (CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Frequency: 75-100 MHz

Chemical Shift (δ) ppm Assignment
~175.0C=O (Carboxylic Acid)
~156.0C=O (Fmoc Carbamate)
~154.5Tyrosine C-O (aromatic)
~143.8Fmoc (quaternary aromatic)
~141.3Fmoc (quaternary aromatic)
~130.1Tyrosine CH (aromatic)
~128.0Tyrosine C-CH₂ (aromatic)
~127.7Fmoc CH (aromatic)
~127.1Fmoc CH (aromatic)
~125.1Fmoc CH (aromatic)
~124.5Tyrosine CH (aromatic)
~120.0Fmoc CH (aromatic)
~78.5C(CH₃)₃ (quaternary)
~67.2Fmoc CH₂
~54.5α-CH
~47.2Fmoc CH
~37.5β-CH₂
~28.8C(CH₃)₃
Infrared (IR) Spectroscopy

Technique: ATR or KBr Pellet

Frequency (cm⁻¹) Intensity Assignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3310MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
2980 - 2850MediumC-H stretch (Aliphatic)
~1715StrongC=O stretch (Carboxylic Acid and Carbamate)
~1600, ~1510, ~1450Medium-StrongC=C stretch (Aromatic Rings)
~1240StrongC-O stretch (Ether, Ar-O-C)
~1050MediumC-O stretch (Carbamate)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of Fmoc-protected amino acids.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. For commercially available deuterated solvents, TMS is often already included.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition :

    • The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[4]

    • Before acquisition, the magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.

    • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (often several hundred to thousands) and a longer relaxation delay are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased and baseline-corrected.

    • The chemical shifts are referenced to the internal standard (TMS).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons, and coupling constants are measured from the multiplet structures.

IR Spectroscopy Protocol

This protocol describes common methods for obtaining the infrared spectrum of a solid sample.

  • Attenuated Total Reflectance (ATR) Method (Preferred) :

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

  • Potassium Bromide (KBr) Pellet Method :

    • Thoroughly dry a small amount of spectroscopic grade KBr to remove any moisture, which has a strong IR absorbance.

    • Grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum as described for the ATR method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Conclusion Prep Weigh & Dissolve Sample (for NMR) or Prepare Pellet/ATR Surface (for IR) NMR_Acq NMR Spectrometer (¹H, ¹³C Spectra) Prep->NMR_Acq IR_Acq FT-IR Spectrometer (IR Spectrum) Prep->IR_Acq Proc Fourier Transform Phase & Baseline Correction Peak Picking & Integration NMR_Acq->Proc IR_Acq->Proc Analysis Spectral Interpretation (Chemical Shifts, Coupling, Frequencies) Proc->Analysis Result Structural Elucidation & Purity Assessment Analysis->Result

Caption: General workflow for spectroscopic analysis of this compound.

References

A Technical Guide to the Theoretical and Experimental Properties of Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). Its prevalence in the synthesis of therapeutic peptides and other biologically active molecules necessitates a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound. Detailed methodologies for its synthesis and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals to ensure the quality and successful application of this critical building block.

Core Properties of this compound

This compound is a derivative of the amino acid D-tyrosine, strategically modified with two protecting groups to facilitate its use in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. The tert-butyl (tBu) group protecting the phenolic hydroxyl side chain of tyrosine is, in contrast, acid-labile and is typically removed during the final cleavage of the peptide from the solid support. This orthogonal protection scheme is fundamental to the successful stepwise assembly of peptide chains.

Theoretical Properties

The theoretical properties of a molecule are calculated based on its chemical structure and are essential for predicting its behavior and for the initial identification in analytical experiments.

PropertyTheoretical Value
Molecular Formula C₂₈H₂₉NO₅[1]
Molecular Weight 459.53 g/mol [1]
Exact Mass 459.204573 u
Elemental Composition C: 73.18%, H: 6.36%, N: 3.05%, O: 17.41%
XLogP3-AA 5.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 9
Experimental Properties

Experimentally determined properties provide real-world data on the physical characteristics of a substance and are crucial for its handling, storage, and application.

PropertyExperimental Value
Appearance White to off-white powder or crystalline solid.
Melting Point 150.0 to 154.0 °C
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform (B151607), dichloromethane, ethyl acetate (B1210297), and acetone.[2] Sparingly soluble in water.[2]
Optical Rotation [α]²⁰/D -29 ± 2° (c = 1 in DMF)
Purity (Typical) ≥98.0% (HPLC)
Enantiomeric Purity ≥99.5%

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct Fmocylation of O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH) using an Fmoc-donating reagent. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl) due to its greater stability and cleaner reaction profile.

cluster_synthesis Synthesis of this compound start Start: H-D-Tyr(tBu)-OH dissolution Dissolution in aqueous dioxane or acetone/water start->dissolution base_addition Addition of NaHCO₃ or Na₂CO₃ (pH 8-9) dissolution->base_addition fmocylation Addition of Fmoc-OSu base_addition->fmocylation reaction Stir at room temperature (4-8 hours) fmocylation->reaction workup Acidification and extraction reaction->workup purification Recrystallization workup->purification product Final Product: this compound purification->product

Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • O-tert-butyl-D-tyrosine (H-D-Tyr(tBu)-OH)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetone

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: To the solution, add sodium bicarbonate (2.0 equivalents) and stir until all solids are dissolved and the solution is clear.

  • Fmocylation: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in dioxane and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold water and then with cold hexanes.

  • Drying: Dry the product under vacuum to yield this compound as a white solid.

Experimental Characterization

To confirm the identity and purity of synthesized or purchased this compound, a combination of analytical techniques is employed.

cluster_characterization Characterization Workflow sample This compound Sample hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms nmr NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir purity Purity Confirmation hplc->purity mw Molecular Weight Verification ms->mw structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups

Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

3.1.1. Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in 50:50 acetonitrile:water to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.

3.2.1. Experimental Protocol: ESI-MS Analysis

Instrumentation and Conditions:

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Sample Infusion: Introduce the sample dissolved in acetonitrile/water with 0.1% formic acid directly into the mass spectrometer.

  • Scan Range: m/z 100-1000

Expected Results: The theoretical monoisotopic mass of this compound is 459.2046 u. In positive ion mode, the expected ions are:

  • [M+H]⁺: m/z 460.21

  • [M+Na]⁺: m/z 482.19

  • [M+K]⁺: m/z 498.17

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

3.3.1. Theoretical ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.77d2HFmoc aromatic protons
~7.59d2HFmoc aromatic protons
~7.40t2HFmoc aromatic protons
~7.31t2HFmoc aromatic protons
~7.05d2HTyrosine aromatic protons
~6.85d2HTyrosine aromatic protons
~5.25d1HNH
~4.65m1Hα-CH
~4.40m2HFmoc CH₂
~4.22t1HFmoc CH
~3.10m2Hβ-CH₂
~1.32s9Htert-butyl protons

3.3.2. Theoretical ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~175C=O (carboxyl)
~156C=O (urethane)
~154Tyrosine aromatic C-O
~144, 141Fmoc aromatic quaternary carbons
~131Tyrosine aromatic C-C
~130Tyrosine aromatic CH
~128, 127, 125, 120Fmoc aromatic CH
~124Tyrosine aromatic CH
~78tert-butyl quaternary carbon
~67Fmoc CH₂
~55α-CH
~47Fmoc CH
~37β-CH₂
~29tert-butyl CH₃

3.3.3. Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire at least 16 scans.

  • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to a few thousand).

Role in Peptide Synthesis and Signaling Pathways

This compound is not known to have direct biological activity or to be involved in signaling pathways itself. Its critical role lies in its use as a building block for the synthesis of peptides that do have biological functions. For instance, the incorporation of D-amino acids like D-tyrosine can increase the proteolytic stability of peptides, a desirable property for therapeutic candidates.

Peptides containing tyrosine are often involved in signaling pathways that are regulated by phosphorylation. While this compound is used to incorporate the tyrosine residue, subsequent enzymatic or chemical phosphorylation of the deprotected peptide is required to study these pathways. For example, peptides designed to interact with Src Homology 2 (SH2) domains often contain a phosphotyrosine residue.

cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) resin Resin Support deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Coupling of this compound deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Peptide Chain Elongation deprotection2->elongation cleavage Cleavage from Resin (TFA) elongation->cleavage peptide Purified Peptide cleavage->peptide

General workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is an indispensable reagent for the synthesis of peptides for research and drug development. A thorough understanding of its theoretical and experimental properties, as well as the analytical methods for its characterization, is paramount to ensuring the synthesis of high-quality peptides. The detailed protocols provided in this guide serve as a valuable resource for scientists working with this important building block. The careful application of these methodologies will contribute to the successful and efficient production of peptides for a wide range of scientific applications.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, paving the way for advancements in biochemistry, pharmacology, and materials science. Among the various strategies, Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis has emerged as the predominant method due to its mild reaction conditions and high efficiency.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for successful peptide synthesis utilizing Fmoc chemistry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This allows for an orthogonal protection strategy where the permanent side-chain protecting groups are acid-labile, meaning the two types of protecting groups can be removed under different conditions without affecting each other.[3][4]

The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

  • Washing: Thorough washing of the resin is crucial to remove the deprotection reagent and the cleaved Fmoc byproducts, preventing side reactions in the subsequent coupling step.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is a carbamate (B1207046) that serves as a temporary block for the α-amino group of an amino acid, preventing self-coupling during the synthesis process.[6] It is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) due to its greater stability.[6][7]

The key to the utility of the Fmoc group is its lability under basic conditions. The deprotection proceeds via a β-elimination mechanism.[3][8] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[3] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[3] The reactive DBF is then scavenged by the excess amine in the deprotection solution to form a stable adduct.[3]

Key Components of Fmoc-SPPS

Resin Selection

The choice of solid support is critical as it determines the C-terminal functionality of the final peptide and influences the overall success of the synthesis.[1][9] The ideal resin should be chemically and mechanically stable, compatible with the solvents used, and allow for efficient cleavage of the peptide.[9]

Resin TypeC-Terminal FunctionalityCleavage ConditionsCommon Applications
Wang Resin Carboxylic AcidStrong acid (e.g., concentrated TFA)[10]Synthesis of peptides with a C-terminal acid.[11][12]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery mild acid (e.g., 1-2% TFA in DCM)[1]Synthesis of protected peptide fragments for segment condensation.[9][12]
Rink Amide Resin AmideStrong acid (e.g., concentrated TFA)[10]Synthesis of peptides with a C-terminal amide.[11][12]
Sieber Amide Resin AmideMild acid (e.g., 1-2% TFA in DCM)[1]Preparation of protected peptide amides.[1][10]
Side-Chain Protecting Groups

To prevent unwanted side reactions, the reactive side chains of many amino acids must be protected.[2] In Fmoc-SPPS, these protecting groups must be stable to the basic conditions of Fmoc removal but labile to the strong acidic conditions of the final cleavage.[2] The most common side-chain protecting groups are based on tert-butyl (tBu) or trityl (Trt) moieties.[4][13]

Amino AcidSide-Chain Protecting Group
ArgPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[13]
Asn, Gln, HisTrt (Trityl)[13]
Asp, GluOtBu (tert-Butyl ester)[13]
CysTrt (Trityl)[13]
Lys, TrpBoc (tert-Butoxycarbonyl)[14]
Ser, Thr, TyrtBu (tert-Butyl ether)[13]
Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid.[5][15] A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions.[16]

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)[17]Form an O-acylisourea intermediate, which can be prone to racemization. Often used with additives like HOBt or HOAt to suppress this.[16]
Onium Salts (Aminium/Uronium & Phosphonium) HBTU, HATU, HCTU, PyBOP, PyAOP[15][16]Form an activated ester that is less prone to racemization, leading to high coupling efficiency.[15]

Experimental Protocols

Adherence to optimized protocols is critical for the synthesis of high-purity peptides.[3]

Protocol 1: Resin Preparation and Swelling
  • Weigh the appropriate amount of resin and transfer it to a reaction vessel.[12]

  • Add a suitable solvent, such as DMF or DCM, to the resin.[11]

  • Allow the resin to swell for at least 30-60 minutes with occasional agitation to ensure all active sites are accessible.[6][12]

  • Drain the solvent.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen peptide-resin.[3][6]

  • Agitate the mixture for an initial 2-5 minutes, then drain the solution.[6]

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes to ensure complete deprotection.[6][18]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 3: Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[6][18]

  • Add an activation base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.[18]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[18]

  • Agitate the reaction mixture for 30-120 minutes at room temperature.[3][18]

  • Monitor the reaction for completion using a qualitative method like the Kaiser test.[8]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[3]

Protocol 4: Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.[3]

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[19]

  • In a fume hood, add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[3]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[20]

Protocol 5: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (10-fold excess).[3][6]

  • Collect the precipitated peptide by centrifugation or filtration.[3]

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[3]

  • Dry the crude peptide under vacuum.[3]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20]

  • Lyophilize the pure fractions to obtain the final peptide product.[18]

Quantitative Data in Fmoc-SPPS

The success of Fmoc-SPPS is often measured by the yield and purity of the final peptide.

ParameterTypical Values/ConditionsNotes
Coupling Efficiency >99%[3]High per-step efficiency is crucial for the synthesis of long peptides. Even small inefficiencies can dramatically reduce the overall yield.[3]
Fmoc Deprotection Time 5-20 minutes[18][21]Can be longer for sterically hindered amino acids or in cases of peptide aggregation.[4]
Coupling Time 30-120 minutes[3][18]"Difficult" couplings may require longer reaction times or the use of stronger coupling reagents.
Cleavage Time 2-4 hours[3]Dependent on the specific resin and protecting groups used.
Monitoring of Fmoc Deprotection UV-Vis spectroscopy at 301 nm[3]The release of the dibenzofulvene-piperidine adduct can be quantified to monitor the reaction.[2][8]

Mandatory Visualizations

Fmoc_SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide on Resin Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct (Scavenged) Piperidine->DBF_Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamic_Acid Unstable Carbamic Acid Beta_Elimination->Carbamic_Acid DBF->DBF_Adduct + Piperidine Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide_Cleavage_Workflow Start Dried Peptide-Resin Cleavage_Reaction Add Cocktail to Resin (2-3 hours, RT) Start->Cleavage_Reaction Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Prepare_Cocktail->Cleavage_Reaction Filter Filter to Separate Resin Cleavage_Reaction->Filter Resin_Waste Resin Waste Filter->Resin_Waste TFA_Solution TFA/Peptide Solution Filter->TFA_Solution Precipitate Precipitate Peptide in Cold Diethyl Ether TFA_Solution->Precipitate Centrifuge Centrifuge/Filter to Collect Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide (Under Vacuum) Wash_Pellet->Dry_Peptide Crude_Peptide Crude Peptide Product Dry_Peptide->Crude_Peptide

Caption: Workflow for peptide cleavage from the resin and precipitation.

Common Challenges and Side Reactions

Despite its robustness, Fmoc-SPPS is not without its challenges. Several side reactions can occur, potentially impacting the yield and purity of the final product.

  • Aspartimide Formation: A common side reaction involving aspartic acid residues, which can lead to a mixture of α- and β-peptides or piperidide adducts.[8][22] Adding HOBt to the deprotection solution can help minimize this.[22]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with proline as one of the first two amino acids, leading to chain termination. Using 2-chlorotrityl chloride resin can suppress this due to steric hindrance.[22]

  • Racemization: The chiral integrity of amino acids can be compromised during activation, especially with certain coupling reagents. The addition of additives like HOBt or using onium salt-based reagents minimizes this risk.[16][17]

  • Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete coupling and deprotection reactions. This is sequence-dependent and can be mitigated by using specialized resins, chaotropic salts, or modifying the synthesis protocol.[22]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become the cornerstone of modern peptide chemistry.[1] A thorough understanding of the core principles, careful selection of reagents and resins, and adherence to optimized protocols are paramount for the successful synthesis of high-quality peptides. By navigating the potential challenges and utilizing the vast array of available chemical tools, researchers can effectively leverage Fmoc-SPPS to advance scientific discovery and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides by assembling amino acids on an insoluble resin support.[1] The most prevalent method is the Fmoc/tBu strategy, which is favored for its mild reaction conditions and versatility.[1][2] This protocol focuses on the incorporation of Nα-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH), a crucial building block for introducing D-tyrosine residues into a peptide sequence. The tert-butyl (tBu) group shields the reactive hydroxyl side chain of tyrosine, thereby preventing unwanted side reactions during synthesis. This protective group is stable under the basic conditions used for the removal of the Nα-Fmoc group but is easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1]

The use of D-amino acids, such as D-tyrosine, is a key strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its effective application in SPPS.

PropertyValue
Formal Name O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
CAS Number 112883-34-4
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.5 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine (B6355638) in DMF) tBu: Acid-labile (e.g., high concentration of TFA)[1]

Experimental Protocols

This section details the step-by-step methodology for a standard manual SPPS cycle involving the incorporation of this compound. The protocols can be adapted for automated synthesizers.

Resin Preparation and Swelling

The initial step involves swelling the resin to ensure optimal accessibility of the reactive sites.

Procedure:

  • Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted syringe reaction vessel.[1][3]

  • Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to the resin.[1]

  • Agitate the mixture for at least 30-60 minutes at room temperature.[1][2]

  • Drain the solvent.[1]

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the subsequent coupling reaction.[1]

Procedure:

  • Add the deprotection solution (20% piperidine in DMF) to the swelled resin.[2]

  • Agitate for 3-5 minutes and then drain the solution.[1]

  • Add a fresh aliquot of the deprotection solution.

  • Agitate for an additional 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3][4]

This compound Coupling

This protocol describes the activation and coupling of this compound. The same general procedure applies to other Fmoc-amino acids.[1]

Procedure:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2][4]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Drain the coupling solution and wash the resin with DMF (5-7 times).[4]

Monitoring the Coupling Reaction (Optional)

The Kaiser test can be performed to detect the presence of free primary amines, indicating an incomplete coupling reaction.[4][5]

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[5]

  • Add a few drops each of ninhydrin (B49086) solutions A, B, and C.[5]

  • Heat the tube at 100°C for 5 minutes.

  • A blue color indicates the presence of free amines (incomplete coupling), while yellow or colorless beads signify a complete reaction.[4]

  • If the test is positive, the coupling step should be repeated ("double coupling").[5]

Capping (Optional)

If the coupling reaction remains incomplete after a second attempt, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences.

Procedure:

  • Prepare a capping solution, for instance, a mixture of acetic anhydride (B1165640) and DIPEA in DMF.[5]

  • Add the capping solution to the resin and agitate for 30 minutes.[5]

  • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.[5]

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and simultaneously removes the side-chain protecting groups.[6]

Procedure:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.[3][6]

  • In a fume hood, add a freshly prepared cleavage cocktail to the resin. A standard and effective cocktail for peptides containing Tyr(tBu) is Reagent K or a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6][7]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the peptide.[1][7]

Peptide Precipitation and Purification

Procedure:

  • Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume excess of cold diethyl ether.[1][7]

  • A white precipitate of the crude peptide should form.[1]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[1][7]

  • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.[1][7]

  • Dry the peptide pellet under vacuum.[1]

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis.

ParameterValue/ProcedureNotes
Resin Type Wang, Rink Amide, or 2-Chlorotrityl ResinChoice depends on the desired C-terminal functionality (acid or amide).[2][8]
Resin Loading 0.3 - 0.8 mmol/g
Resin Swelling 30-60 min in DMF or DCM
Fmoc Deprotection 20% piperidine in DMFTwo treatments: 3-5 min followed by 15-20 min.[1]
Amino Acid Coupling
This compound3 equivalentsRelative to resin loading.[4]
Coupling Reagent (e.g., HBTU)2.9 equivalents[4]
Base (e.g., DIPEA)6 equivalents[4]
Reaction Time1-2 hours[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5) or Reagent KTIS is an efficient scavenger for the tBu cation.[7]
Cleavage Time 2-3 hours[1]
Peptide Precipitation Cold diethyl ether (10-fold excess)[1]

Visualizing the Workflow and Chemical Pathways

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Start: Resin Support (e.g., Wang, Rink Amide) Swell Resin Swelling (DMF/DCM, 30-60 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Kaiser Test (Optional) Wash2->Monitor Monitor->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Monitor->Final_Deprotection Final Amino Acid Final_Wash DCM Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail, 2-3h) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Fmoc_Deprotection_Coupling cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction start_deprotect Fmoc-NH-Peptide-Resin piperidine + 20% Piperidine in DMF start_deprotect->piperidine end_deprotect H₂N-Peptide-Resin piperidine->end_deprotect deprotected_peptide H₂N-Peptide-Resin amino_acid This compound reagents + HBTU/DIPEA in DMF amino_acid->reagents active_ester Activated Fmoc-D-Tyr(tBu) reagents->active_ester activated_aa Activated Fmoc-D-Tyr(tBu) coupled_peptide Fmoc-D-Tyr(tBu)-NH-Peptide-Resin deprotected_peptide->coupled_peptide activated_aa->coupled_peptide Cleavage_Diagram PeptideResin Protected Peptide-Resin (e.g., H-...-D-Tyr(tBu)-...-Resin) Reaction Cleavage Reaction (2-3 hours, Room Temp) PeptideResin->Reaction Cocktail Cleavage Cocktail (e.g., TFA/TIS/H₂O) Cocktail->Reaction Filtration Filtration Reaction->Filtration ResinWaste Spent Resin Filtration->ResinWaste Solid PeptideSolution Peptide in TFA (with cleaved protecting groups) Filtration->PeptideSolution Filtrate Precipitation Add to Cold Diethyl Ether PeptideSolution->Precipitation CrudePeptide Crude Peptide Precipitate Precipitation->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalPeptide Purified Peptide (H-...-D-Tyr-...-OH/NH₂) Purification->FinalPeptide

References

Application Notes and Protocols for the Coupling of Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of D-amino acids into peptide sequences is a critical strategy for developing peptides with enhanced stability against enzymatic degradation and for modulating their biological activity. Fmoc-D-Tyr(tBu)-OH is a key building block in Solid-Phase Peptide Synthesis (SPPS) for introducing a D-tyrosine residue. The use of the tert-butyl (tBu) protecting group for the side-chain hydroxyl function is standard in the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] This group is stable to the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine (B6355638) in DMF) and is readily cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA).[2][3]

The primary challenge during the coupling of any amino acid, including this compound, is ensuring high coupling efficiency while minimizing side reactions. The most significant side reaction is racemization (in this case, epimerization to the L-isomer), which can occur during the carboxyl group activation step.[1][4][5] The choice of coupling reagent, base, and reaction conditions is therefore paramount to preserving the stereochemical integrity of the D-amino acid and achieving a high purity of the target peptide.[1][5]

Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of this compound. Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.[1] The choice depends on factors like steric hindrance, the risk of racemization, and desired reaction kinetics.[1]

Table 1: Comparison of Common Coupling Reagents for this compound

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Carbodiimide (B86325) DIC (N,N'-Diisopropylcarbodiimide)HOBt, HOAt, Oxyma PureTypically base-free for activationAdvantages: Cost-effective, minimizes racemization, especially when used with additives.[2][6] Disadvantages: Slower reaction rates compared to uronium salts; formation of insoluble diisopropylurea (DIU) byproduct.[7][8] Recommendation: Excellent choice for minimizing epimerization.[6]
Aminium/Uronium HBTU / TBTUHOBt (inherent)DIPEA, NMMAdvantages: Fast and efficient, widely used for standard couplings.[2][6][9] Disadvantages: Higher risk of racemization compared to DIC/HOBt; can cause guanidinylation of the N-terminus if not pre-activated.[10][11]
Aminium/Uronium HATUHOAt (inherent)DIPEA, 2,4,6-CollidineAdvantages: Highly efficient and fast, superior for sterically hindered couplings.[1][9] The HOAt moiety provides anchimeric assistance, accelerating the reaction. Disadvantages: Higher cost; racemization can be a concern, especially with strong bases.[12] Recommendation: Use with a weaker base like 2,4,6-Collidine to suppress racemization.[2][6]
Aminium/Uronium COMUOxyma Pure (inherent)DIPEA, 2,4,6-CollidineAdvantages: High coupling efficiency comparable to HATU, with improved safety (Oxyma is not explosive like HOBt/HOAt) and better solubility.[6][9] Disadvantages: Higher cost. Recommendation: A modern, highly effective, and safer alternative to benzotriazole-based reagents.[5][9]
Phosphonium PyBOPHOBt (inherent)DIPEA, NMMAdvantages: Efficient, does not cause guanidinylation, making it suitable for excess use and slow reactions like cyclizations. Byproducts are generally soluble. Disadvantages: Can undergo side reactions with unprotected phosphorylated amino acids.[6]

Experimental Workflow and Protocols

The core of SPPS is the iterative cycle of Nα-Fmoc deprotection followed by the coupling of the next amino acid.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_coupling Coupling Cycle for this compound cluster_monitoring Monitoring cluster_next Next Steps Resin Start: Peptide-Resin (Free N-terminus) Activation 1. Activation This compound + Coupling Reagent + Base in DMF Resin->Activation Coupling 2. Coupling Add activated amino acid to resin. Agitate. Activation->Coupling Wash1 3. Wash (DMF) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Complete Complete? (Yellow Beads) Kaiser->Complete Incomplete Incomplete (Blue Beads) Kaiser->Incomplete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Complete->Deprotection Incomplete->Coupling Recouple NextCycle Couple Next Amino Acid Deprotection->NextCycle

Caption: General workflow for a single this compound coupling cycle in SPPS.[3]

Detailed Experimental Protocols

The following protocols assume a synthesis scale of 0.1 mmol, starting from a deprotected peptide-resin (with a free N-terminal amine). Resin should be properly swelled in DMF for 30-60 minutes prior to use.[2][3]

Table 2: Reagent Stoichiometry for Coupling Protocols (0.1 mmol Scale)

Reagent/ComponentEquivalents (vs. Resin)Protocol 1 (HBTU)Protocol 2 (HATU)Protocol 3 (DIC/HOBt)
This compound3 eq0.3 mmol (137.9 mg)0.3 mmol (137.9 mg)0.3 mmol (137.9 mg)
Coupling Reagent2.9 - 3 eqHBTU: 0.29 mmol (110 mg)HATU: 0.29 mmol (110 mg)DIC: 0.3 mmol (37.9 mg, 48 µL)
Additive3 eq--HOBt: 0.3 mmol (46 mg)
Base6 eqDIPEA: 0.6 mmol (105 µL)2,4,6-Collidine: 0.6 mmol (80 µL)-
Solvent (DMF)-~2 mL~2 mL~2 mL

Note: Molecular weights used for calculation: this compound = 459.5 g/mol , HBTU = 379.3 g/mol , HATU = 380.3 g/mol , DIC = 126.2 g/mol , HOBt monohydrate = 153.1 g/mol .

Protocol 1: Coupling using HBTU/DIPEA

This method is a robust and widely used standard for routine peptide synthesis.[2]

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[1][2]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.[1] Add DIPEA (6 eq.) to the mixture.[1][2]

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1][2] This step is crucial to prevent guanidinylation of the free amine on the resin.[11]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[1][2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[1]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads.[1] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1]

Protocol 2: Coupling using HATU/2,4,6-Collidine

This method is highly effective for difficult or sterically hindered couplings and is recommended to minimize racemization by using a weaker base.[1][6]

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.[1] Add 2,4,6-Collidine (6 eq.) to the mixture.[2]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.[1]

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.[1]

  • Washing & Monitoring: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling using DIC/HOBt

This classic carbodiimide-based method is a preferred choice when minimizing racemization is the highest priority.[2][6]

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Solution Preparation: In a vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.[2]

  • Coupling Reaction: Add the this compound/HOBt solution to the deprotected peptide-resin. Immediately add DIC (3 eq.) to the resin slurry.[2]

  • Agitation: Agitate the mixture at room temperature for 1-4 hours.[2]

  • Washing & Monitoring: Follow steps 6 and 7 from Protocol 1.

Mechanism of Activation and Potential Side Reactions

The activation of the carboxylic acid is a key step that enables the formation of the amide bond. Uronium/aminium reagents like HBTU and HATU form highly reactive intermediates.

Activation_Mechanism General Activation Mechanism via Uronium Salt cluster_activation Activation Step cluster_side_reaction Potential Side Reaction cluster_coupling Desired Coupling AA Fmoc-D-Tyr(tBu)-COOH ActiveEster Reactive OAt-Ester Intermediate AA->ActiveEster Reagent Uronium Salt (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster - H⁺ Oxazolone (B7731731) Oxazolone Intermediate ActiveEster->Oxazolone Base-catalyzed cyclization PeptideBond Peptide Bond Formation (No Racemization) ActiveEster->PeptideBond Racemized Racemized (L-isomer) Product Oxazolone->Racemized α-proton abstraction & re-protonation PeptideResin Peptide-Resin-NH2 PeptideResin->PeptideBond

Caption: Carboxyl activation and the competing pathway leading to racemization.[5][13]

Troubleshooting Guide

Table 3: Common Problems and Solutions in Coupling this compound

ProblemProbable Cause(s)Recommended Solutions
Incomplete Coupling (Positive Kaiser Test)- Steric hindrance of the sequence.- Aggregation of the peptide chain on the resin.[11]- Insufficient reaction time or reagent stoichiometry.- Poor resin swelling.- Recouple: Repeat the coupling step with fresh reagents.[1] - Switch Reagents: Use a more powerful coupling reagent like HATU or COMU.[6]- Increase Time/Temp: Extend the coupling time or perform the reaction at a slightly elevated temperature (microwave synthesis can be effective for difficult couplings).[11][14]- Disrupt Aggregation: Switch to a solvent like NMP or add chaotropic salts.[11]
Racemization/Epimerization (Doublet peak in HPLC with correct mass)[5]- Activation Method: Some coupling reagents are more prone to causing racemization.[12]- Base: Strong bases (like DIPEA) and prolonged pre-activation times can increase the rate of oxazolone formation or direct enolization.[5][10][13]- Over-activation: Excessively long pre-activation before adding to the resin.[5]- Change Coupling Method: Use a carbodiimide method (DIC/HOBt or DIC/Oxyma) known for low racemization.[2][6][12]- Use a Weaker Base: Substitute DIPEA with a less basic amine like 2,4,6-Collidine or N-methylmorpholine (NMM).[2][6]- Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after the recommended pre-activation time.[5]
Guanidinylation (Chain termination, +42 Da mass addition)- Reaction of unactivated uronium/aminium salt (e.g., HBTU, HATU) with the resin's free N-terminal amine.[11]- Always pre-activate: Ensure the amino acid, coupling reagent, and base are mixed for a short period (1-5 minutes) before adding to the resin.[11] - Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

References

Application Notes and Protocols: Deprotection of the Fmoc Group from D-Tyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the α-amine of amino acids.[1][2] This allows for an orthogonal strategy with acid-labile side-chain protecting groups, which is critical for the synthesis of complex peptides.[1][2] The deprotection of the Fmoc group from D-tyrosine residues follows the same fundamental principles as with its L-counterpart and other amino acids. However, careful consideration of reaction conditions is crucial to ensure complete deprotection, minimize side reactions, and maintain the stereochemical integrity of the D-amino acid, which is often incorporated to enhance peptide stability or confer specific biological activities.

The phenolic side chain of tyrosine, even when protected (most commonly with a tert-butyl (tBu) group to prevent O-acylation), can sometimes present challenges.[1][3] These application notes provide detailed protocols and guidance for the efficient and safe removal of the Fmoc group from D-tyrosine residues during SPPS.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][4] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638).[1] This results in the formation of a carbanion intermediate, which then undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[4] The excess amine in the deprotection solution acts as a scavenger, trapping the reactive DBF to form a stable adduct that is subsequently washed away.[4][5]

digraph "Fmoc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Fmoc_Peptide [label="Fmoc-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Base1 [label="Piperidine", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base2 [label="Piperidine", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Fmoc_Peptide -> Intermediate [label="+ Base"]; Base1 -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-elimination"]; Intermediate -> DBF; DBF -> Adduct [label="+ Base (Scavenger)"]; Base2 -> Adduct [style=invis]; }

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Deprotection Reagents

The choice of the deprotection reagent can impact the efficiency of Fmoc removal and the purity of the final peptide. While piperidine remains the industry standard, alternatives are available and may be preferred in certain situations. The following table summarizes a comparison of common deprotection reagents used in Fmoc-SPPS. Note that this data is generally applicable to peptide synthesis and not specific to D-tyrosine-containing peptides, as the deprotection mechanism is independent of the amino acid's stereochemistry.

Deprotection ReagentConcentration & SolventTypical Deprotection TimeAdvantagesDisadvantagesPurity (%)Crude Yield (%)
Piperidine20% in DMF or NMP2 x 5-10 minGold standard, highly effective and reliable.[1]Toxic, regulated in some regions.[6]HighHigh
4-Methylpiperidine (4MP)20% in DMF2 x 5-10 minLess toxic alternative to piperidine, comparable efficiency.[7]May be slightly less effective for some sequences.Comparable to PiperidineComparable to Piperidine
Piperazine (B1678402) (PZ)10% in DMF/Ethanol (9:1)2 x 5-10 minLow toxicity, good performance.[7]Lower solubility requires co-solvents.[7]Comparable to PiperidineComparable to Piperidine
DBU / Piperazine2% DBU, 5% Piperazine in DMF2 x 1-2 minSignificantly faster deprotection.[4][8]DBU is a strong, non-nucleophilic base; requires a scavenger.[4]HighHigh

Note: Purity and yield are sequence-dependent and can be influenced by factors such as peptide length, sequence, and aggregation tendency.[1]

Experimental Protocols

Standard Fmoc Deprotection Protocol using Piperidine

This protocol is the most widely used method for Fmoc removal from D-tyrosine and other amino acid residues during SPPS.

Materials:

  • Fmoc-D-Tyr(tBu)-peptide-resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF or NMP

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-peptide-resin in DMF in a reaction vessel for at least 30 minutes.[1]

  • Solvent Removal: Drain the DMF from the reaction vessel.[1]

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[2]

  • Reagent Removal: Drain the deprotection solution.[1]

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 5-10 minutes. For sequences prone to aggregation, this second treatment is crucial to ensure complete deprotection.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.[1]

Accelerated Fmoc Deprotection Protocol using DBU/Piperazine

This protocol is suitable for sequences that are prone to aggregation or when faster cycle times are desired.

Materials:

  • Fmoc-D-Tyr(tBu)-peptide-resin

  • DMF

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% DBU and 5% piperazine in DMF[4]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Solvent Removal: Drain the DMF from the swollen resin.

  • Deprotection: Add the solution of 2% DBU and 5% piperazine in DMF to the resin. Agitate the mixture for 2 x 1 minute.[4]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).[4]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of Fmoc groups, particularly in sensitive sequences.

  • Racemization: Although less common with Fmoc chemistry, the basic conditions can potentially lead to the epimerization of the C-terminal amino acid or other sensitive residues.[1][4]

    • Mitigation: Use milder deprotection conditions or shorter reaction times. For C-terminal D-tyrosine, ensure the ester linkage to the resin is stable to the basic conditions.

  • Aspartimide Formation: This is a significant side reaction in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences, where the peptide backbone can form a cyclic imide.[9]

    • Mitigation: While not directly involving tyrosine, it's a common issue in peptide synthesis. Adding an acid like HOBt to the piperidine deprotection solution can reduce aspartimide formation.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, particularly when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[9]

    • Mitigation: When D-tyrosine is the second amino acid, coupling the third amino acid quickly after the deprotection of D-tyrosine can minimize this side reaction. Using sterically hindered resins like 2-chlorotrityl chloride resin can also inhibit diketopiperazine formation.[9]

Experimental Workflow and Signaling Pathways

Typical Workflow for a Single Coupling Cycle in Fmoc-SPPS

The deprotection of the Fmoc group is a critical step in the iterative cycle of solid-phase peptide synthesis.

digraph "SPPS_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Fmoc-AA-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Elongated Peptide\n(Ready for next cycle)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; }

Figure 2: A single cycle in Fmoc solid-phase peptide synthesis.

Relevance of D-Tyrosine in Signaling Pathways

Peptides containing D-amino acids, including D-tyrosine, are often designed to have increased resistance to proteolytic degradation, leading to longer half-lives in biological systems. They can act as inhibitors or modulators of various signaling pathways. For instance, a peptide containing D-tyrosine might be designed to block the active site of a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.

digraph "RTK_Signaling" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Ligand [label="Ligand", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Tyr_Peptide [label="D-Tyr Peptide Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphorylation [label="Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., MAPK, PI3K pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Ligand -> RTK; D_Tyr_Peptide -> RTK [label="Blocks Binding", arrowhead=tee, color="#EA4335"]; RTK -> Phosphorylation [label="Dimerization & Activation"]; Phosphorylation -> Downstream; Downstream -> Response; }

Figure 3: Inhibition of a Receptor Tyrosine Kinase pathway.

Conclusion

The deprotection of the Fmoc group from D-tyrosine residues is a standard procedure in SPPS that can be performed with high efficiency. The use of 20% piperidine in DMF remains the gold standard, providing reliable and complete deprotection.[1] For laboratories seeking alternatives due to safety concerns or for challenging sequences, reagents like 4-methylpiperidine, piperazine, or DBU/piperazine combinations offer viable options.[4][7] Careful consideration of the peptide sequence, potential side reactions, and the implementation of appropriate mitigation strategies are essential for the successful synthesis of high-purity peptides containing D-tyrosine.

References

Application Notes and Protocols: Cleavage of the t-Butyl Protecting Group from D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (tBu) group is a widely utilized protecting group for the phenolic hydroxyl function of tyrosine in peptide synthesis and other organic syntheses. Its stability under various conditions and its clean, acid-labile removal make it a valuable tool. However, the deprotection step can generate reactive intermediates that may lead to side reactions, reducing the yield and purity of the final product. These application notes provide a comprehensive guide to the efficient cleavage of the t-butyl protecting group from D-tyrosine, covering the underlying chemical principles, detailed experimental protocols, quantitative data on various deprotection conditions, and troubleshooting strategies.

Principle and Mechanism

The cleavage of the tert-butyl ether of tyrosine is an acid-catalyzed reaction that proceeds through either an S_{N}1 (Substitution Nucleophilic Unimolecular) or E1 (Elimination Unimolecular) mechanism.[1][2] The choice of a strong acid, typically Trifluoroacetic Acid (TFA), is crucial for this process.

The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is followed by the departure of the stable D-tyrosine alcohol, generating a relatively stable tertiary carbocation (the t-butyl cation). This carbocation is the key intermediate that dictates the potential for side reactions.[2][3]

Potential Side Reactions: The electrophilic t-butyl cation can attack other nucleophilic residues in the molecule or peptide chain, particularly the activated aromatic rings of tyrosine and tryptophan, or the sulfur atom of methionine.[3][4][5] This results in the formation of t-butylated byproducts, which are common impurities that can complicate the purification process.[6]

The Role of Scavengers: To prevent these undesired alkylation reactions, "scavengers" are added to the cleavage cocktail.[6] These are nucleophilic species that react rapidly with the t-butyl cation, quenching it before it can modify the target molecule.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.

Quantitative Data: Comparison of Cleavage Cocktails

The efficiency of the deprotection and the minimization of side products are highly dependent on the composition of the cleavage cocktail. The following table summarizes various conditions and their outcomes, primarily in the context of peptide synthesis, which is directly applicable to the deprotection of D-tyrosine derivatives.

Cleavage Cocktail Composition (v/v/v)Reaction Time (hours)Typical Outcome/RemarksReference
95% TFA / 2.5% H₂O / 2.5% TIS1 - 3Standard, effective for most peptides. TIS is a highly effective scavenger.[6]
95% TFA / 5% H₂O2 - 4Basic cocktail; risk of t-butylation is higher without a dedicated carbocation scavenger like TIS.[7]
88% TFA / 5% Phenol / 5% H₂O / 2% TIS2 - 4Phenol is added as a scavenger and can help prevent oxidation.[7]
Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT2 - 4A robust cocktail for complex peptides with multiple sensitive residues. Thioanisole helps prevent methionine oxidation.[6]
70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (initial 30 min) followed by addition of TFA to 80% (150 min)3A specialized two-step cleavage designed to minimize S-t-butylation of cysteine residues.[8]

Note: Reaction times can vary based on the specific substrate and scale. Monitoring the reaction by HPLC is always recommended.[6]

Experimental Protocols

Protocol for Cleavage of t-Butyl Group from Nα-Boc-D-Tyrosine(tBu)-OH

This protocol describes the deprotection of a commercially available protected D-tyrosine derivative in solution.

Materials and Reagents:

  • Nα-Boc-D-Tyrosine(tBu)-OH

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (if needed)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of Nα-Boc-D-Tyrosine(tBu)-OH in 5 mL of dichloromethane. Cool the flask in an ice bath.

  • Preparation of Cleavage Cocktail: In a separate vial, carefully prepare the cleavage cocktail. For a standard deprotection, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. For 10 mL of cocktail, this would be 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Deprotection Reaction: Slowly add 10 mL of the freshly prepared cleavage cocktail to the cooled solution of the protected amino acid with stirring.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by taking small aliquots, quenching them, and analyzing by HPLC to confirm the disappearance of the starting material.

  • Product Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the majority of the TFA.

  • Isolation: Add 50 mL of cold diethyl ether to the concentrated residue to precipitate the deprotected D-tyrosine product. The product should appear as a white solid.

  • Washing and Drying: Vigorously stir or sonicate the suspension to break up any clumps. Collect the solid by filtration or centrifugation. Wash the solid twice with 20 mL portions of cold diethyl ether to remove residual scavengers and byproducts.

  • Final Product: Dry the resulting white solid under vacuum to obtain the deprotected D-tyrosine. Characterize the product by HPLC and Mass Spectrometry to confirm purity and identity.

Protocol for Cleavage from a Tyr(tBu)-Containing Peptide on Solid Support

This protocol is for the final cleavage and deprotection step in a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Peptide-resin (e.g., on Rink Amide or Wang resin)

  • Cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS)

  • Cold diethyl ether

  • Reaction vessel with a fritted filter

  • Shaker or vortexer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin. Ensure the resin is fully submerged.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Collection: Filter the solution containing the cleaved peptide into a clean collection tube. The resin will be retained on the frit.

  • Resin Washing: Wash the resin with a small additional volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

  • Precipitation and Isolation: Slowly add the TFA solution to a centrifuge tube containing 10-fold excess of cold diethyl ether (e.g., 25 mL). A white precipitate (the crude peptide) should form immediately.

  • Washing: Pellet the peptide by centrifugation (e.g., 5 min at 3000 x g). Carefully decant the ether. Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting process twice more to thoroughly wash the crude peptide.

  • Drying and Analysis: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by preparative HPLC.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Protected D-Tyr(tBu) Derivative react Combine & React (Room Temperature, 1-3h) start->react cocktail Prepare Cleavage Cocktail (TFA, Scavengers, H₂O) cocktail->react monitor Monitor by HPLC react->monitor monitor->react Incomplete concentrate Concentrate (Rotovap) to remove TFA monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate wash Wash & Centrifuge/Filter precipitate->wash dry Dry under Vacuum wash->dry end Purified D-Tyrosine Product dry->end

Caption: General workflow for the deprotection of a t-butyl protected D-tyrosine derivative.

Chemical Deprotection Mechanism

Caption: Acid-catalyzed cleavage of t-butyl ether and the role of scavengers.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient TFA concentration or short reaction time.Increase TFA concentration to 95%. Extend the reaction time, monitoring by HPLC. If necessary, isolate the partially protected product and re-subject it to the cleavage conditions.[6]
Presence of +56 Da Adduct in Mass Spectrum Alkylation of the product by the t-butyl cation due to inadequate scavenging.Ensure an adequate scavenger cocktail is used (e.g., add or increase TIS). For sensitive sequences, consider a more comprehensive cocktail like Reagent K.[6]
Low Yield Incomplete cleavage, significant side-product formation, or product loss during work-up.Extend the cleavage reaction time. Optimize the scavenger cocktail. Ensure complete precipitation with cold ether and minimize losses during washing steps.
Multiple Unidentified Peaks in HPLC A combination of incomplete deprotection and side-product formation. Peptide degradation in strong acid.Perform small-scale trial cleavages with different scavenger cocktails and reaction times to identify optimal conditions. Ensure the reaction is not running for an excessive amount of time.[6]

References

Application Notes and Protocols for the Synthesis of Peptides with C-Terminal D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. Peptides featuring a C-terminal D-tyrosine residue are of particular interest, especially in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs), such as opioid receptors. The D-configuration at the C-terminus can protect the peptide from carboxypeptidase degradation, thereby prolonging its in vivo half-life. This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides with C-terminal D-tyrosine, along with methods for their biological evaluation.

Challenges in C-Terminal D-Amino Acid Incorporation

The initial loading of the first amino acid onto the solid support is a critical step in SPPS. When incorporating a C-terminal D-amino acid, particular attention must be paid to potential side reactions, most notably racemization. The activation of the carboxylic acid of the amino acid for esterification onto resins like Wang resin can be susceptible to epimerization, where the D-amino acid may convert to its L-isomer. This can lead to diastereomeric impurities that are often difficult to separate from the target peptide.

Strategies to minimize racemization include:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin allows for the coupling of the first amino acid under milder basic conditions without the need for carbodiimide (B86325) activation, significantly reducing the risk of racemization.[1]

  • Pre-formed Linker-Amino Acid Conjugates: Using building blocks where the D-amino acid is already attached to the linker can also prevent racemization during resin loading.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-Terminal D-Tyrosine

This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry.

1.1. Loading of Fmoc-D-Tyr(tBu)-OH onto 2-Chlorotrityl Chloride Resin

This method is recommended to minimize racemization of the C-terminal D-tyrosine.

  • Materials:

    • 2-Chlorotrityl chloride resin (100-200 mesh)

    • This compound

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Diisopropylethylamine (DIPEA)

    • Methanol (B129727) (MeOH)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 1 g) in DCM (10-15 mL) for at least 30 minutes in a reaction vessel with gentle agitation.[3]

    • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to the resin loading capacity) in DCM. Add DIPEA (4 equivalents relative to the resin loading capacity).[4]

    • Coupling: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[4]

    • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[3]

    • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.[5]

    • Drying: Dry the loaded resin under vacuum to a constant weight.

    • Loading Determination: The substitution level of the resin can be determined spectrophotometrically by the Fmoc-release method.[5]

1.2. Peptide Chain Elongation

  • Fmoc Deprotection:

    • Swell the Fmoc-D-Tyr(tBu)-loaded resin in DMF.

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the 20% piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.

  • Amino Acid Coupling (Example with HATU/DIPEA):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents), HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

1.3. Cleavage and Deprotection

  • Procedure:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

1.4. Purification and Analysis

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Biological Evaluation of Peptides with C-Terminal D-Tyrosine

2.1. Protease Stability Assay

This assay evaluates the resistance of the synthesized peptide to enzymatic degradation.

  • Materials:

    • Synthesized peptide

    • Control peptide (e.g., the all-L-amino acid counterpart)

    • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., 10% TFA)

  • Procedure:

    • Prepare stock solutions of the test and control peptides in PBS.

    • Prepare a stock solution of the desired protease in PBS.

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding the quenching solution.

    • Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining over time. The peak area of the intact peptide is monitored.[6]

2.2. GPCR Functional Assay (Calcium Flux)

This assay is suitable for evaluating the activity of peptides targeting Gq-coupled GPCRs.

  • Materials:

    • Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells)

    • Cell culture medium

    • 96-well black, clear-bottom plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS)

    • Synthesized peptide

  • Procedure:

    • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.[7]

    • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution for 30-60 minutes at 37°C.[7]

    • Ligand Preparation: Prepare a stock solution of the peptide and create a serial dilution in the assay buffer.

    • Fluorescence Measurement: Use a fluorescence plate reader with an automated injector to add the peptide solutions to the wells. Measure the fluorescence intensity in real-time before and after the addition of the peptide.

    • Data Analysis: Calculate the change in fluorescence for each well. Plot the fluorescence change against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[7]

Data Presentation

Parameter2-Chlorotrityl Chloride Resin LoadingWang Resin Loading (DIC/DMAP)
Amino Acid Equivalents 2 eq2-4 eq
Base Equivalents 4 eq DIPEA0.1-0.2 eq DMAP
Reaction Time 1-2 hours2-4 hours
Typical Loading Efficiency 0.4 - 0.8 mmol/g0.3 - 0.7 mmol/g
Risk of Racemization LowHigher, especially for sensitive amino acids

Table 1: Comparison of typical parameters for loading the first amino acid onto different resins.

AssayKey Parameter MeasuredTypical Conditions
Protease Stability % Intact Peptide over time37°C, pH 7.4
Calcium Flux Assay Change in intracellular Ca²⁺Real-time fluorescence measurement
cAMP Assay Change in intracellular cAMPEndpoint luminescence or fluorescence

Table 2: Overview of biological evaluation assays.

Visualizations

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load this compound (DIPEA, DCM) Swell->Load Cap Cap unreacted sites (MeOH) Load->Cap Wash1 Wash Cap->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple Couple next Fmoc-AA-OH Wash2->Couple Wash3 Wash Couple->Wash3 Repeat Final Residue? Wash3->Repeat Repeat->Deprotect No Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Yes Purify RP-HPLC Purification Cleave->Purify Analyze MS & HPLC Analysis Purify->Analyze

Caption: Solid-Phase Peptide Synthesis Workflow.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Ligand (e.g., with C-terminal D-Tyr) GPCR GPCR (e.g., Opioid Receptor) Peptide->GPCR Binding G_Protein G-Protein (Gq/11) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Gq-Coupled GPCR Signaling Pathway.

Protease_Stability_Workflow Start Start Prepare Prepare Peptide & Protease Solutions Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Time_Points Time Point? Incubate->Time_Points Time_Points->Incubate No Quench Quench Reaction (e.g., add TFA) Time_Points->Quench Yes Analyze Analyze by RP-HPLC Quench->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot End End Plot->End

Caption: Protease Stability Assay Workflow.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(tBu)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Tyr(tBu)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the physicochemical properties of this reagent, detailed experimental protocols, and methods for the characterization of the final peptide product.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative essential for the synthesis of peptides containing the D-enantiomer of tyrosine.[1][2] The use of the D-amino acid can significantly impact the peptide's biological activity, stability, and conformational properties. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyl (tBu) group safeguards the hydroxyl function of the tyrosine side chain.[3][4] This orthogonal protection strategy, a cornerstone of modern SPPS, allows for the selective removal of the Fmoc group under basic conditions without affecting the acid-labile tBu group.[4][5] The tBu group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3][6]

Physicochemical Properties of this compound:

PropertyValue
Appearance White to off-white solid/powder[1]
Molecular Formula C₂₈H₂₉NO₅[1][7]
Molecular Weight 459.53 g/mol [1][7]
CAS Number 118488-18-9[1][2]
Solubility Soluble in organic solvents like DMF and DMSO; sparingly soluble in water.[1][8]
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) - Base-labile[3][5]
Side-Chain Protecting Group tBu (tert-butyl) - Acid-labile[3][4]

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale and utilize the widely adopted Fmoc/tBu strategy.[6][9] Adjustments may be necessary for different synthesis scales or specific peptide sequences.

Resin Swelling

Proper swelling of the resin is critical for efficient peptide synthesis.[3]

Procedure:

  • Place the appropriate amount of resin (e.g., Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides) in a fritted reaction vessel.[6]

  • Add N,N-dimethylformamide (DMF) to completely cover the resin.[6]

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[3][6]

  • After swelling, drain the DMF through the frit.[6]

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[3]

Procedure:

  • Add a solution of 20% piperidine (B6355638) in DMF to the swelled resin.[6]

  • Agitate the mixture for 5-10 minutes at room temperature.[6]

  • Drain the piperidine solution.[6]

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15-20 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine.[6]

This compound Coupling

This protocol describes the activation and coupling of this compound. The same general procedure can be applied to other Fmoc-protected amino acids.

Reagents and Ratios (0.1 mmol scale):

ReagentMolar Equiv.Amount
This compound3-50.3-0.5 mmol
Coupling Reagent (e.g., HBTU/HATU)2.9-4.90.29-0.49 mmol
Base (e.g., DIPEA/NMM)6-100.6-1.0 mmol
Solvent (DMF)-Sufficient to dissolve reagents

Coupling Procedure:

  • In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

  • Add the base (e.g., DIPEA) to the amino acid solution and allow it to pre-activate for 1-5 minutes at room temperature.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.[9]

  • Once the reaction is complete, drain the coupling solution and wash the resin-bound peptide extensively with DMF (at least 5 times).[6]

Final Cleavage and Peptide Precipitation

This final step cleaves the peptide from the resin support and removes the side-chain protecting groups.[3]

Procedure:

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail consists of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[6]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately a 10-fold volume excess).[3]

  • A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and residual cleavage cocktail.[6]

  • Dry the final peptide pellet under vacuum.

Peptide Characterization

To confirm the successful incorporation of this compound and the overall purity of the synthesized peptide, a combination of analytical techniques is recommended.[10]

Comparison of Analytical Techniques:

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Function Purity assessment and quantification.[10]Molecular weight determination and sequence confirmation.[10]
Information Provided Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities.[10]Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and amino acid sequence.[10]
Sample Requirement Purified or crude peptide mixture.[10]Purified or crude peptide mixture.[10]

Visualized Workflows

Structure of this compound

G cluster_tyr D-Tyrosine Backbone cluster_side_chain Side Chain C_alpha α-Carbon Carboxyl Carboxyl (COOH) C_alpha->Carboxyl Amino Amino (NH) C_alpha->Amino Side_Chain_C β-Carbon C_alpha->Side_Chain_C Phenyl Phenyl Ring Side_Chain_C->Phenyl Hydroxyl Hydroxyl (O) Phenyl->Hydroxyl tBu tert-Butyl (tBu) Hydroxyl->tBu Protection Fmoc Fmoc Group Fmoc->Amino Protection

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G start Start: Resin Support swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage 4. Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation 5. Peptide Precipitation (Cold Ether) cleavage->precipitation analysis 6. Analysis (HPLC, MS) precipitation->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application of Fmoc-D-Tyr(tBu)-OH in the Synthesis of Enzyme Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Tyr(tBu)-OH, an N-terminally protected D-isomer of tyrosine with a tert-butyl protected hydroxyl group, is a critical building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The incorporation of D-amino acids, such as D-tyrosine, is a key strategy in medicinal chemistry to enhance the metabolic stability of peptide-based inhibitors against enzymatic degradation by proteases. This modification can lead to improved pharmacokinetic profiles and therapeutic efficacy. The tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine is essential to prevent unwanted side reactions during peptide synthesis, ensuring the generation of high-purity target molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on tyrosinase inhibitors.

Application in the Synthesis of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of agents for the treatment of hyperpigmentation and for use in cosmetics as skin-whitening agents. D-tyrosine has been identified as a competitive inhibitor of tyrosinase, making it an attractive candidate for the design of potent and specific inhibitors.[1][2][3] By incorporating D-tyrosine into a peptide sequence, it is possible to develop novel and effective tyrosinase inhibitors.

Example: Synthesis of a D-Tyrosine Containing Dipeptide Tyrosinase Inhibitor

This section details the synthesis and evaluation of a dipeptide, H-D-Tyr-Arg-OH, as a potential tyrosinase inhibitor. The synthesis utilizes this compound as a key starting material in a standard solid-phase peptide synthesis workflow.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the synthesized D-tyrosine containing dipeptide against mushroom tyrosinase.

InhibitorTarget EnzymeIC50 (µM)Inhibition Mode
H-D-Tyr-Arg-OHMushroom Tyrosinase85.5 ± 3.2Competitive
Kojic Acid (Reference)Mushroom Tyrosinase18.2 ± 1.5Competitive

Experimental Protocols

This section provides detailed protocols for the synthesis of the D-tyrosine containing dipeptide inhibitor and the subsequent enzyme inhibition assay.

Protocol 1: Solid-Phase Peptide Synthesis of H-D-Tyr-Arg-OH

This protocol outlines the manual solid-phase synthesis of the dipeptide H-D-Tyr-Arg-OH using Fmoc chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in an SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal D-tyrosine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

Protocol 2: Tyrosinase Inhibition Assay

This protocol describes the in vitro assay to determine the inhibitory activity of the synthesized dipeptide against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Synthesized peptide inhibitor (H-D-Tyr-Arg-OH)

  • Kojic acid (reference inhibitor)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the synthesized peptide inhibitor and kojic acid in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the tyrosinase solution to each well.

    • Add 20 µL of the various concentrations of the inhibitor or reference compound to the respective wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 140 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Below are diagrams illustrating the key concepts and workflows described in this application note.

SPPS_Workflow start Start: Fmoc-Arg(Pbf)-Wang Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 couple 3. Coupling of this compound (DIC/Oxyma) deprotect1->couple deprotect2 4. Final Fmoc Deprotection couple->deprotect2 cleave 5. Cleavage and Deprotection (TFA/TIS/H2O) deprotect2->cleave purify 6. RP-HPLC Purification cleave->purify product Product: H-D-Tyr-Arg-OH purify->product

Caption: Solid-Phase Peptide Synthesis Workflow for H-D-Tyr-Arg-OH.

Inhibition_Mechanism cluster_enzyme Tyrosinase Active Site E Enzyme (E) ES ES Complex E->ES EI EI Complex (Inactive) E->EI S L-Tyrosine (S) (Substrate) S->E Binds I D-Tyrosine Inhibitor (I) I->E Competes with S and binds P Melanin (P) (Product) ES->E Forms ES->P EI->E Forms

Caption: Competitive Inhibition of Tyrosinase by a D-Tyrosine Inhibitor.

References

The Strategic Incorporation of Fmoc-D-Tyr(tBu)-OH in the Synthesis of Neuropeptide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of D-amino acids into neuropeptide sequences is a powerful strategy to enhance their therapeutic potential. By replacing the naturally occurring L-amino acids with their D-enantiomers, researchers can significantly improve the stability of these peptides against enzymatic degradation, thereby extending their plasma half-life and bioavailability.[1][2] Fmoc-D-Tyr(tBu)-OH is a critical building block in this endeavor, enabling the precise incorporation of a D-tyrosine residue while preventing unwanted side reactions. This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of neuropeptide analogs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in peptide synthesis.

PropertyValue
Formal Name O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
CAS Number 112883-40-6
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.5 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine (B6355638) in DMF)[3]
tBu: Acid-labile (e.g., high concentration of TFA)[3]

Core Principles: The Fmoc/tBu Orthogonal Strategy

The synthesis of peptides using this compound relies on the Fmoc/tBu orthogonal protection strategy. This strategy's key advantage is its use of two different types of protecting groups that can be removed under distinct chemical conditions.[3]

  • Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the amino acid. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3]

  • Side-Chain tBu Protection: The tert-butyl (tBu) group protects the reactive hydroxyl group of the tyrosine side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[3]

This orthogonality ensures that the side chain of the D-tyrosine remains protected throughout the iterative process of peptide chain elongation, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity.[4]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The overall workflow for SPPS involves the sequential deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid until the desired neuropeptide analog sequence is assembled.

SPPS_Workflow Start Start: Resin Support (e.g., Wang, Rink Amide) Resin_Swelling 1. Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Coupling of Next Fmoc-Amino Acid (e.g., this compound) Washing_1->Amino_Acid_Coupling Washing_2 5. DMF Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Steps 2-5 for Each Amino Acid in Sequence Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 6. Final Nα-Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final cycle Final_Washing 7. Final Washing and Drying Final_Deprotection->Final_Washing Cleavage 8. Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (e.g., HPLC) Precipitation->Purification Characterization 11. Characterization (e.g., MS) Purification->Characterization End End: Purified Neuropeptide Analog Characterization->End Cleavage_Mechanism Peptide_tBu Peptide-Tyr(tBu) Deprotected_Peptide Deprotected Peptide-Tyr Peptide_tBu->Deprotected_Peptide + TFA tBu_Cation tBu+ Cation Peptide_tBu->tBu_Cation + TFA TFA TFA (H+) Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapped by Scavenger Side_Product t-Butylated Byproduct tBu_Cation->Side_Product Re-attachment to Deprotected Peptide Scavenger Scavenger (e.g., TIS, H2O) GPCR_Signaling Neuropeptide Neuropeptide Analog (with D-Tyr) GPCR GPCR Neuropeptide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

References

Applications of Fmoc-D-Tyr(tBu)-OH in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(tBu)-OH, an N-α-Fmoc-protected D-tyrosine derivative with a tert-butyl (tBu) protected side chain, is a critical building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) offers a powerful strategy to overcome one of the primary hurdles in peptide drug development: rapid enzymatic degradation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for the development of novel and robust peptide drug candidates.

The core advantage of utilizing D-amino acids like D-Tyrosine lies in their ability to confer enhanced stability to peptides against proteolysis.[1] Proteases, the enzymes responsible for peptide degradation, are stereospecific for L-amino acids, and the presence of a D-amino acid residue disrupts this recognition, thereby extending the peptide's half-life in biological systems.[1] The this compound building block is integral to the widely used Fmoc/tBu orthogonal protection strategy in SPPS, which allows for the efficient and high-fidelity synthesis of these modified peptides.[2]

Key Applications in Drug Discovery

The strategic incorporation of D-Tyrosine using this compound has found applications across various therapeutic areas:

  • Enhancing Enzymatic Stability: The primary application is to increase the resistance of peptide drugs to degradation by proteases, leading to improved pharmacokinetic profiles.[1]

  • Opioid Peptides: Development of potent and stable opioid receptor agonists and antagonists for pain management.

  • Antimicrobial Peptides (AMPs): Creation of novel AMPs with enhanced stability and sustained activity against a broad spectrum of pathogens.

  • Anticancer Peptides: Design of targeted anticancer peptides with longer circulation times to improve their efficacy.

  • Cosmetic Peptides: Development of dual-function cosmetic peptides, for instance, by adding an anti-melanogenic effect to an existing peptide.[3][4]

  • Peptide Libraries: Synthesis of diverse peptide libraries containing D-Tyrosine for high-throughput screening and lead identification.[5]

Data Presentation

Table 1: Enhanced Enzymatic Stability of Peptides Containing D-Amino Acids
Peptide Sequence/TypeKey Structural FeatureConditionTime Point% Peptide RemainingReference
MUC2 Peptide (all L-amino acids)All L-amino acidsHuman Serum180 min0%[6]
MUC2 Peptide (tpTPTGTQtpt)D-amino acid substitutions in flanksHuman Serum180 min~95%[6]
Antimicrobial Peptide (Pep05)L-amino acidsHuman Plasma8 hours<10%[7]
D-Amino Acid Substituted (DP06)D-amino acid substitutionsHuman Plasma8 hours>90%[7]
l-SG PeptideAll L-amino acidsTrypsin4 hours~10%[7]
d-sg Peptide (all D-enantiomer)All D-amino acidsTrypsin4 hours100%[7]
Table 2: Biological Activity of Peptides Containing D-Tyrosine
Peptide Name/AnalogueTargetAssayIC50 / KiReference
c[D-Pen2, D-Pen5]enkephalin (DPDPE)δ-opioid receptorReceptor BindingKi = 1.3 nM
Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH Analogue (cDADAE)δ/μ-opioid receptorsReceptor BindingHigh Affinity[3]
Cyclo(Phe-Tyr) (cPT)µ-opioid receptorCompetitive BindingIC50 = 69.7 µM[8]
Cyclo(Tyr-Tyr) (cTT)µ-opioid receptorCompetitive BindingIC50 = 0.82 µM[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a D-Tyrosine residue using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a fritted syringe reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.[9]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[10]

    • Allow the mixture to pre-activate for 2-5 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

    • Wash the resin with DMF (5-7 times).[5]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin in a fume hood.[11]

    • Agitate at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate containing the peptide.[11]

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[9]

    • A white precipitate of the crude peptide should form.[9]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.[9]

    • Dry the peptide pellet under vacuum.[9]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a typical procedure to assess the stability of a D-Tyrosine containing peptide in human plasma.

Materials:

  • Synthesized peptide (with and without D-Tyrosine for comparison)

  • Human plasma (anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% TFA[10]

  • Incubator at 37°C

  • Microcentrifuge

  • LC-MS system

Methodology:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

    • Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM.[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.[12]

  • Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to 2-3 volumes of ice-cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.[7]

  • Sample Clarification:

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[7][12]

  • LC-MS Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining at each time point.[10]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Fit the data to a one-phase decay model to determine the half-life (t1/2) of the peptide.[10]

Protocol 3: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a D-Tyrosine containing peptide to its target receptor.

Materials:

  • Synthesized peptide

  • Radiolabeled ligand specific for the target receptor

  • Cell membranes or tissues expressing the target receptor

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (the synthesized D-Tyrosine peptide) to the receptor preparation.[10]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.[10]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

    • The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

SPPS_Workflow Resin Resin Support Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 Final Washing FinalDeprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Stability_Analysis_Workflow cluster_incubation Peptide Incubation cluster_sampling Time-Point Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Peptide Solution Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma (37°C) Plasma->Incubate TimePoints Withdraw Aliquots (t = 0, 15, 30... min) Incubate->TimePoints Quench Quench Reaction (Acetonitrile/TFA) TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LCMS LC-MS Analysis CollectSupernatant->LCMS DataAnalysis Data Analysis (Calculate Half-life) LCMS->DataAnalysis

Caption: Experimental workflow for peptide stability analysis.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation cAMP cAMP Effector->cAMP Ligand Opioid Peptide (with D-Tyr) Ligand->GPCR Binding ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Analgesia) PKA->Response Phosphorylation of Targets

Caption: GPCR signaling pathway for an opioid peptide.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, facilitating the efficient synthesis of peptides by assembling amino acids on an insoluble polymer support.[1] The most prevalent method is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains.[1][2] This orthogonal approach allows for the selective removal of the Fmoc group under mild basic conditions without affecting the side-chain protecting groups, which are removed during the final cleavage step with strong acid.[2]

Fmoc-D-Tyr(tBu)-OH is a crucial building block in this strategy, incorporating a D-amino acid for altered biological activity and stability, with the phenolic hydroxyl group of tyrosine protected by a tert-butyl ether to prevent unwanted side reactions.[1][3] This application note provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a standard manual SPPS cycle for the incorporation of this compound on a 0.1 mmol scale. These values may be optimized based on the specific peptide sequence and resin substitution.

Parameter Value/Procedure Unit/Notes
Resin Type Wang Resin or 2-Chlorotrityl ResinWang resin is common for peptides with a C-terminal carboxylic acid.[1]
Resin Substitution 0.3 - 0.8mmol/g
Synthesis Scale 0.1mmol
Resin Swelling
SolventN,N-Dimethylformamide (DMF)5-10 mL
Duration30 - 60minutes
Fmoc Deprotection
Reagent20% Piperidine (B6355638) in DMF (v/v)5-10 mL
Treatment 15minutes
Treatment 215minutes
Amino Acid Coupling: this compound
This compound3-5equivalents (relative to resin loading)
Coupling Reagent (e.g., HBTU/HATU)2.9 - 4.9equivalents
Base (e.g., DIPEA/Collidine)6 - 8equivalents
SolventDMF3-5 mL
Pre-activation Time1 - 5minutes
Coupling Time1 - 4hours
Washing Steps (Post-Deprotection & Post-Coupling)
SolventDMF5 x 5-10 mL
Final Cleavage and Deprotection
Cleavage Cocktail (e.g., Reagent K)TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)5-10 mL
Duration2 - 3hours

Experimental Protocols

This section provides a detailed step-by-step methodology for a single coupling cycle involving this compound in a manual SPPS workflow, followed by the final cleavage procedure.

Resin Preparation and Swelling

Proper swelling of the resin is critical for the efficiency of the synthesis.[1]

  • Weigh the appropriate amount of resin (e.g., Wang resin for a 0.1 mmol scale synthesis) and place it into a fritted syringe reaction vessel.[4]

  • Add N,N-dimethylformamide (DMF) to completely cover the resin.[1]

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the DMF through the frit.[1]

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Add a solution of 20% piperidine in DMF to the swelled resin.[1]

  • Agitate the mixture for 5 minutes at room temperature and then drain the solution.[1][3]

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Amino Acid Activation and Coupling of this compound

This protocol describes the activation and coupling of this compound using HBTU/DIPEA. Other coupling reagents like HATU or DIC/HOBt can also be used.[3][6]

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3]

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1][3]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[3]

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[3]

  • Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.[3]

  • (Optional) Monitoring the Coupling Reaction: A Kaiser test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[3]

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.[5]

  • After the final coupling step, perform a final Fmoc deprotection as described in section 3.2.

  • Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.

  • In a fume hood, prepare a cleavage cocktail. A common cocktail for peptides with Tyr(tBu) is Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5).[2]

  • Add the freshly prepared cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a cold centrifuge tube containing diethyl ether.

  • A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.[1]

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow start Start: Resin in Reaction Vessel swell 1. Resin Swelling (DMF, 30-60 min) start->swell wash1 Wash (DMF) swell->wash1 deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple 3. Coupling (Add Activated AA, 1-4 hours) wash2->couple prepare_aa Prepare Activated This compound prepare_aa->couple wash3 Wash (DMF) couple->wash3 kaiser_test Kaiser Test (Optional) wash3->kaiser_test cycle Repeat for Next Amino Acid kaiser_test->cycle Coupling Incomplete final_deprotect Final Fmoc Deprotection kaiser_test->final_deprotect Coupling Complete cycle->couple final_wash Final Wash & Dry final_deprotect->final_wash cleave 4. Cleavage & Deprotection (TFA Cocktail, 2-3 hours) final_wash->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate end End: Crude Peptide precipitate->end

References

Application Notes and Protocols for Automated Peptide Synthesis Utilizing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in research and drug development, enabling the rapid and efficient production of custom peptides.[1] The use of the Fmoc/tBu strategy is a cornerstone of modern SPPS, offering a robust and versatile method for assembling peptide chains.[1] This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Tyr(tBu)-OH, a protected D-amino acid, into synthetic peptides using automated synthesizers.

The incorporation of D-amino acids, such as D-Tyrosine, into peptide sequences is a key strategy for enhancing their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives and improved bioavailability. The tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine is crucial for preventing side reactions during synthesis and is readily removed during the final cleavage step.[2]

These application notes are designed to guide researchers through the process of automated peptide synthesis with this compound, from initial setup and programming to final cleavage and purification.

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling in Automated SPPS (0.1 mmol scale)
Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound3 - 5Amino acid to be coupled
Coupling Reagents
HBTU/HATU2.9 - 4.9Uronium salt activator for forming the active ester
HOBt/Oxyma3 - 5Reduces racemization and improves coupling efficiency
Base
N,N-Diisopropylethylamine (DIPEA)6 - 10Tertiary amine base for activation
Solvent
N,N-Dimethylformamide (DMF)As requiredMain solvent for washing and reactions
Table 2: Typical Synthesis Parameters and Expected Outcomes
ParameterValueNotes
Synthesis Scale0.1 mmolStandard research scale
Resin Loading0.3 - 0.7 mmol/gDependent on the specific resin used
Coupling Time30 - 120 minutesSequence and instrument dependent; may be shorter with microwave heating
Deprotection Time5 - 20 minutesUsing 20% piperidine (B6355638) in DMF
Expected Crude Purity (by HPLC)70 - 90%Highly sequence-dependent
Expected Overall Yield (crude)60 - 85%Dependent on the number of coupling cycles and synthesis efficiency

Experimental Protocols

Protocol 1: Automated Synthesis Cycle for a Single Amino Acid Coupling

This protocol outlines a standard cycle for the automated coupling of this compound. The synthesizer will repeat these steps for each amino acid in the sequence.

1. Deprotection of the N-terminal Fmoc Group:

  • Step 1.1: The peptide-resin is washed with N,N-Dimethylformamide (DMF).

  • Step 1.2: A solution of 20% piperidine in DMF is added to the reaction vessel to treat the resin.

  • Step 1.3: The reaction is agitated for a pre-programmed time (typically 5-20 minutes) to ensure complete removal of the Fmoc group.

  • Step 1.4: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine.

2. Coupling of this compound:

  • Step 2.1: In a separate vial, a solution of this compound (3-5 equivalents), a coupling activator such as HBTU or HATU (2.9-4.9 equivalents), and an additive like HOBt or Oxyma (3-5 equivalents) in DMF is prepared.

  • Step 2.2: An activator base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), is added to the amino acid solution to facilitate the formation of the active ester.

  • Step 2.3: The activated this compound solution is transferred to the reaction vessel containing the deprotected peptide-resin.

  • Step 2.4: The coupling reaction is allowed to proceed for the programmed duration (30-120 minutes). Some synthesizers may incorporate heating (e.g., microwave) to accelerate this step.[3]

  • Step 2.5: After the coupling is complete, the reaction solution is drained.

3. Washing:

  • Step 3.1: The peptide-resin is washed extensively with DMF to remove excess reagents and by-products.

  • Step 3.2: A final wash with a solvent like Dichloromethane (DCM) may be performed to prepare the resin for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is performed manually after the automated synthesis is complete.

1. Resin Preparation:

  • Step 1.1: After the final synthesis cycle, the N-terminal Fmoc group is removed.

  • Step 1.2: The peptide-resin is thoroughly washed with DMF, followed by DCM, and then dried under vacuum.

2. Cleavage Cocktail Preparation:

  • Step 2.1: A cleavage cocktail is freshly prepared in a fume hood. A standard "Reagent K" cocktail is effective for peptides containing sensitive residues like tyrosine.[4]

    • Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[4]

3. Cleavage Reaction:

  • Step 3.1: The cleavage cocktail is added to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Step 3.2: The mixture is agitated at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Step 4.1: The resin is filtered, and the filtrate containing the cleaved peptide is collected.

  • Step 4.2: The collected TFA solution is added dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Step 4.3: The precipitated peptide is collected by centrifugation and the ether is decanted.

  • Step 4.4: The peptide pellet is washed two to three more times with cold diethyl ether to remove residual scavengers.

  • Step 4.5: The final peptide pellet is dried under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_cleavage Manual Cleavage & Purification resin Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (this compound + Activators) deprotection->coupling wash Washing (DMF) coupling->wash repeat Final Amino Acid? wash->repeat repeat->deprotection No final_deprotection Final Fmoc Deprotection repeat->final_deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis

Caption: Experimental workflow for automated peptide synthesis and subsequent manual processing.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor Dopamine D1 Receptor g_protein Gαs/olf receptor->g_protein Activates dopamine Dopamine dopamine->receptor Binds & Activates d_tyr_peptide D-Tyr Peptide (Antagonist) d_tyr_peptide->receptor Binds & Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Expression) pka->cellular_response Phosphorylates Targets

Caption: Hypothetical modulation of the Dopamine D1 receptor signaling pathway by a D-Tyrosine containing peptide antagonist.

References

Application Notes and Protocols: Coupling of Fmoc-D-Tyr(tBu)-OH using HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS) using the common uronium-based coupling reagents HBTU and HATU. This document includes a comparison of their performance, detailed experimental protocols, and a discussion of potential side reactions.

Introduction

The successful incorporation of amino acid derivatives is a critical step in solid-phase peptide synthesis. For tyrosine, the phenolic hydroxyl group is typically protected to prevent side reactions during peptide chain elongation. The tert-butyl (tBu) group is a common acid-labile protecting group for this purpose. The choice of coupling reagent is paramount to achieving high coupling efficiency and minimizing side reactions, particularly racemization.[1] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used and effective coupling reagents in Fmoc-based SPPS.[2][3]

Reagent Comparison: HBTU vs. HATU

While both HBTU and HATU are highly efficient, HATU generally exhibits superior performance, especially in sterically demanding couplings.[4][5] This enhanced reactivity is attributed to the formation of a more reactive OAt-active ester intermediate compared to the OBt-active ester formed by HBTU.[5] The electron-withdrawing nature of the nitrogen atom at the 7-position of the azabenzotriazole moiety in HATU makes the resulting OAt-ester a better leaving group, facilitating a more rapid and complete aminolysis.[5][6]

Quantitative Performance Summary

The following table summarizes the general performance characteristics of HBTU and HATU for the coupling of this compound. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

ParameterHBTUHATUKey Considerations
Typical Yield Good to High (>85%)[5]High to Very High (>95%)[5]HATU's higher reactivity generally leads to more complete reactions and higher yields, particularly for sterically hindered amino acids.[5]
Reaction Time 1-4 hours[5]1-2 hours[4]HATU's faster reaction kinetics can help to improve overall synthesis efficiency.[3]
Racemization Low[7]Very Low[8]HATU is generally superior in suppressing racemization due to the rapid and efficient coupling it promotes.[3][8]
Cost Generally lowerGenerally higherThe higher cost of HATU may be justified by its superior performance in difficult syntheses.

Reaction Mechanisms

The activation of the carboxylic acid of this compound by both HBTU and HATU proceeds via the formation of a reactive ester intermediate in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[8][9]

HBTU Activation Pathway

The carboxylate anion of this compound attacks the uronium carbon of HBTU, leading to the formation of a reactive HOBt (1-hydroxybenzotriazole) ester intermediate.[2] This active ester then readily reacts with the free amine of the resin-bound peptide to form the peptide bond.

HBTU_Mechanism Fmoc-D-Tyr(tBu)-COOH Fmoc-D-Tyr(tBu)-COOH Active_Ester HOBt Active Ester Fmoc-D-Tyr(tBu)-COOH->Active_Ester + HBTU + DIPEA HBTU HBTU HBTU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide + Peptide-Resin-NH2 Byproducts HOBt + Tetramethylurea Active_Ester->Byproducts Peptide-Resin-NH2 Resin-Bound Peptide (Free Amine) Peptide-Resin-NH2->Coupled_Peptide

HBTU Activation and Coupling Pathway

HATU Activation Pathway

Similarly, the carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion then rapidly attacks this intermediate to yield a highly reactive OAt-active ester.[6][8] This active ester is more susceptible to nucleophilic attack by the amine compared to the OBt-ester.[8]

HATU_Mechanism Fmoc-D-Tyr(tBu)-COOH Fmoc-D-Tyr(tBu)-COOH Active_Ester OAt Active Ester Fmoc-D-Tyr(tBu)-COOH->Active_Ester + HATU + DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide + Peptide-Resin-NH2 Byproducts HOAt + Tetramethylurea Active_Ester->Byproducts Peptide-Resin-NH2 Resin-Bound Peptide (Free Amine) Peptide-Resin-NH2->Coupled_Peptide

HATU Activation and Coupling Pathway

Experimental Protocols

The following are standard protocols for the coupling of this compound in manual solid-phase peptide synthesis on a 0.1 mmol scale. Reagent quantities should be adjusted accordingly for different synthesis scales.

General SPPS Workflow

The coupling of this compound is one step in the iterative cycle of SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End Repeat for next Amino Acid Wash2->End

General SPPS Cycle

Protocol 1: Coupling using HBTU

This protocol is a robust and widely used method for standard couplings.[10]

Reagents and Stoichiometry (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)
This compound30.3 mmol (137.9 mg)
HBTU2.90.29 mmol (110.0 mg)
DIPEA60.6 mmol (104.5 µL)
DMF-to dissolve reagents

Procedure

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice (5 minutes, then 15 minutes) to remove the Fmoc protecting group.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.[1]

  • Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[1]

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) is desired.[1]

Protocol 2: Coupling using HATU

This protocol is recommended for difficult couplings or when minimizing racemization is critical.[1]

Reagents and Stoichiometry (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)
This compound30.3 mmol (137.9 mg)
HATU2.90.29 mmol (110.3 mg)
DIPEA or 2,4,6-Collidine60.6 mmol (104.5 µL or 121.4 µL)
DMF-to dissolve reagents

Procedure

  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or 2,4,6-collidine and allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended to 2-4 hours.[1][4]

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.

Potential Side Reactions

While HBTU and HATU are highly effective, awareness of potential side reactions is crucial for optimizing peptide synthesis.

  • Guanidinylation: A primary concern with uronium-based coupling reagents is the guanidinylation of the N-terminal amine of the peptide chain.[8][12] This occurs when the coupling reagent is used in excess and reacts with the free amine, leading to a capped and unreactive peptide.[12] To mitigate this, it is advisable to use a slight excess of the amino acid relative to the coupling reagent and to avoid prolonged pre-activation times.[12]

  • Racemization: Racemization can occur during the activation of the amino acid's carboxyl group.[1] HATU is known to be more effective at suppressing racemization than HBTU.[3][8] The use of a weaker base like 2,4,6-collidine instead of DIPEA can also help to minimize this side reaction.[10]

  • Reaction with Nucleophilic Side Chains: HATU can potentially react with nucleophilic side chains, such as the hydroxyl group of tyrosine.[8] However, with the use of the tBu protecting group on the tyrosine side chain, this is not a significant concern.

By understanding the relative strengths of HBTU and HATU and adhering to optimized protocols, researchers can achieve high-yield and high-purity synthesis of peptides containing this compound.

References

The Strategic Incorporation of Fmoc-D-Tyr(tBu)-OH in Combinatorial Peptide Libraries: Enhancing Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and proteomics, the use of combinatorial peptide libraries stands as a powerful tool for identifying novel therapeutic leads and elucidating complex biological pathways. The strategic incorporation of non-canonical amino acids, such as the D-enantiomer of O-tert-butyl-protected tyrosine (Fmoc-D-Tyr(tBu)-OH), into these libraries offers a significant advantage by enhancing the enzymatic stability of peptide candidates, thereby increasing their potential as viable therapeutics. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively utilize this compound in the construction and screening of robust combinatorial peptide libraries.

The phenolic hydroxyl group of tyrosine is a frequent site for post-translational modifications like phosphorylation, making it a key residue in studying signaling pathways.[1] The use of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, is a primary strategy to overcome the rapid degradation of peptides by proteases.[2][3] Proteases are stereospecific for L-amino acids, and the introduction of a D-amino acid disrupts this recognition, rendering the peptide bonds resistant to cleavage and significantly extending the peptide's half-life in biological systems.[2][3]

This document provides a comprehensive guide to the synthesis of combinatorial peptide libraries using this compound via the one-bead-one-compound (OBOC) methodology, subsequent on-bead screening, and hit identification.

Quantitative Data Summary: Enhanced Enzymatic Stability

The primary advantage of incorporating D-amino acids is the marked increase in resistance to proteolytic degradation. The following table summarizes representative data comparing the stability of peptides containing L-amino acids versus those with D-amino acid substitutions when exposed to proteolytic enzymes.

Peptide SequenceAmino Acid ChiralityEnzymeHalf-life (t½) in minutesReference
Ac-Lys-Gly-Gly-L-Tyr -NH2L-TyrosineTrypsin30Hypothetical Data
Ac-Lys-Gly-Gly-D-Tyr -NH2D-TyrosineTrypsin>1440Hypothetical Data
RDP215L-amino acidsHuman Serum< 60[4]
9D-RDP215D-amino acid substitutionsHuman Serum> 2880[4]
KKVVVFKVKVKFKKL-amino acidsSerum~ 60[5]
KKVVVFKVKVKFKK (D-aa substitutions)D-amino acid substitutionsSerum> 240[5]

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Combinatorial Peptide Library using this compound

This protocol details the synthesis of a peptide library using the split-and-pool method, which ensures each bead carries a unique peptide sequence.[5][6][7][8]

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reaction vessels for solid-phase synthesis

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Split-and-Pool Synthesis (Iterative Cycles):

    • Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position. For incorporating this compound, one portion of the resin will be designated for its coupling.

    • Coupling:

      • In separate vials, pre-activate each Fmoc-amino acid (3-5 equivalents relative to resin substitution) with a coupling reagent like DIC (3-5 equivalents) and an additive like HOBt (3-5 equivalents) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the corresponding portion of the resin.

      • Agitate the reaction vessels for 1-2 hours at room temperature.

      • Confirm reaction completion with a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).

    • Pool and Wash:

      • Combine all resin portions into a single vessel.

      • Wash the pooled resin thoroughly with DMF (3-5 times) to remove excess reagents.

    • Repeat: Repeat the deprotection, split, coupling, and pool steps for each position in the peptide library.

  • Final Deprotection and Cleavage (for characterization of a subset of the library):

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat a small sample of the library with a TFA cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups (including the tBu group from D-Tyrosine).

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge to pellet, and dry.

    • Analyze the crude peptide mixture by mass spectrometry to confirm the presence of the expected diversity of peptides.

Protocol 2: On-Bead Screening of the Combinatorial Peptide Library

This protocol describes a typical affinity-based screening method using a fluorescently labeled target protein.

Materials:

  • Synthesized OBOC peptide library on beads

  • Target protein of interest, fluorescently labeled (e.g., with FITC or a fluorescent dye)

  • Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microscope with fluorescence capabilities

  • Micromanipulator or pipette for bead isolation

Procedure:

  • Bead Preparation:

    • Wash the peptide library beads with DMF and then with the binding buffer to equilibrate.

  • Incubation with Target Protein:

    • Incubate the library beads with a solution of the fluorescently labeled target protein in binding buffer at a predetermined concentration for 1-2 hours at 4°C or room temperature with gentle agitation.

  • Washing:

    • Wash the beads extensively with the wash buffer to remove non-specifically bound protein.

  • Identification of "Hit" Beads:

    • Observe the beads under a fluorescence microscope.

    • Beads that exhibit a strong fluorescent signal are considered "hits," indicating a high-affinity interaction between the peptide on the bead and the target protein.

  • Isolation of "Hit" Beads:

    • Using a micromanipulator or a fine-tipped pipette, isolate the individual fluorescent beads and place them into separate wells of a microplate for subsequent analysis.

Protocol 3: Hit Identification by Mass Spectrometry

This protocol outlines the sequencing of the peptide from an isolated "hit" bead.

Materials:

  • Isolated "hit" beads

  • TFA cleavage cocktail

  • Matrix for MALDI-TOF mass spectrometry (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer with MS/MS capabilities

Procedure:

  • Peptide Cleavage from a Single Bead:

    • Place a single isolated "hit" bead into a microcentrifuge tube.

    • Add a small volume of the TFA cleavage cocktail and incubate for 1-2 hours.

    • Evaporate the TFA under a stream of nitrogen or by vacuum centrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Reconstitute the cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA in water).

    • Spot the peptide solution onto a MALDI plate with the appropriate matrix.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the peptide in positive ion mode to determine its molecular weight.

    • Perform MS/MS fragmentation of the parent ion to obtain the amino acid sequence of the peptide. The inclusion of D-amino acids does not significantly alter the fragmentation pattern in MS/MS.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_analysis Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 split Split Resin deprotection1->split coupling Couple Amino Acids (including this compound) split->coupling pool Pool and Wash coupling->pool deprotection2 Fmoc Deprotection pool->deprotection2 Repeat n times incubation Incubate with Fluorescent Target deprotection2->incubation washing Wash identification Identify 'Hit' Beads isolation Isolate Single 'Hit' Bead identification->isolation cleavage Cleave Peptide isolation->cleavage ms MS/MS Sequencing cleavage->ms

Caption: Workflow for combinatorial peptide library synthesis, screening, and analysis.

Hypothetical Signaling Pathway Targeted by a D-Tyr Peptide Library

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be a target for a combinatorial peptide library containing D-tyrosine. Such libraries can be used to identify peptides that inhibit or modulate the protein-protein interactions downstream of the receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY recruits GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Peptide_Inhibitor D-Tyr Peptide Inhibitor (from library screen) Peptide_Inhibitor->GRB2 Blocks Interaction Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Ligand Ligand->RTK Activation

Caption: Inhibition of an RTK signaling pathway by a D-Tyr peptide inhibitor.

References

Application Notes: Synthesis of Constrained Peptides Using Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced metabolic stability, increased receptor affinity, and improved selectivity compared to their linear counterparts.[1] The incorporation of non-natural amino acids, such as D-Tyrosine, can further augment these properties by inducing specific secondary structures and providing resistance to proteolytic degradation. The use of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS) is a key strategy for introducing this residue. The tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine is stable to the basic conditions used for Fmoc group removal, yet it is readily cleaved under acidic conditions during the final cleavage from the resin. This orthogonality is fundamental to the successful synthesis of complex peptides.[2]

These application notes provide detailed protocols and workflows for the synthesis of constrained peptides utilizing this compound, covering linear peptide assembly, cyclization strategies, and final product purification.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Resistance: The inclusion of D-amino acids sterically hinders the recognition sites for many common proteases, leading to a longer biological half-life.

  • Conformational Rigidity: D-amino acids can induce specific turns and secondary structures in the peptide backbone, leading to a more defined three-dimensional conformation.[1] This pre-organization can result in higher binding affinity and selectivity for biological targets.

  • Improved Cyclization Efficiency: The conformational preferences induced by a D-amino acid can bring the N- and C-termini of a linear peptide into closer proximity, thereby facilitating head-to-tail cyclization.

Experimental Workflows and Logical Relationships

The synthesis of constrained peptides using this compound follows a multi-stage process, beginning with the assembly of the linear peptide on a solid support, followed by cyclization, and concluding with cleavage and purification.

start Start: Select Resin (e.g., 2-Chlorotrityl Chloride Resin) spps_cycle Iterative SPPS Cycle: 1. Fmoc Deprotection (Piperidine/DMF) 2. Coupling of next Fmoc-AA-OH start->spps_cycle d_tyr_coupling Couple this compound spps_cycle->d_tyr_coupling linear_peptide Protected Linear Peptide on Resin spps_cycle->linear_peptide Final residue coupled d_tyr_coupling->spps_cycle Continue for remaining residues cyclization_choice Cyclization Strategy? linear_peptide->cyclization_choice on_resin On-Resin Cyclization cyclization_choice->on_resin On-Resin solution_phase Solution-Phase Cyclization cyclization_choice->solution_phase Solution-Phase cleavage_on_resin Cleavage from Resin & Global Deprotection (TFA cocktail) on_resin->cleavage_on_resin cleavage_solution Mild Cleavage from Resin (e.g., 1% TFA in DCM) solution_phase->cleavage_solution crude_cyclic Crude Cyclic Peptide cleavage_on_resin->crude_cyclic crude_linear Protected Linear Peptide in Solution cleavage_solution->crude_linear purification Purification (RP-HPLC) crude_cyclic->purification cyclization_solution_step Cyclization in Dilute Solution (Coupling Reagents) crude_linear->cyclization_solution_step final_product Pure Constrained Peptide purification->final_product deprotection_solution Global Deprotection (TFA cocktail) cyclization_solution_step->deprotection_solution deprotection_solution->crude_cyclic

Caption: General workflow for constrained peptide synthesis.

Signaling Pathways Targeted by D-Tyrosine Constrained Peptides

Constrained peptides, particularly those that mimic protein secondary structures, are effective modulators of protein-protein interactions (PPIs). A significant area of application is the targeting of signaling pathways that are dysregulated in diseases like cancer. Receptor Tyrosine Kinases (RTKs) are a major class of targets.

ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, Met) ligand->rtk Binds dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruits ras_raf Ras-Raf-MEK-ERK Pathway adaptor->ras_raf Activates pi3k PI3K-Akt-mTOR Pathway adaptor->pi3k Activates proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation peptide Constrained Peptide (e.g., D-Tyr containing) peptide->rtk Blocks Ligand Binding peptide->dimerization Inhibits Dimerization

Caption: Inhibition of RTK signaling by constrained peptides.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)
Reagent/MaterialAmount/ConcentrationPurpose
Rink Amide or 2-CTC Resin0.1 mmolSolid support for peptide assembly
Fmoc-Amino Acids3 equivalentsBuilding blocks for the peptide chain
This compound3 equivalentsIncorporation of the D-Tyrosine residue
HBTU/HATU3 equivalentsCoupling (activating) reagent
DIPEA6 equivalentsBase for coupling reaction
Piperidine (B6355638) in DMF20% (v/v)Fmoc deprotection solution
DMFAs requiredSolvent for washing and reactions
DCMAs requiredSolvent for washing
Cleavage Cocktail (TFA/TIS/H₂O)95:2.5:2.5 (v/v/v)Cleavage from resin and deprotection
Cold Diethyl Ether~10-fold volume excessPrecipitation of the crude peptide
Table 2: Typical Timings for SPPS Steps
StepDurationNotes
Resin Swelling in DMF30-60 minutesEssential for optimal reaction kinetics
Fmoc Deprotection5 minutes, then 15-20 minutesTwo-step process ensures complete removal
Amino Acid Coupling1-2 hoursCan be extended for sterically hindered residues
On-Resin Cyclization12-24 hoursReaction progress should be monitored
Solution-Phase Cyclization12-24 hoursPerformed at high dilution to favor intramolecular reaction
Cleavage and Deprotection2-4 hoursAt room temperature with agitation

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS

This protocol details the manual synthesis of a linear peptide on a 0.1 mmol scale.

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel and add DMF. Allow to swell for at least 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes. Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq.), HBTU or HATU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the coupling of this compound, a standard coupling time is usually sufficient.

    • Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is suitable for peptides synthesized on a resin that allows for on-resin cyclization (e.g., side-chain attachment to the resin).

  • Linear Peptide Synthesis: Synthesize the linear peptide according to Protocol 1, ensuring the N- and C-termini are deprotected for cyclization.

  • Cyclization:

    • Wash the deprotected peptide-resin extensively with DMF.

    • In a separate vial, prepare a solution of a coupling reagent (e.g., PyBOP or HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in a large volume of DMF.

    • Add this solution to the resin. The high volume of solvent promotes intramolecular cyclization over intermolecular oligomerization.

    • Agitate the reaction at room temperature for 12-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cyclic peptide.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol is used when the peptide is cleaved from the resin before cyclization, often when using a hyper-acid sensitive resin like 2-chlorotrityl chloride (2-CTC).

  • Linear Peptide Synthesis: Synthesize the linear peptide on a 2-CTC resin according to Protocol 1.

  • Mild Cleavage:

    • Wash the protected peptide-resin with DCM.

    • Treat the resin with a mild cleavage solution (e.g., 1% TFA in DCM) for 1-2 hours. This cleaves the peptide from the resin while leaving the acid-labile side-chain protecting groups (like tBu on D-Tyr) intact.

    • Collect the filtrate and neutralize with a base like DIPEA. Evaporate the solvent.

  • Cyclization in Solution:

    • Dissolve the crude protected linear peptide in a large volume of DMF to achieve a low concentration (0.1-1.0 mg/mL).

    • Add a coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by mass spectrometry.

  • Global Deprotection:

    • Once cyclization is complete, remove the DMF under vacuum.

    • Treat the crude protected cyclic peptide with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to remove the side-chain protecting groups.

Protocol 4: Peptide Precipitation and Purification
  • Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide as a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of poor this compound coupling efficiency?

Low coupling efficiency of this compound typically manifests as:

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product will show significant peaks corresponding to the mass of the peptide lacking the D-Tyr(tBu) residue.[1]

  • Extraneous Peaks in HPLC: HPLC chromatograms of the crude product will display extra peaks, often with lower molecular weights than the target peptide.[2]

  • Positive Kaiser Test: A positive Kaiser test (resulting in blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.[3]

Q2: What are the primary causes of incomplete coupling of this compound?

Several factors can contribute to incomplete coupling:

  • Steric Hindrance: The bulky nature of the D-tyrosine side chain combined with the tert-butyl (tBu) protecting group can physically impede the coupling reaction. This is especially true if the growing peptide chain is also sterically hindered or prone to aggregation.[2][4]

  • Reagent Purity and Quality: Impurities in the this compound reagent, such as free D-Tyrosine, can lead to incomplete coupling and the formation of deletion sequences.[2] The quality of solvents, such as DMF or NMP, is also critical; they must be anhydrous and free of amine degradation products.[2]

  • Suboptimal Coupling Protocol: Insufficient equivalents of reagents, inadequate activation time, or the use of a coupling agent not potent enough for a hindered amino acid can all result in poor coupling efficiency.[1][2]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the incoming activated amino acid.[5]

Q3: How can I improve the coupling efficiency of this compound?

If you suspect poor coupling, consider the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[1]

  • Use a More Potent Coupling Reagent: For sterically hindered residues like this compound, switching from a standard carbodiimide-based activator like DIC/HOBt to a more potent uronium/aminium salt like HATU, HBTU, or COMU can significantly improve coupling efficiency.[1][6]

  • Optimize Reaction Conditions: Extending the coupling time (e.g., to 4 hours or overnight) or moderately increasing the temperature (e.g., to 40-50°C) can enhance the reaction kinetics.[1][7]

  • Improve Solvation: Switching from DMF to NMP, or adding a chaotropic salt, can help disrupt peptide aggregation and improve reagent accessibility.[1][5]

Q4: Could the tBu protecting group on the tyrosine side chain be causing coupling issues?

The tert-butyl (tBu) protecting group is generally stable under the basic conditions of Fmoc removal and is cleaved under strongly acidic conditions during the final cleavage from the resin.[1] Its purpose is to prevent side reactions at the phenolic hydroxyl group.[8] Therefore, it is unlikely that the tBu group itself is the direct cause of poor coupling during chain elongation. The issue is more likely related to the overall steric bulk of the protected amino acid.[1]

Q5: What is racemization and how can it be minimized during this compound coupling?

Racemization is the conversion of a pure enantiomer (in this case, the D-isomer) into a mixture of both D- and L-enantiomers.[9] This is a critical issue as the biological activity of a peptide is highly dependent on its specific stereochemistry.[9] To minimize racemization:

  • Choice of Reagents: Use additives like HOBt, HOAt, or OxymaPure.[9] Carbodiimide (B86325) systems like DIC/Oxyma can be used without a base, reducing the risk of racemization.[9]

  • Base Selection: If a base is necessary, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[9]

  • Control Reaction Conditions: Lower the coupling temperature (e.g., to 0°C) and minimize the pre-activation time to less than 5 minutes.[9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassCoupling ReagentTypical Coupling TimeRelative EfficiencyRacemization RiskKey Characteristics & Recommendations
Uronium/Aminium SaltHATU20 - 45 minHigh to Very HighLowHighly reactive, effective for hindered amino acids.[6]
Uronium/Aminium SaltHBTU30 - 60 minHighLowGood balance of reactivity and cost.[6]
Uronium/Aminium SaltHCTU20 - 45 minHigh to Very HighLowMore reactive than HBTU, good for difficult couplings.[6]
Uronium/Aminium SaltCOMU20 - 45 minHigh to Very HighVery LowHighly efficient, especially suited for microwave-assisted SPPS.[10]
Phosphonium SaltPyBOP30 - 60 minHighLowGood for sterically demanding couplings, but byproducts can be difficult to remove.[6]
Carbodiimide/AdditiveDIC/HOBt60 - 120 minGood to HighLowCost-effective, with a low risk of side reactions, but slower.[6]
Carbodiimide/AdditiveDIC/Oxyma60 - 120 minGood to HighVery LowExcellent at suppressing racemization, but slower than uronium reagents.[6]

Table 2: Recommended Reagent Stoichiometry for this compound Coupling (0.1 mmol scale)

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled.[11]
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator.[11]
HATU1.9 - 4.9Uronium/Aminium salt activator (for difficult couplings).[11]
DIC3 - 5.5Carbodiimide activator.[11]
Additives
HOBt3 - 5.5Reduces racemization and improves efficiency.[11]
HOAt3 - 5Aza-analog of HOBt, enhances coupling speed.[11]
Bases
DIPEA4 - 10Tertiary amine base for activation.[11]
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization.[11]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol is a standard method for routine peptide synthesis and assumes the N-terminal Fmoc group of the preceding amino acid has been removed.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[3]

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).[3]

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5-7 times).[3]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This test is used to qualitatively detect free primary amines on the resin.[2]

  • Reagents:

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[2]

    • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]

    • Add 2-3 drops of each of the three solutions to the test tube.

    • Heat the test tube at 120°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): Blue or purple beads and/or solution.

      • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Coupling start Start: Poor Coupling Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagent Quality - this compound Purity - Anhydrous Solvents start->check_reagents review_protocol Step 2: Review Coupling Protocol - Reagent Stoichiometry - Activation Time check_reagents->review_protocol Reagents OK implement_strategy1 Step 3: Implement Initial Corrective Actions - Double Coupling - Extend Reaction Time review_protocol->implement_strategy1 Protocol Appears Correct assess_completion1 Assess Coupling Completion (Kaiser Test) implement_strategy1->assess_completion1 implement_strategy2 Step 4: Employ Advanced Strategies - Use Potent Coupling Reagent (HATU, COMU) - Increase Temperature (40-50°C) - Change Solvent (NMP) assess_completion1->implement_strategy2 Positive end_success End: Coupling Successful assess_completion1->end_success Negative assess_completion2 Assess Coupling Completion (Kaiser Test) implement_strategy2->assess_completion2 assess_completion2->end_success Negative end_failure End: Further Optimization Needed assess_completion2->end_failure Positive

Caption: A stepwise workflow for troubleshooting poor coupling of this compound.

Reagent_Selection_Logic Logic for Coupling Reagent Selection start Start: Select Coupling Reagent for This compound is_hindered Is the sequence sterically hindered or aggregation-prone? start->is_hindered is_racemization_risk Is minimizing racemization the highest priority? is_hindered->is_racemization_risk No use_uronium Use high-potency uronium/aminium salt: HATU, HCTU, or COMU is_hindered->use_uronium Yes use_carbodiimide Use carbodiimide with additive: DIC/Oxyma or DIC/HOAt is_racemization_risk->use_carbodiimide Yes use_standard Use standard reagent: HBTU or DIC/HOBt is_racemization_risk->use_standard No end Proceed with Coupling Protocol use_uronium->end use_carbodiimide->end use_standard->end

Caption: Decision tree for selecting an appropriate coupling reagent.

References

Preventing racemization of Fmoc-D-Tyr(tBu)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of D-amino acids is paramount for the synthesis of peptides with the desired biological activity and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of tyrosine) into a mixture of both D- and L-enantiomers.[1] This loss of stereochemical purity is a significant problem in peptide synthesis because the three-dimensional structure of a peptide, which dictates its biological function, is highly dependent on the specific configuration of its constituent amino acids.[1] The presence of the incorrect L-isomer can lead to a final peptide with reduced or altered biological activity, create challenges in purification, and complicate analytical characterization.[1]

Q2: What is the primary mechanism of racemization during the coupling of this compound?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] When the carboxylic acid of this compound is activated for coupling, the α-proton (the hydrogen on the chiral carbon) becomes acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar molecule, resulting in a mixture of the D and L enantiomers.[2][3]

Q3: Which factors primarily influence the racemization of this compound during coupling?

A3: Several experimental factors can significantly impact the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimide (B86325) reagents like DIC and DCC can lead to significant racemization when used alone.[4] The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial for suppressing racemization by forming active esters that are less prone to oxazolone (B7731731) formation.[5][6] Uronium/aminium salt reagents (e.g., HBTU, HATU) can also promote racemization, especially with pre-activation in the presence of a strong base.[7]

  • Base: The type and concentration of the base used are highly influential. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[8] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to minimize this side reaction.[9]

  • Temperature: Higher reaction temperatures increase the rate of both the coupling reaction and racemization.[6]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for the activated intermediate to racemize.[10]

  • Solvent: The polarity of the solvent can play a role, although solvent choice is often dictated by the solubility of the reagents and the swelling of the resin.[6]

Troubleshooting Guide

Issue: Significant racemization of the this compound residue is detected in the final peptide.

This troubleshooting guide provides a logical workflow to identify and mitigate the cause of racemization.

TroubleshootingWorkflow cluster_step1 Evaluation of Reagents cluster_step2 Condition Assessment cluster_step3 Optimization and Analysis start High Racemization Detected step1 Step 1: Evaluate Coupling Reagents & Additives start->step1 q1 Using carbodiimide (DIC/DCC) alone? step1->q1 step2 Step 2: Assess Base and Reaction Conditions q3 Using a strong base like DIPEA? step2->q3 step3 Step 3: Optimize Protocol and Analyze implement Implement optimized protocol step3->implement end_node Racemization Minimized a1 Add a racemization suppressant: OxymaPure > HOAt > HOBt q1->a1 Yes q2 Using onium salt (HBTU/HATU) with strong base (DIPEA)? q1->q2 No a1->step2 q2->step2 No a2 Switch to a carbodiimide/additive system (e.g., DIC/OxymaPure) q2->a2 Yes a2->step2 a3 Switch to a weaker/hindered base: NMM or 2,4,6-Collidine q3->a3 Yes q4 High reaction temperature? q3->q4 No a3->q4 a4 Perform coupling at 0°C to RT q4->a4 Yes q5 Long pre-activation time? q4->q5 No a4->q5 q5->step3 No a5 Minimize pre-activation to < 5 minutes q5->a5 Yes a5->step3 analyze Analyze peptide by Chiral HPLC or Enzymatic Digestion implement->analyze analyze->end_node

Troubleshooting workflow for racemization of this compound.

Quantitative Data Summary

Direct quantitative data for the racemization of this compound is limited. However, studies on Fmoc-Ser(tBu)-OH, another amino acid prone to racemization, provide a valuable proxy for the expected trends with different coupling reagents.

Table 1: Comparison of Epimerization Levels for Fmoc-Ser(tBu)-OH with Various Coupling Reagents

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)
HBTU(Internal HOBt)DIPEAHigh
HATU(Internal HOAt)DIPEAHigh
PyBOP(Internal HOBt)DIPEAHigh
DCCNone-High
DEPBTNone-Low
MYMsA (Ynamide)None-Low
MYMTsA (Ynamide)None-Low
DICHOAt-Low

Data adapted from a study on the coupling of Fmoc-Ser(tBu)-OH.[11] It is important to note that absolute values can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol utilizes a carbodiimide activator with an additive, which is a widely accepted method for reducing racemization.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to this solution.

    • Allow the mixture to pre-activate for no more than 2-5 minutes at room temperature.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Experimental workflow for low-racemization coupling.
Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric purity of the final peptide after cleavage from the resin.

Materials:

  • Crude, cleaved peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Reference standards for the desired peptide containing both D-Tyr and L-Tyr.

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the initial mobile phase.

    • Inject a standard containing both the D- and L-Tyr diastereomers of the peptide to determine their retention times and confirm resolution.

    • Inject the peptide sample.

    • Run a suitable gradient to elute the peptide (e.g., a linear gradient of acetonitrile in water, both containing 0.1% TFA).

  • Data Analysis:

    • Integrate the peak areas for both the D- and L-Tyr containing peptide diastereomers.

    • Calculate the percentage of the undesired L-isomer to quantify the extent of racemization.

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling to Peptide D_Tyr This compound Activated_Ester Activated Ester Intermediate D_Tyr->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization Peptide_D Peptide-D-Tyr Activated_Ester->Peptide_D + H2N-Peptide Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Oxazolone->Peptide_D + H2N-Peptide Peptide_L Peptide-L-Tyr (Racemized Product) Oxazolone->Peptide_L + H2N-Peptide Enolate->Oxazolone + H+

Mechanism of racemization via oxazolone formation.

By understanding the mechanisms of racemization and implementing optimized coupling protocols, researchers can significantly improve the stereochemical purity of their synthetic peptides containing this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Troubleshooting Side Reactions with Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tert-butyl (tBu) protecting group on this compound?

The tert-butyl (tBu) group on the phenolic hydroxyl side chain of tyrosine is a crucial protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to prevent O-acylation, an undesired side reaction where the activated carboxyl group of the incoming amino acid acylates the tyrosine hydroxyl group instead of the N-terminal amine of the growing peptide chain.[1] This protection ensures the fidelity of the peptide sequence. The tBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[2]

Q2: What are the most common side reactions associated with this compound incorporation?

While the tBu group is highly effective, several issues can arise:

  • Incomplete Coupling: Steric hindrance from the bulky tBu group and the growing peptide chain can sometimes lead to incomplete coupling of this compound or the subsequent amino acid. This results in deletion sequences in the final peptide product.

  • Premature Deprotection of the tBu Group: Although rare under standard Fmoc-SPPS conditions, repeated exposure to even mildly acidic conditions, which are not typical in Fmoc chemistry until the final cleavage, could potentially lead to premature loss of the tBu group. This would expose the hydroxyl group to O-acylation in subsequent coupling steps.

  • Side Reactions During Final Cleavage: During the final TFA-mediated cleavage, the released tBu cation is a reactive electrophile that can modify sensitive residues like tryptophan and methionine if not properly scavenged.[3]

Q3: Are there any specific side reactions associated with the D-configuration of this amino acid?

The current body of scientific literature does not indicate significant side reactions that are unique to the D-configuration of Tyr(tBu) during standard Fmoc-SPPS. The chemical reactivity of the Fmoc group, the tBu protecting group, and the amino acid backbone are largely independent of the stereochemistry at the alpha-carbon. However, the incorporation of D-amino acids can sometimes influence the secondary structure and aggregation propensity of the growing peptide chain.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Target Peptide and Presence of Deletion Sequences

Symptom: HPLC analysis of the crude peptide shows a complex mixture of peaks, and mass spectrometry (MS) identifies species with masses corresponding to the target peptide minus the mass of the D-Tyr residue or other amino acids.

Possible Cause: Incomplete coupling of this compound or the subsequent amino acid.

Troubleshooting Workflow:

G start Low Yield / Deletion Sequence Detected coupling Verify Coupling Completion start->coupling reagents Check Reagent Quality start->reagents protocol Review Coupling Protocol start->protocol recouple Perform a Double Coupling coupling->recouple Kaiser Test Positive end Proceed with Synthesis coupling->end Kaiser Test Negative capping Cap Unreacted Amines recouple->capping Kaiser Test Still Positive recouple->end Kaiser Test Negative capping->end

Caption: Troubleshooting workflow for low yield and deletion sequences.

Solutions:

  • Monitor Coupling Efficiency:

    • Kaiser Test: After the coupling step, perform a Kaiser test to detect the presence of free primary amines. A blue or purple result indicates incomplete coupling.

    • Test Cleavage: For long or complex peptides, a small-scale test cleavage and subsequent HPLC/MS analysis of an intermediate sequence can help pinpoint the difficult coupling step.

  • Optimize Coupling Protocol:

    • Double Coupling: If the Kaiser test is positive, perform a second coupling with a fresh solution of activated this compound.

    • Extend Coupling Time: Increase the reaction time for the coupling of this compound and the subsequent amino acid.

    • Choice of Coupling Reagents: For sterically hindered couplings, consider using more potent activating reagents like HATU or HCTU.

  • Capping: If incomplete coupling persists after a double coupling, cap the unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Problem 2: Presence of a Side Product with a Mass Increase Corresponding to an Acetyl Group or another Amino Acid on the Tyrosine Side Chain

Symptom: Mass spectrometry analysis reveals a significant peak with a mass corresponding to the target peptide plus the mass of an acyl group from the activated amino acid used in a subsequent coupling step.

Possible Cause: Premature loss of the tBu protecting group, exposing the tyrosine hydroxyl group to O-acylation.

Troubleshooting and Prevention:

  • Reagent Quality: Ensure that all reagents, especially the this compound, are of high purity and stored under appropriate conditions to prevent degradation that might compromise the stability of the tBu group.

  • Avoid Acidic Contaminants: Ensure that no acidic contaminants are introduced during the synthesis cycles prior to the final cleavage.

  • Final Cleavage Scavengers: During the final TFA cleavage, the use of scavengers is critical to prevent re-attachment of the tBu cation or other reactive species to the tyrosine ring.

Quantitative Data

Side ReactionConditionExtent of Side ProductPrevention Method
O-Acylation Synthesis with unprotected Tyr-OHSequence and coupling method dependent, can be significantUse of tBu or other suitable side-chain protecting group
Alkylation of Trp/Met Final TFA cleavageCan be significant without scavengersAddition of scavengers (e.g., TIS, EDT, water) to the cleavage cocktail
Aspartimide Formation Piperidine treatment of Asp-containing peptidesSequence dependent (e.g., -Asp-Gly-)Use of HOBt in the deprotection solution; use of protecting groups on the Asp side chain that hinder cyclization
Diketopiperazine Formation At the dipeptide stage, especially with ProCan lead to nearly quantitative loss of dipeptide from the resinUse of 2-chlorotrityl chloride resin; coupling of a pre-formed dipeptide

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Objective: To qualitatively detect the presence of free primary amines on the resin after a coupling reaction.

Materials:

  • Resin sample (a few beads)

  • Kaiser Test Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol

  • Kaiser Test Reagent B: 80% (w/v) phenol (B47542) in ethanol

  • Kaiser Test Reagent C: 2% (v/v) 0.001 M KCN in pyridine

  • Heating block or water bath (100-120 °C)

  • Small test tube

Procedure:

  • Take a small sample of the resin (1-2 mg) after the coupling step and wash it thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each Kaiser test reagent to the test tube containing the resin beads.

  • Heat the tube at 110 °C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless: Negative result, indicating complete coupling (no free primary amines).

  • Blue/Purple: Positive result, indicating incomplete coupling (presence of free primary amines).

Protocol 2: Analysis of Tyrosine O-Acylation by HPLC-MS

Objective: To detect and identify O-acylated side products in the crude peptide.

Materials:

  • Crude peptide sample

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Elute the peptides using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the eluent by UV absorbance (typically at 214 nm and 280 nm) and mass spectrometry.

Data Analysis:

  • Analyze the chromatogram for peaks other than the main product peak.

  • Examine the mass spectrum of any significant side product peaks.

  • An O-acylated side product will have a mass equal to the target peptide plus the mass of the acyl group from the coupling amino acid (e.g., +42 Da for an acetyl group if acetic anhydride was used for capping, or the mass of the activated amino acid residue).

Visualizations

G cluster_0 Standard SPPS Cycle cluster_1 O-Acylation Side Reaction deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection premature_deprotection Premature tBu Loss unprotected_tyr Unprotected Tyr-OH premature_deprotection->unprotected_tyr o_acylation O-Acylation unprotected_tyr->o_acylation During subsequent coupling

Caption: Standard SPPS cycle and the pathway for O-acylation side reaction.

References

Technical Support Center: Managing Aggregation in D-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing and troubleshooting aggregation issues encountered with peptides containing D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is my D-tyrosine containing peptide aggregating?

A1: Peptide aggregation is a common issue where individual peptide molecules stick together to form larger, often insoluble, structures. Several factors can contribute to the aggregation of your D-tyrosine containing peptide:

  • Intrinsic Factors:

    • Hydrophobicity: D-tyrosine, like its L-counterpart, contains a hydrophobic aromatic ring. A high content of hydrophobic amino acids in your peptide sequence can promote self-association to minimize contact with water.

    • Aromatic Stacking: The tyrosine side chains can interact through π-π stacking, which is a significant driving force for the self-assembly of aromatic amino acids.[1]

    • Secondary Structure Formation: Peptides with a tendency to form β-sheet structures are particularly prone to aggregation, as these sheets can stack together to form insoluble fibrils. The introduction of a D-amino acid can sometimes disrupt these structures, but in other contexts, it might promote aggregation.[2]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • pH and Net Charge: When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge on the peptide is minimal. This reduces electrostatic repulsion between peptide molecules, making aggregation more likely.

    • Temperature: Temperature can have varied effects. While sometimes gentle warming can aid dissolution, elevated temperatures can also accelerate aggregation kinetics for some peptides.[3]

    • Ionic Strength: The salt concentration of the buffer can influence aggregation by modulating electrostatic interactions.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[4]

Q2: How does the presence of D-tyrosine specifically influence aggregation compared to L-tyrosine?

A2: The stereochemistry of D-tyrosine can have a complex and sequence-dependent impact on aggregation. While L-amino acids are naturally incorporated into proteins, the presence of a D-amino acid is an unnatural configuration.

  • Disruption of Beta-Sheets: In some cases, the incorporation of a D-amino acid can introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns necessary for the formation of stable β-sheets, which are often precursors to aggregation.[2]

  • Altered Self-Assembly: The change in stereochemistry can alter the way peptides interact with each other. While it might inhibit the formation of fibrils typical for L-peptides, it could potentially lead to different types of aggregates, such as amorphous aggregates.

  • Enzymatic Stability: A primary reason for using D-amino acids is to increase the peptide's resistance to degradation by proteases.[5] This enhanced stability can inadvertently provide more time for the peptide to aggregate under unfavorable conditions.

Unfortunately, direct quantitative comparisons of aggregation kinetics between identical peptides containing L-tyrosine versus D-tyrosine are not widely available in the public domain and are highly sequence-dependent.

Q3: What are the first steps I should take to troubleshoot the solubility of my D-tyrosine peptide?

A3: A systematic approach to solubilization is crucial. Always start with a small aliquot of your peptide to avoid wasting the entire sample.

  • Determine the Peptide's Physicochemical Properties:

    • Calculate the grand average of hydropathicity (GRAVY) to understand its overall hydrophobicity. A positive GRAVY score indicates a more hydrophobic peptide.

    • Calculate the theoretical isoelectric point (pI). This will help you choose a buffer pH that maximizes the peptide's net charge and, therefore, its solubility.

  • Follow a Step-wise Solubilization Protocol:

    • Start with Sterile Water or Aqueous Buffer: For peptides with a net charge at neutral pH, sterile distilled water or a standard buffer (e.g., phosphate-buffered saline, pH 7.4) is the first choice.

    • Adjust pH:

      • For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your buffer.

      • For acidic peptides (net negative charge), use a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).

    • Use Organic Solvents for Hydrophobic Peptides: If the peptide is highly hydrophobic (high percentage of nonpolar residues), first dissolve it in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile. Then, slowly add this solution dropwise into your aqueous buffer with constant stirring. Be aware that residual organic solvents can affect downstream biological assays.

    • Sonication and Gentle Warming: Brief sonication can help break up small aggregates and aid dissolution. Gentle warming can also be effective but should be used with caution as it can also promote aggregation in some cases.

Troubleshooting Guides

Problem: Peptide precipitates out of solution after initial dissolution.

Possible Cause Troubleshooting Step
Supersaturated Solution The initial concentration is too high. Try preparing a more dilute stock solution.
pH is too close to the pI Measure the pH of the final solution and adjust it to be at least 2 pH units away from the theoretical pI.
Buffer Incompatibility The salt concentration or composition of the buffer may be promoting aggregation. Try a different buffer system or a lower ionic strength.
Temperature Fluctuation If the peptide was warmed to dissolve, it might precipitate upon cooling to room temperature. Try to find a solvent system that works at the intended experimental temperature.

Problem: Peptide is difficult to dissolve in any solvent.

Possible Cause Troubleshooting Step
Highly Hydrophobic Sequence Use a stronger organic solvent like hexafluoroisopropanol (HFIP) for initial dissolution, followed by careful dilution. Note that HFIP is highly volatile and must be handled in a fume hood.
Strong Intermolecular Hydrogen Bonding Try adding a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) to the buffer to disrupt hydrogen bonds. Be aware that these are denaturants and may affect peptide conformation and biological activity.
Peptide has already formed stable aggregates The lyophilized powder may already contain pre-formed aggregates. Try the sonication and gentle warming steps more rigorously. If this fails, resynthesis with aggregation-disrupting strategies may be necessary.

Quantitative Data Summary

While specific quantitative data for D-tyrosine vs. L-tyrosine peptide aggregation is scarce, the following table provides a hypothetical but realistic comparison based on known principles to illustrate the potential impact of formulation on peptide stability.

Table 1: Hypothetical Aggregation Data for a D-Tyrosine Containing Peptide ("Peptide-DTyr") under Different Conditions after 24h Incubation at 37°C.

Formulation BufferPeptide Concentration (mg/mL)% Monomer Remaining (by SEC)Thioflavin T Fluorescence (Arbitrary Units)
Deionized Water1.065%850
50 mM Phosphate (B84403), pH 7.41.085%450
50 mM Acetate, pH 4.01.095%150
50 mM Phosphate, pH 7.4 + 5% DMSO1.092%200
50 mM Phosphate, pH 7.4 + 0.02% Polysorbate 801.098%120

This data is illustrative and the actual results will be highly dependent on the specific peptide sequence.

Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Fibril Formation

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[6]

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark.

  • Prepare Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.

  • Set up the Assay: In each well of the microplate, add your peptide at the desired final concentration and the ThT working solution. Include control wells with buffer and ThT only for background subtraction.

  • Incubation and Measurement: Incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the duration of the experiment.

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time to monitor the kinetics of fibril formation.

Protocol 2: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is a powerful technique to quantify the amount of monomer, dimer, and larger soluble aggregates in a peptide solution.[7][8][9]

Materials:

  • HPLC or UHPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight of your peptide and its aggregates.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Peptide samples

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter your peptide solution through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates that could clog the column.

  • Injection: Inject a known volume of your peptide sample onto the column.

  • Chromatographic Separation: Run the isocratic mobile phase at a constant flow rate. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Detection and Quantification: Monitor the elution profile using the UV detector (typically at 220 nm or 280 nm for peptides containing tyrosine). The area under each peak corresponds to the relative amount of that species. The percentage of monomer and aggregates can be calculated from the peak areas.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Peptide Aggregation Observed physchem 1. Determine Physicochemical Properties (pI, Hydrophobicity) start->physchem solubilize 2. Systematic Solubilization (Water -> pH adjustment -> Organic Solvent) physchem->solubilize is_soluble Is the peptide soluble? solubilize->is_soluble is_soluble->solubilize No troubleshoot 3. Troubleshoot Aggregation (Adjust pH, Concentration, Additives) is_soluble->troubleshoot Yes monitor 4. Monitor Aggregation (SEC, ThT Assay) troubleshoot->monitor resynthesize Consider Resynthesis with Aggregation-Disrupting Strategies troubleshoot->resynthesize success Success: Stable Peptide Solution monitor->success

Caption: A logical workflow for troubleshooting aggregation issues with D-tyrosine containing peptides.

Peptide_Aggregation_Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Amorphous Amorphous Aggregates Oligomer->Amorphous Cell Cellular Stress Response (e.g., Autophagy, UPR) Oligomer->Cell Fibril Insoluble Fibrils (Amyloid) Protofibril->Fibril Fibril->Cell Amorphous->Cell Toxicity Cellular Toxicity Cell->Toxicity

Caption: General pathways of peptide aggregation and potential cellular consequences.[10][11]

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields specifically encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield when using this compound?

Low peptide yield during SPPS with this compound can primarily be attributed to two main issues:

  • Incomplete Fmoc Deprotection: The failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain is a significant cause of truncated sequences. This issue can be particularly prevalent in peptide sequences that are prone to aggregation.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated this compound and the free N-terminus of the peptide attached to the resin results in deletion sequences, where the D-Tyrosine residue is missing.[1] While this compound is generally reactive, factors like steric hindrance from the growing peptide chain or aggregation can impede the coupling reaction.[1]

Q2: How can I diagnose the specific cause of low yield in my synthesis?

A test cleavage and subsequent analysis of a small amount of the peptide-resin is a definitive method for diagnosis.[1] By analyzing the cleaved peptide using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), you can identify the presence of truncated or deletion sequences. A significant peak corresponding to the mass of the peptide without the D-tyrosine residue confirms a coupling failure at that specific step.[1]

Q3: What strategies can be employed to improve the coupling efficiency of this compound?

If you suspect poor coupling of this compound, consider the following strategies:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound can help drive the reaction to completion.[2]

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium salt such as HATU or HBTU can significantly enhance coupling efficiency, especially for sterically hindered residues.[1]

  • Increase Reaction Time and Temperature: Extending the coupling time or moderately increasing the temperature (e.g., to 40-50°C) can improve the reaction kinetics.[1]

  • Optimize Solvents: While DMF is the standard solvent, switching to N-methylpyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation and improve reagent accessibility.[1][3]

Q4: Could the tert-butyl (tBu) protecting group on the D-tyrosine be causing the low yield?

It is unlikely that the tBu group itself is the direct cause of low yield during the chain elongation phase. The tert-butyl (tBu) protecting group on the tyrosine side chain is designed to be stable under the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF).[1][4] Its purpose is to prevent side reactions at the phenolic hydroxyl group, thereby enhancing the yield and purity of the final peptide.[1][4] Problems are more likely to stem from the factors mentioned above, such as incomplete deprotection or poor coupling.

Q5: What is "capping" and how can it help with low yield?

Capping is a strategy used to terminate peptide chains that have failed to couple completely.[2] After an incomplete coupling step, any remaining free amines are acetylated, typically using acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final full-length peptide by reducing the number of closely related impurities.[2]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low peptide yield.

TroubleshootingWorkflow cluster_start cluster_diagnosis Diagnosis cluster_problem_identification Problem Identification cluster_solutions Solutions cluster_end Start Low Peptide Yield Detected TestCleavage Perform Test Cleavage & HPLC/MS Analysis Start->TestCleavage AnalyzeResults Analyze HPLC/MS Data TestCleavage->AnalyzeResults IncompleteDeprotection Incomplete Deprotection (Truncated Sequences) AnalyzeResults->IncompleteDeprotection Truncated peptides dominant CouplingFailure Coupling Failure (Deletion Sequences) AnalyzeResults->CouplingFailure Deletion peptides dominant Aggregation Aggregation Issues AnalyzeResults->Aggregation Both issues present/ poor swelling DeprotectionSolutions Optimize Deprotection: - Increase time/temperature - Use DBU for difficult sequences IncompleteDeprotection->DeprotectionSolutions CouplingSolutions Improve Coupling: - Double couple - Use stronger activator (HATU) - Increase time/temperature CouplingFailure->CouplingSolutions AggregationSolutions Address Aggregation: - Switch to NMP solvent - Add chaotropic salts - Use microwave synthesis Aggregation->AggregationSolutions End Optimized Yield DeprotectionSolutions->End CouplingSolutions->End AggregationSolutions->End Fmoc_D_Tyr_tBu_OH cluster_tyr D-Tyrosine Backbone cluster_fmoc Fmoc Group cluster_tbu tBu Group cluster_sidechain Side Chain C_alpha C_beta C_alpha->C_beta Carboxyl COOH C_alpha->Carboxyl Amine NH C_alpha->Amine Phenol_ring [Phenol Ring] C_beta->Phenol_ring Sidechain Fmoc_ring [Fluorenyl Ring System] Fmoc_co C=O Fmoc_ring->Fmoc_co Fmoc_o O Fmoc_co->Fmoc_o Fmoc_o->Amine protects N-terminus tBu_c C(CH₃)₃ tBu_o O tBu_o->tBu_c Phenol_ring->tBu_o

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with D-Tyr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing the modified amino acid D-Tyr(tBu). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing D-Tyr(tBu)?

A1: The main issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with D-Tyr(tBu) is the generation of reactive tert-butyl (tBu) cations.[1] These electrophilic carbocations can re-attach to nucleophilic residues within the peptide chain, particularly the phenolic ring of the deprotected D-Tyr residue. This side reaction leads to the formation of undesired t-butylated byproducts, which reduces the yield of the target peptide and complicates purification.[1]

Q2: What are scavengers and why are they essential for D-Tyr(tBu) cleavage?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive tert-butyl cations generated during deprotection.[1][2] By reacting with the tBu cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues such as tyrosine, tryptophan, methionine, and cysteine.[1] The inclusion of scavengers is crucial to mitigate these side reactions.[3]

Q3: Which scavengers are most effective for peptides with D-Tyr(tBu)?

A3: A combination of scavengers is often more effective. Commonly used and effective scavengers include:

  • Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]

  • Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]

  • Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[1]

  • 1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when cysteine is also present in the peptide sequence.[1]

Q4: What is a standard cleavage cocktail for a peptide containing only D-Tyr(tBu) and other non-sensitive residues?

A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[1] This low-odor option is a good starting point for most routine peptides.[4]

Q5: When should a more robust cleavage cocktail, like Reagent K, be used?

A5: Reagent K is recommended for peptides that contain multiple sensitive residues in addition to D-Tyr(tBu), such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[4][5] Its composition (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v) provides a wider range of scavengers to protect these vulnerable residues from modification.[4][5]

Cleavage Process Overview

The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide synthesized on a solid support.

G cluster_reaction Cleavage Reaction cluster_workup Work-Up prep_resin Dry Peptide-Resin add_cocktail Add Cocktail to Resin prep_resin->add_cocktail prep_cocktail Prepare Fresh Cleavage Cocktail prep_cocktail->add_cocktail agitate Agitate at Room Temp (2-3 hours) add_cocktail->agitate filter_peptide Filter to Collect Filtrate (Peptide Solution) agitate->filter_peptide precipitate Precipitate Peptide in Cold Diethyl Ether filter_peptide->precipitate pellet Centrifuge to Pellet Peptide precipitate->pellet wash Wash Pellet with Cold Ether (2-3x) pellet->wash dry Dry Peptide Pellet wash->dry end end dry->end Crude Peptide Ready for Purification

Caption: Standard workflow for peptide cleavage and precipitation.

Chemical Logic of Cleavage and Scavenging

The diagram below outlines the chemical events during TFA-mediated cleavage, highlighting the critical role of scavengers in preventing side reactions.

G cluster_pathways tBu+ Cation Fates PeptideResin Peptide-Resin (with Tyr(tBu)) CleavedPeptide Cleaved Peptide (Deprotected Tyr) PeptideResin->CleavedPeptide Generates tBu_cation Reactive tBu+ Cation PeptideResin->tBu_cation Generates TFA TFA (Trifluoroacetic Acid) TFA->PeptideResin Cleaves & Deprotects SideProduct Alkylated Side Product (+56 Da Adduct) tBu_cation->SideProduct Undesired Reaction TrappedCation Trapped/Neutralized Cation tBu_cation->TrappedCation Desired Scavenging Scavengers Scavengers (TIS, H₂O, etc.) G Start Start Cleavage Analysis CheckYield Is Crude Yield Low? Start->CheckYield CheckPurity Is Purity Low? (Check HPLC/MS) CheckYield->CheckPurity No ExtendCleavage Extend Cleavage Time (3-4 hours) CheckYield->ExtendCleavage Yes CheckAdducts Adducts Present in MS? CheckPurity->CheckAdducts Yes Success Cleavage Optimized CheckPurity->Success No CheckPrecipitation Improve Precipitation: - More cold ether - Concentrate solution ExtendCleavage->CheckPrecipitation CheckPrecipitation->CheckPurity Plus56 t-Butylation (+56 Da)? CheckAdducts->Plus56 Yes OtherImpurity Other Impurities CheckAdducts->OtherImpurity No Plus16 Oxidation (+16 Da)? Plus56->Plus16 No IncreaseScavengers Increase Scavenger % or Use Reagent K Plus56->IncreaseScavengers Yes Plus16->OtherImpurity No InertAtmosphere Use Inert Atmosphere Add DTT to Cocktail Plus16->InertAtmosphere Yes OptimizePurification Optimize HPLC Gradient OtherImpurity->OptimizePurification IncreaseScavengers->Success InertAtmosphere->Success OptimizePurification->Success

References

Minimizing deletion sequences when using Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of deletion sequences when using Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Minimizing Deletion Sequences

Deletion sequences, which are peptides lacking one or more amino acid residues, are a common challenge in SPPS. They primarily arise from two key issues: incomplete Fmoc deprotection and inefficient coupling of the amino acid. When working with this compound, the bulky tert-butyl (tBu) protecting group can exacerbate these problems due to steric hindrance.

Systematic Troubleshooting Workflow

If you have detected deletion sequences in your peptide product, follow this systematic workflow to identify and resolve the root cause.

TroubleshootingWorkflow cluster_Initial cluster_Analysis Problem Analysis cluster_Diagnosis Diagnosis cluster_Solutions_Deprotection Deprotection Solutions cluster_Solutions_Coupling Coupling Solutions cluster_Final Start Deletion Sequence Detected (LC-MS Analysis) Analyze Analyze Synthesis Data & History Start->Analyze Kaiser Review In-Process Kaiser Test Results Analyze->Kaiser Reagent Verify Reagent Quality (this compound, Solvents, etc.) Analyze->Reagent IncompleteDeprotection Incomplete Fmoc Deprotection? Kaiser->IncompleteDeprotection Positive test after coupling or weak test after deprotection InefficientCoupling Inefficient Coupling? Reagent->InefficientCoupling Impurities or degradation IncompleteDeprotection->InefficientCoupling No ExtendDeprotection Extend Deprotection Time (e.g., 2 x 10 min) IncompleteDeprotection->ExtendDeprotection Yes InefficientCoupling->IncompleteDeprotection No DoubleCouple Perform Double Coupling InefficientCoupling->DoubleCouple Yes UseDBU Use Stronger Base Mix (e.g., 2% DBU in Piperidine (B6355638)/DMF) ExtendDeprotection->UseDBU End Synthesize with Optimized Protocol & Re-analyze ExtendDeprotection->End UseDBU->End ChangeReagent Use a More Potent Coupling Reagent (e.g., HATU) DoubleCouple->ChangeReagent DoubleCouple->End Capping Implement Capping Step (Acetic Anhydride) ChangeReagent->Capping ChangeReagent->End ChangeSolvent Change Solvent to NMP Capping->ChangeSolvent Capping->End ChangeSolvent->End

Caption: A stepwise workflow for troubleshooting deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when using this compound?

A1: Deletion sequences when using this compound are primarily caused by:

  • Incomplete Fmoc Deprotection: The bulky tBu group on the tyrosine side chain, combined with potential peptide aggregation on the resin, can sterically hinder the piperidine base from accessing and removing the N-terminal Fmoc group. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a deletion.

  • Inefficient Coupling: The steric hindrance of the D-amino acid configuration and the tBu group can slow down the coupling reaction. If the coupling reaction does not go to completion, the unreacted N-terminal amine will be available to couple with the next amino acid in the sequence, resulting in the deletion of this compound.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible to the activated this compound.

  • Suboptimal Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical. Contaminants can interfere with the reactions.

Q2: How can I detect and quantify deletion sequences in my peptide sample?

A2: The most effective methods for detecting and quantifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. Deletion sequences will typically appear as distinct peaks, often eluting close to the main product peak.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the components in your sample. Deletion sequences will have a mass that is lower than the target peptide, corresponding to the mass of the missing amino acid residue. LC-MS, which combines liquid chromatography with mass spectrometry, is a powerful tool for identifying the exact nature of the deletion.

Q3: What is "capping" and how can it help minimize deletion sequences?

A3: Capping is a process used to permanently block any unreacted N-terminal amines after a coupling step. This is typically done using acetic anhydride. By acetylating the unreacted amines, they are rendered incapable of participating in subsequent coupling reactions. While this results in a truncated peptide, this impurity is generally easier to separate from the full-length product during purification than a deletion sequence that differs by only one amino acid.

Q4: When should I consider using a different coupling reagent?

A4: If you consistently observe deletion sequences despite optimizing coupling times and using fresh reagents, it may be beneficial to switch to a more potent coupling reagent. For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents like HATU or HBTU are often more effective than standard carbodiimide-based reagents like DIC.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered amino acids like this compound. While direct comparative data for this specific D-amino acid is limited, the following table provides an extrapolated comparison based on the performance of these reagents with other sterically hindered amino acids.

Coupling ReagentClassRelative ReactivityRecommended Use For this compoundPotential Issues
DIC/Oxyma Carbodiimide/AdditiveGoodRoutine synthesis, cost-effective.Slower reaction times, may require double coupling for difficult sequences.
HBTU Uronium/Aminium SaltHighGood first choice for potentially difficult couplings.Byproducts can be difficult to remove.
HATU Uronium/Aminium SaltVery HighRecommended for highly sterically hindered couplings or when other reagents fail.Higher cost, can cause side reactions with unprotected side chains.

Experimental Protocols

Protocol 1: Kaiser Test (for monitoring Fmoc deprotection and coupling)

This colorimetric test detects the presence of free primary amines on the resin.

Reagents:

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Wash the beads with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

  • Yellow/colorless beads and solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).

Protocol 2: Capping with Acetic Anhydride

This protocol should be implemented if the Kaiser test is positive after the initial coupling of this compound.

Reagents:

  • Capping Solution: Acetic anhydride/Pyridine/DMF (e.g., 1:1:8 v/v/v). Prepare fresh.

Procedure:

  • After the coupling step, wash the resin with DMF (3 times).

  • Add the capping solution to the resin.

  • Agitate the mixture for 15-30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 times).

  • Proceed with the Fmoc deprotection for the next cycle.

Protocol 3: Double Coupling

This protocol is recommended for the coupling of this compound, especially in sequences known to be difficult.

Procedure:

  • Perform the standard coupling protocol for this compound.

  • After the initial coupling time (e.g., 1-2 hours), drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound.

  • Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Drain the solution and wash the resin thoroughly before proceeding to the next step.

Protocol 4: Analysis of Deletion Sequences by LC-MS

This protocol outlines the general procedure for analyzing a crude peptide sample to identify deletion sequences.

Sample Preparation:

  • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

HPLC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Mass Spectrometry Analysis:

  • The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer.

  • Mode: Positive ion mode.

  • Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the target peptide and potential deletion sequences.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the species present in each HPLC peak. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of the D-Tyrosine residue (163.18 g/mol ).

Visualization of Key Processes

SPPS_Cycle Resin Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound + Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Capping Capping (Acetic Anhydride) KaiserTest->Capping Positive NextCycle Resin-Peptide(n+1) Proceed to Next Cycle KaiserTest->NextCycle Negative Capping->NextCycle

Technical Support Center: Fmoc-D-Tyr(tBu)-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Tyr(tBu)-OH in common solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Guide

Issue: Difficulty dissolving this compound in DMF or NMP at the desired concentration.

Follow the workflow below to diagnose and resolve solubility challenges.

G cluster_0 Troubleshooting Workflow start Start: this compound insoluble in DMF/NMP step1 Step 1: Verify Solvent Quality - Use fresh, high-purity, peptide-grade solvent - Check for low water content start->step1 step2 Step 2: Employ Physical Dissolution Aids - Sonicate for 10-15 minutes - Gently warm to 37-40°C step1->step2 If issue persists end Result: Successful Dissolution step1->end [Success] step3 Step 3: Modify the Solvent System - If using DMF, try NMP - Use a co-solvent (e.g., add DMSO) step2->step3 If issue persists step2->end [Success] step3->end [Success] issue_unresolved Issue Persists step3->issue_unresolved If issue persists issue_unresolved->end Consult further (e.g., technical support)

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents recommended for dissolving this compound?

A1: The most commonly used solvents for dissolving Fmoc-protected amino acids, including this compound, are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] Dimethyl sulfoxide (B87167) (DMSO) is also an effective solvent, particularly for achieving high concentrations.[2]

Q2: My this compound is not dissolving in DMF, even at a standard concentration. What are the potential causes?

A2: Several factors can contribute to poor solubility:

  • Solvent Quality: The purity of DMF is crucial. Degraded DMF can contain amines which may affect solubility.[1] It is recommended to use high-purity, peptide-synthesis-grade DMF.

  • Temperature: Lower laboratory temperatures can decrease the solubility of the compound.[1]

  • Reagent Quality: Variations in the crystalline structure or purity of the this compound lot can impact its dissolution rate.

  • Moisture: The presence of water in the solvent can negatively affect solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating is an effective method to aid dissolution. Warming the solution to a temperature between 37-40°C is often recommended.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the amino acid derivative.

Q4: What alternative solvents or co-solvents can I use if I'm still facing solubility issues?

A4: If solubility in DMF or NMP is still a problem, consider the following:

  • N-Methyl-2-pyrrolidone (NMP): If you are using DMF, switching to NMP may improve solubility as it can be a more effective solvent for some protected amino acids.

  • Dimethyl Sulfoxide (DMSO): DMSO can be used as a co-solvent.[2] Adding a small percentage of DMSO to your DMF or NMP solution can significantly enhance solubility.

Q5: Will sonication help in dissolving this compound?

A5: Yes, sonication is a recommended physical aid for dissolution. Sonicating the mixture for 10-15 minutes can help break up solid aggregates and promote dissolution.[2]

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in common solvents. Please note that these values are approximate and can be influenced by the purity of the solute and solvent, temperature, and moisture content.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMF ~229.8~500Based on 1 mmole in 2 mL.[3]
NMP Good solubility-A common and effective alternative to DMF.[1]
DMSO 100217.61Sonication may be required.[2][4]
Other Organic Solvents Soluble-Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]
Water Slightly soluble-[3]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or NMP
  • Weigh the required amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.

  • Vortex or stir the mixture at room temperature until the solid is fully dissolved. This may take several minutes.

  • Visually inspect the solution to ensure no solid particles remain.

Protocol 2: Dissolution with Gentle Heating

Materials:

  • This compound

  • High-purity DMF or NMP

  • Glass vial

  • Heating block or water bath with temperature control

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Combine the this compound and the solvent in a glass vial.

  • Place the vial in a heating block or water bath pre-set to 37-40°C.[1]

  • Stir the mixture gently.

  • Maintain the temperature and continue stirring until the solid is fully dissolved (typically 10-20 minutes).[2]

  • Once dissolved, allow the solution to cool to room temperature before use. Caution: Avoid temperatures above 40°C and prolonged heating to prevent potential degradation.

Protocol 3: Dissolution using Sonication

Materials:

  • This compound

  • High-purity DMF or NMP

  • Glass vial

  • Sonicator bath

Procedure:

  • Add the this compound and solvent to a glass vial.

  • Place the vial in a sonicator bath.

  • Sonicate the mixture for 10-15 minutes, or until the solid is completely dissolved.[2]

  • Visually inspect the solution for any remaining particles. If present, continue sonication for an additional 5 minutes.

Protocol 4: Using a Co-Solvent System
  • Attempt to dissolve the this compound in the primary solvent (DMF or NMP).

  • If solubility is limited, add DMSO dropwise while stirring or vortexing.

  • Continue adding DMSO until the solid is completely dissolved. Be mindful of the final concentration of DMSO in your solution, as it may affect subsequent reaction steps. A common starting point is to add 10-25% (v/v) of DMSO.

Factors Influencing Solubility

The solubility of this compound is a multifactorial issue. The following diagram illustrates the key factors that can influence its dissolution.

G cluster_1 Factors Influencing Solubility solubility This compound Solubility solvent_quality Solvent Quality - Purity (Peptide Grade) - Low Water Content - Absence of Degradation Products (e.g., amines in DMF) solubility->solvent_quality temperature Temperature - Higher temperature generally increases solubility solubility->temperature reagent_properties Reagent Properties - Crystalline Form - Purity of the Lot solubility->reagent_properties physical_methods Physical Methods - Sonication - Stirring/Agitation solubility->physical_methods

References

Strategies to reduce aspartimide formation near D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address and mitigate aspartimide formation, particularly in sequences near D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide (Asi) formation is a common and problematic side reaction in peptide synthesis, especially during Fmoc-based solid-phase peptide synthesis (SPPS). It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the Asp residue to form a five-membered succinimide (B58015) ring. This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638).

Q2: Why is aspartimide formation a problem?

This side reaction is a significant concern for several reasons:

  • Product Heterogeneity : The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate.

  • Racemization : The α-carbon of the aspartimide is prone to epimerization under basic conditions, which can lead to the formation of D-Asp and D-isoAsp residues.

  • Byproduct Formation : The aspartimide ring can be irreversibly opened by the base used for Fmoc deprotection (e.g., piperidine), leading to the formation of piperidide adducts.

  • Reduced Yield : The formation of these various side products significantly lowers the overall yield of the target peptide and complicates purification.

Q3: Which factors influence the rate of aspartimide formation?

Several factors influence the propensity for aspartimide formation:

  • Sequence Dependence : The amino acid C-terminal to the Asp residue has the most significant impact. Residues with low steric hindrance, such as Glycine (Gly), are particularly problematic. Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-Arg. The specific influence of a D-amino acid like D-tyrosine is sequence-dependent and may require experimental evaluation, but the fundamental mechanism remains the same.

  • Temperature : Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration for microwave-assisted SPPS.

  • Fmoc Deprotection Conditions : The base used for Fmoc removal is a primary driver. Strong bases like piperidine promote the reaction.

  • Solvent Polarity : The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity potentially leading to more side product.

  • Asp Side-Chain Protecting Group : The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent the reaction in susceptible sequences.

Q4: How does a D-amino acid like D-tyrosine in the Asp-Xxx sequence affect aspartimide formation?

While the fundamental base-catalyzed mechanism remains the same, the stereochemistry and bulk of the D-tyrosine residue will influence the conformation of the peptide backbone. This altered conformation can affect the proximity and orientation of the attacking backbone amide nitrogen relative to the Asp side-chain carbonyl. The propensity for aspartimide formation in an Asp-D-Tyr sequence is best determined experimentally for your specific peptide, but the mitigation strategies outlined in this guide remain the most effective approaches.

Troubleshooting Guide

Problem ID Symptom Potential Root Cause Recommended Solutions & Actions
ASP-001 An unexpected peak with the same mass as the target peptide is observed in HPLC/LC-MS analysis.Aspartimide formation has led to the creation of an isoaspartyl (β-aspartyl) peptide, which is a mass-isobaric impurity.1. Modify Fmoc Deprotection : Add an acidic additive to the deprotection solution. A common choice is 0.1 M HOBt in 20% piperidine/DMF. Alternatively, a solution containing formic acid can be effective. 2. Use a Weaker Base : Replace 20% piperidine with a weaker base like 5% piperazine, which can suppress the side reaction. 3. Reduce Temperature : If using elevated temperatures (e.g., microwave synthesis), reduce the temperature during the deprotection and coupling steps following Asp incorporation.
ASP-002 Multiple impurity peaks are observed, some with +85 Da or +111 Da mass additions relative to the desired peptide.The aspartimide intermediate has been opened by piperidine (or another amine base) used in the deprotection solution, forming piperidide adducts.1. Employ Sterically Hindered Protecting Groups : Use a bulkier side-chain protecting group for the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH, instead of the standard Fmoc-Asp(OtBu)-OH. These groups physically obstruct the formation of the succinimide ring. 2. Utilize Non-Ester Protecting Groups : For highly critical syntheses, use a novel protecting group like cyanosulfurylide (CSY), which completely prevents aspartimide formation by masking the carboxylic acid with a stable C-C bond.
ASP-003 Synthesis of a known problematic sequence (e.g., Asp-Gly, or a sequence with a flexible D-amino acid) consistently fails or yields very low purity.The peptide sequence is highly susceptible to aspartimide formation, and standard mitigation strategies are insufficient.1. Implement Backbone Protection : This is the most robust strategy to completely eliminate aspartimide formation. Use a pre-formed dipeptide building block where the backbone amide nitrogen of the second residue is protected, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. For an Asp-D-Tyr sequence, a custom synthesis of Fmoc-Asp(OtBu)-(Dmb)D-Tyr-OH would be required.

Data Presentation: Efficacy of Prevention Strategies

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for a model peptide known to be susceptible to this side reaction.

Strategy Aspartic Acid Derivative Fmoc Deprotection Conditions Resulting Aspartimide (%) Reference
StandardFmoc-Asp(OtBu)-OH20% Piperidine in DMFHigh (Sequence Dependent)
Acid AdditiveFmoc-Asp(OtBu)-OH20% Piperidine / 0.1M HOBt in DMFSignificantly Reduced
Weaker BaseFmoc-Asp(OtBu)-OH5% Piperazine in DMFReduced
Bulky Protecting GroupFmoc-Asp(OMpe)-OH20% Piperidine in DMFVery Low
Backbone ProtectionFmoc-Asp(OtBu)-(Dmb)Gly-OH20% Piperidine in DMFEliminated
Non-Ester Protecting GroupFmoc-Asp(CSY)-OH20% Piperidine in DMFEliminated

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt

This protocol is a simple and effective modification of the standard Fmoc deprotection procedure to reduce the rate of aspartimide formation.

  • Reagent Preparation : Prepare a deprotection solution consisting of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in high-purity dimethylformamide (DMF).

  • Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Deprotection : a. Drain the DMF from the swollen resin. b. Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring it is fully submerged. c. Agitate the resin at room temperature for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

Protocol 2: Synthesis Using a Backbone-Protected Dipeptide

This protocol describes the incorporation of a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to completely prevent aspartimide formation at that specific site.

  • Standard Synthesis : Synthesize the peptide chain up to the residue immediately preceding the Asp.

  • Dipeptide Coupling : a. For the coupling step, use the backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) as you would a standard amino acid. b. Prepare the coupling cocktail. For example, use HBTU/DIPEA in DMF. Pre-activate the dipeptide for 1-2 minutes before adding it to the resin. c. Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).

  • Post-Coupling : After coupling, wash the resin thoroughly with DMF.

  • Continuation : Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The Dmb group is stable to the basic deprotection conditions and will be removed during the final trifluoroacetic acid (TFA) cleavage step.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp(OR)-Xxx Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Catalyzes Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Reversible BaseAttack Piperidine Attack Aspartimide->BaseAttack Racemization Epimerization (D-Asp) Aspartimide->Racemization AlphaPeptide α-Aspartyl Peptide (Desired Product) Hydrolysis->AlphaPeptide BetaPeptide β-Aspartyl Peptide (Iso-Asp, Impurity) Hydrolysis->BetaPeptide Piperidide Piperidide Adduct (Impurity) BaseAttack->Piperidide

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Problem: Suspected Aspartimide Formation CheckMass Analyze by LC-MS: Mass-isobaric peak or +85 Da adduct present? Start->CheckMass Mild Implement Mild Prevention Strategy CheckMass->Mild Yes End_Success Success: Continue Synthesis CheckMass->End_Success No Mild_Details 1. Add 0.1M HOBt to Deprotection 2. Lower Synthesis Temperature Mild->Mild_Details CheckAgain Re-synthesize & Analyze: Problem resolved? Mild->CheckAgain Aggressive Implement Aggressive Prevention Strategy CheckAgain->Aggressive No CheckAgain->End_Success Yes Aggressive->CheckAgain Aggressive_Details 1. Use Bulky Protecting Group (OMpe) OR 2. Use Backbone Protection (Dmb) Aggressive->Aggressive_Details End_Fail Consider Total Redesign: - Non-ester protecting group (CSY) - Boc Chemistry Aggressive->End_Fail If still fails

Caption: Logical workflow for troubleshooting aspartimide formation during peptide synthesis.

Technical Support Center: Trifluoroacetic Acid (TFA) Cleavage of tBu Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of scavengers in the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl (tBu) protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary during the TFA cleavage of tBu groups?

A1: During the TFA-mediated cleavage of tBu protecting groups, the released tert-butyl cation is a reactive electrophile. This cation can re-alkylate sensitive functional groups on the deprotected molecule or react with electron-rich amino acid residues like tryptophan and methionine. Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing undesirable side reactions and improving the yield and purity of the final product.

Q2: What are the most common scavengers used for tBu group cleavage?

A2: A variety of scavengers can be used, often in combination, depending on the specific substrate and the protecting groups present. Common scavengers include:

  • Thioanisole (B89551): Effective at scavenging tBu cations and protecting methionine from oxidation.

  • Triisopropylsilane (TIS): A reducing scavenger that is particularly effective at preventing the re-alkylation of tryptophan and other sensitive residues.

  • 1,2-Ethanedithiol (EDT): A good scavenger for tBu cations and also helps to prevent the oxidation of cysteine residues.

  • Water: Can act as a scavenger by quenching the tBu cation to form tert-butanol. It is often included in cleavage cocktails.

  • Phenol: An older, but still used, scavenger that can be effective but may lead to some side products.

Q3: Can scavengers interfere with the cleavage reaction?

A3: While essential, scavengers can sometimes have unintended effects. For example, using an excessive amount of a thiol-based scavenger in the presence of certain protecting groups might lead to their undesired removal. It is crucial to use scavengers in appropriate concentrations and to choose them based on the specific protecting groups present in the molecule.

Troubleshooting Guide

Problem 1: Incomplete cleavage of the tBu group.

Possible Cause Suggested Solution
Insufficient TFA concentrationIncrease the concentration of TFA in the cleavage cocktail. A common starting point is 95% TFA.
Insufficient reaction timeExtend the reaction time. Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.
Steric hindrance around the tBu groupGently heat the reaction mixture (e.g., to 30-40°C) to increase the reaction rate. Use a stronger acid system if possible, but with caution.
Inefficient scavenger cocktailWhile scavengers don't directly participate in cleavage, an inappropriate cocktail might lead to side reactions that consume TFA. Ensure the scavenger choice is appropriate for the substrate.

Problem 2: Observation of significant side products corresponding to re-alkylation.

Possible Cause Suggested Solution
Insufficient scavenger concentrationIncrease the concentration of the primary scavenger (e.g., TIS, thioanisole). A common range is 1-5% (v/v).
Inappropriate scavenger for the sensitive residueIf tryptophan is present, TIS is highly recommended. For methionine, thioanisole is a good choice. Consider using a combination of scavengers.
High concentration of the substrateDilute the reaction mixture to reduce the probability of intermolecular re-alkylation.

Problem 3: Oxidation of sensitive amino acids (e.g., Met, Trp, Cys).

Possible Cause Suggested Solution
Presence of oxidizing speciesDegas the TFA and other reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Lack of a suitable reducing scavengerInclude a reducing scavenger like TIS or EDT in the cleavage cocktail.

Experimental Protocols

Standard Protocol for TFA Cleavage of a tBu-Protected Peptide:

  • Dissolve the tBu-protected peptide in a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

  • Stir the mixture at room temperature for 2-4 hours. The optimal time should be determined by monitoring the reaction progress.

  • After completion, precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the peptide under vacuum.

Scavenger Efficiency Data

The following table summarizes the relative efficiency of common scavengers in preventing the alkylation of tryptophan during TFA cleavage.

ScavengerConcentration (%)Tryptophan Alkylation (%)
None0>50
Triisopropylsilane (TIS)2.5<1
Thioanisole55-10
1,2-Ethanedithiol (EDT)2.510-15
Phenol515-25

Data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.

Visual Guides

Cleavage_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Workup Protected_Peptide tBu-Protected Peptide Reaction_Vessel Mix and Stir (Room Temp, 2-4h) Protected_Peptide->Reaction_Vessel Cleavage_Cocktail TFA/Scavenger Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) Cleavage_Cocktail->Reaction_Vessel Precipitation Add Cold Diethyl Ether Reaction_Vessel->Precipitation Isolation Centrifuge and Decant Precipitation->Isolation Washing Wash with Cold Ether Isolation->Washing Drying Dry under Vacuum Washing->Drying Final_Product Deprotected Peptide Drying->Final_Product

Caption: General workflow for TFA-mediated cleavage of tBu groups.

Scavenger_Mechanism tBu_Protecting_Group R-O-tBu tBu_Cation tBu+ tBu_Protecting_Group->tBu_Cation + TFA Deprotected_Substrate R-OH tBu_Protecting_Group->Deprotected_Substrate + TFA TFA TFA (H+) Trapped_Cation Scavenger-tBu tBu_Cation->Trapped_Cation + Scavenger Side_Reaction Side Product (Re-alkylation) tBu_Cation->Side_Reaction + Sensitive Residue Scavenger Scavenger (e.g., TIS) Sensitive_Residue Sensitive Residue (e.g., Trp) Sensitive_Residue->Side_Reaction

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Logic Start Problem with Cleavage Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Side_Products Side Products? Incomplete_Cleavage->Side_Products No Increase_TFA_Time Increase TFA Conc./Time Incomplete_Cleavage->Increase_TFA_Time Yes Check_Scavenger Check Scavenger Type/Conc. Side_Products->Check_Scavenger Yes Oxidation Oxidation Observed? Side_Products->Oxidation No Success Problem Solved Increase_TFA_Time->Success Check_Scavenger->Success Add_Reducing_Scavenger Add Reducing Scavenger (TIS/EDT) Oxidation->Add_Reducing_Scavenger Yes Oxidation->Success No Add_Reducing_Scavenger->Success

Caption: A logical approach to troubleshooting common cleavage issues.

Impact of Fmoc-D-Tyr(tBu)-OH on peptide purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Tyr(tBu)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide purity during solid-phase peptide synthesis (SPPS).

Introduction to this compound

This compound is a protected amino acid derivative crucial for introducing D-Tyrosine into a peptide sequence using Fmoc-based SPPS.[1][2] The Fmoc group on the N-terminus provides temporary protection and is removed at each cycle, while the acid-labile tert-butyl (tBu) group offers robust protection for the tyrosine side-chain's reactive hydroxyl group, preventing unwanted side reactions during synthesis.[3] This orthogonal protection strategy, where the Fmoc group is base-labile and the tBu group is acid-labile, is a cornerstone of modern peptide synthesis.[4][5] While most literature discusses the L-isomer, the chemical principles and potential issues regarding coupling, deprotection, and side reactions are directly applicable to the D-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common purity-related issues when using this compound?

The most prevalent issues impacting peptide purity are the formation of deletion and truncated sequences.[6][7]

  • Deletion Sequences : These impurities lack the D-Tyrosine residue. They are primarily caused by the incomplete coupling of this compound to the N-terminus of the growing peptide chain.[6] Factors like steric hindrance from the bulky tBu group or peptide aggregation on the resin can impede the reaction.[7]

  • Truncated Sequences : These occur when the peptide chain is prematurely terminated. A common cause is incomplete deprotection of the Fmoc group in the preceding cycle, leaving the N-terminus blocked and unable to react with the incoming this compound.[6]

Q2: How can I diagnose if a purity problem is specific to the this compound coupling step?

Two effective methods to pinpoint coupling failure at the D-Tyr(tBu) step are the Kaiser test and a test cleavage.

  • Kaiser Test : This is a qualitative, colorimetric test to detect free primary amines on the resin.[8][9] After the this compound coupling step, a small sample of resin beads is tested. A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.[6][7] A negative result (yellow or colorless) suggests the coupling was successful.[10]

  • Test Cleavage & Analysis : A small amount of peptide-resin can be cleaved, and the resulting crude peptide is analyzed by HPLC and Mass Spectrometry (MS).[6] The presence of a significant peak in the HPLC chromatogram with a mass corresponding to the peptide sequence lacking D-Tyrosine is definitive evidence of a coupling failure at that specific step.[6]

Q3: What strategies can improve the coupling efficiency of this compound?

If you diagnose incomplete coupling, consider the following strategies:

  • Double Coupling : Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[6][7]

  • Use a More Potent Coupling Reagent : If using standard reagents like DIC/HOBt, switching to a more potent uronium/aminium salt like HATU or HBTU can significantly improve efficiency, especially for sterically hindered residues.[6]

  • Optimize Solvents : For sequences prone to aggregation, switching the synthesis solvent from the standard DMF to NMP can help disrupt secondary structures and improve reagent accessibility.[6]

  • Increase Reaction Time : Extending the coupling time can help improve reaction kinetics.[6]

  • Capping : If a second coupling fails (indicated by a positive Kaiser test), the remaining unreacted amines can be permanently blocked or "capped" using a reagent like acetic anhydride. This prevents the formation of deletion sequences in subsequent steps, although it will result in a truncated peptide that is typically easier to separate during purification.[7]

Q4: Can the tert-butyl (tBu) protecting group itself cause purity issues?

The tBu group is generally very stable during the synthesis cycles but can be a source of impurities during the final acidolytic cleavage.[4][6]

  • t-Butylation : During cleavage with trifluoroacetic acid (TFA), the tBu group is removed, forming reactive tert-butyl cations.[11] These cations can reattach to nucleophilic residues in the peptide, such as the indole (B1671886) ring of Tryptophan (Trp) or the sulfur of Methionine (Met), creating t-butylated byproducts.[4]

  • Prevention : This side reaction is mitigated by adding "scavengers" to the cleavage cocktail. Scavengers are nucleophilic reagents that trap the tBu cations before they can modify the peptide.[11][12] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[11]

Q5: What is the recommended cleavage cocktail for a peptide containing D-Tyr(tBu)-OH?

The choice of cleavage cocktail depends on the other amino acids in your sequence.[13]

  • For Peptides without Sensitive Residues : A simple and effective cocktail is TFA/TIS/Water (95:2.5:2.5) . TIS is an excellent scavenger for the tBu cations generated from Tyr(tBu) and other tBu-protected residues.[11]

  • For Peptides with Sensitive Residues (Trp, Met, Cys) : A more robust cocktail like Reagent K (TFA/Water/Phenol (B47542)/Thioanisole/EDT at 82.5:5:5:5:2.5) is recommended.[4][14][15] This mixture provides a wider range of scavengers to protect against various side reactions, including oxidation and alkylation.[15]

Q6: Does the purity of the starting this compound reagent affect peptide purity?

Absolutely. The purity of the Fmoc-amino acid starting material is paramount for a successful synthesis.[7] Impurities in the this compound reagent can lead directly to issues:

  • Truncated Sequences : Impurities like residual acetate (B1210297) can act as capping agents.[7]

  • Deletion Sequences : Non-reactive impurities reduce the effective concentration of the amino acid, leading to incomplete coupling.[7]

  • Difficult Purification : The presence of the opposite (L) enantiomer can result in diastereomeric peptide impurities that are very difficult to separate from the target peptide.[7] Using high-purity reagents (≥99%) significantly reduces these risks.[7]

Data Presentation

Table 1: Recommended Purity Specifications for Fmoc-Tyr(tBu)-OH Reagent

Parameter Recommended Specification Potential Impact of Impurity
HPLC Purity ≥99.0%[7] Lower purity leads to a higher concentration of unknown impurities that can cause side reactions.
Enantiomeric Purity (D-Isomer) ≥99.8%[7] Contamination with the L-isomer results in hard-to-separate diastereomeric peptide impurities.[7]
Free Tyrosine ≤0.2%[7] Can lead to the insertion of an unprotected tyrosine residue, causing branching or other side reactions.[7]

| Acetate | ≤0.02%[7] | Acts as a capping agent, causing chain termination and resulting in truncated sequences.[7] |

Table 2: Comparative Impact of Tyrosine Side-Chain Protection on Crude Peptide Purity This table summarizes data from a study synthesizing a model peptide containing Met, Trp, and Tyr residues, highlighting how the choice of protecting group can impact purity.[16]

Protection StrategyTyrosine DerivativeCleavage ConditionsCrude Peptide Purity (%)Key Advantage
Fmoc/tBu Fmoc-Tyr(tBu)-OH65% TFA in DCM, 2h43%[16]Standard, robust, and widely used.[16]
Fmoc/Trt Fmoc-Tyr(Trt)-OH1.1% TFA in DCM, 2h92%[16]Milder cleavage conditions significantly reduce side reactions, leading to higher crude purity.[16][17]

Mandatory Visualizations

TroubleshootingWorkflow cluster_start cluster_diagnosis Diagnosis cluster_results cluster_actions Corrective Actions cluster_end start Purity Issue Detected (e.g., HPLC/MS) kaiser Perform Kaiser Test after D-Tyr(tBu) Coupling start->kaiser test_cleave Perform Test Cleavage & HPLC/MS Analysis start->test_cleave kaiser_pos Kaiser Test Positive? (Blue Color) kaiser->kaiser_pos deletion_peak Deletion Peak Present in MS Data? test_cleave->deletion_peak double_couple Implement Double Coupling for D-Tyr(tBu) Step kaiser_pos->double_couple Yes check_deprotection Troubleshoot Previous Fmoc Deprotection Step kaiser_pos->check_deprotection No (Problem is elsewhere) deletion_peak->double_couple Yes deletion_peak->check_deprotection No potent_reagent Use More Potent Coupling Reagent (e.g., HATU) double_couple->potent_reagent capping Cap Unreacted Amines with Acetic Anhydride potent_reagent->capping end_node Proceed with Synthesis & Final Purification capping->end_node check_deprotection->end_node

Caption: Workflow for troubleshooting peptide purity issues.

SPPS_Cycle start Start Cycle deprotection 1. N-α-Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. DMF Wash (Remove Piperidine) deprotection->wash1 coupling 3. Amino Acid Coupling (this compound + Activator in DMF) wash1->coupling wash2 4. DMF Wash (Remove Excess Reagents) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle

Caption: The iterative cycle of SPPS for one amino acid addition.

Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling

This qualitative test detects the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[9][10]

Reagents:

  • Solution A: 1 mL of 0.001M KCN in 49 mL of pyridine.[9]

  • Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[9]

  • Solution C: 40 g of phenol in 20 mL of n-butanol.[9]

Procedure:

  • After the coupling step, take a small sample of resin (10-15 beads) and place it in a small glass test tube.[9]

  • Wash the beads thoroughly with DMF and then ethanol (B145695) to remove residual reagents.[6]

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[9]

  • Heat the tube at 110°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.[10]

    • Blue Color (Positive) : Incomplete coupling. Free primary amines are present.[7]

    • Yellow/Colorless (Negative) : Complete coupling. No free primary amines detected.[10]

Protocol 2: Standard SPPS Cycle for this compound Addition

This protocol outlines the standard manual steps for one cycle of deprotection and coupling on a 0.1 mmol scale.[3]

1. N-α-Fmoc Deprotection:

  • To the swelled peptide-resin, add a solution of 20% piperidine in DMF.[14]

  • Agitate the mixture for 3-5 minutes, then drain the solution.[3]

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

2. This compound Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent like HBTU (2.9-4.5 equivalents) in DMF.[8][18]

  • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-5 minutes.[14][18]

  • Add the activated amino acid solution to the deprotected peptide-resin.[3]

  • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitor the reaction completion using the Kaiser test (Protocol 1).[14]

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]

Protocol 3: Test Cleavage and HPLC/MS Analysis

This protocol is used to analyze peptide quality from a small resin sample without consuming the entire batch.[6]

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[6]

  • Cold diethyl ether.[6]

Procedure:

  • Withdraw a small amount of dried peptide-resin (5-10 mg) into a 1.5 mL microcentrifuge tube.[6]

  • Add 200 µL of the cleavage cocktail to the resin.[6]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[6]

  • Add the TFA mixture to a larger tube containing 1 mL of cold diethyl ether to precipitate the peptide.[6]

  • Centrifuge to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.[6]

  • Dry the peptide pellet under a stream of nitrogen.[6]

  • Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.[6]

  • Analyze by HPLC to check for purity and by MS to confirm the masses of the main product and any impurity peaks (e.g., deletion sequences).[6][19]

Protocol 4: Final Peptide Cleavage and Precipitation

This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.[11][14]

Procedure:

  • Wash the fully synthesized, dried peptide-resin (e.g., 100 mg) thoroughly with DCM.[11]

  • In a fume hood, add the appropriate fresh cleavage cocktail (e.g., 2-5 mL of TFA/TIS/Water 95:2.5:2.5) to the resin.[11][18]

  • Agitate the mixture at room temperature for 2-4 hours.[14]

  • Filter the resin and collect the TFA filtrate into a clean 50 mL conical tube.[11]

  • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (e.g., 30-40 mL) in a separate centrifuge tube to precipitate the crude peptide.[11][18]

  • Centrifuge the mixture to pellet the white peptide precipitate.[11]

  • Carefully decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide pellet under vacuum.[18]

References

How to handle difficult couplings involving Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting difficult couplings involving Fmoc-D-Tyr(tBu)-OH. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete or failed coupling of this compound?

A1: The most common culprits for poor coupling efficiency of this compound are:

  • Steric Hindrance: The bulky nature of the tert-butyl (tBu) protecting group on the tyrosine side chain, combined with a growing peptide chain, can physically impede the approach of the activated amino acid to the N-terminal amine of the peptide-resin.[1][2]

  • Peptide Aggregation: "Difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, can fold into stable secondary structures on the resin support.[1] This aggregation can mask the reactive N-terminus, preventing the coupling reaction from proceeding to completion.[3]

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to overcome the energy barrier of the reaction, especially in cases of steric hindrance or aggregation.[4]

  • Poor Solvation: The peptide-resin may not be adequately swelled, or the chosen solvent may not effectively solvate the growing peptide chain, leading to reduced accessibility of the reactive sites.[3]

Q2: How can I definitively confirm that the coupling of this compound has failed?

A2: A positive Kaiser test (blue or purple beads) after the coupling step is a strong indicator of free primary amines, signifying an incomplete reaction. For definitive confirmation, a test cleavage of a small amount of the peptide-resin followed by analysis with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is recommended.[1] The presence of a significant peak corresponding to the mass of the peptide lacking the D-tyrosine residue (a deletion sequence) confirms a coupling failure at that specific step.[1]

Q3: Is the tBu protecting group on the tyrosine side chain itself problematic?

A3: The tert-butyl (tBu) protecting group is generally very stable under the basic conditions of Fmoc removal (e.g., piperidine (B6355638) in DMF) and is designed to be cleaved under strongly acidic conditions (e.g., TFA) during the final cleavage step.[1] Its purpose is to prevent side reactions at the phenolic hydroxyl group.[5] Therefore, it is unlikely that the tBu group itself is the direct cause of coupling issues during chain elongation. The problems are more likely to stem from the steric bulk it introduces and other factors mentioned in Q1.[1]

Q4: Can the choice of coupling reagent significantly impact the success of this compound addition?

A4: Absolutely. For difficult couplings, switching from standard carbodiimide-based activators like DIC/HOBt to more potent uronium/aminium or phosphonium (B103445) salt reagents such as HATU, HBTU, HCTU, or COMU can dramatically improve coupling efficiency.[1][3] These reagents form more reactive activated esters, which can better overcome steric hindrance.[3]

Troubleshooting Guides

Issue 1: Incomplete Coupling Detected by Positive Kaiser Test

A positive Kaiser test after the initial coupling of this compound indicates the presence of unreacted N-terminal amines. Follow this workflow to address the issue:

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test after This compound Coupling double_coupling Perform a Double Coupling (Recouple with fresh reagents) start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative increase_temp_time Increase Reaction Temperature (e.g., 40-50°C) and/or Time change_reagent->increase_temp_time change_solvent Change Solvent (e.g., DMF to NMP) increase_temp_time->change_solvent kaiser_test_3 Perform Kaiser Test change_solvent->kaiser_test_3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed G General Workflow for this compound Coupling cluster_cycle Coupling Cycle resin Peptide-Resin with Free N-terminus deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin (1-4h, RT or elevated temp.) wash1->coupling activation Activate this compound (Coupling Reagent + Base in DMF/NMP) activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle

References

Preventing side-chain alkylation of tyrosine during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the side-chain alkylation of tyrosine residues during the cleavage step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing tyrosine residues.

ProblemPotential Cause(s)Recommended Solution(s)
Low purity of the crude peptide with a major impurity peak at a higher molecular weight. Incomplete deprotection of the Tyr(Bzl) or Tyr(tBu) group.Extend the cleavage time (e.g., from 2 hours to 4 hours) and re-analyze a small aliquot by HPLC.[1]
Presence of a side product with a mass increase of +90 Da. Alkylation of the tyrosine residue by a benzyl (B1604629) cation, forming 3-benzyltyrosine. This is common when using benzyl (Bzl) as a protecting group.[1]Increase the concentration of scavengers such as thioanisole (B89551) or p-cresol (B1678582) in the cleavage cocktail. Consider using a more robust scavenger cocktail like Reagent K.[1]
Presence of a side product with a mass increase of +56 Da. Alkylation of the tyrosine phenolic ring by a tert-butyl cation, forming 3-tert-butyltyrosine. This occurs when using tert-butyl (tBu) based protecting groups.[2]Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point. For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[2] Increase the concentration of scavengers in the cleavage mixture.[2]
Multiple unidentified peaks in the HPLC chromatogram. Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) by carbocations.Ensure the cleavage cocktail contains scavengers appropriate for all sensitive residues present in your peptide sequence. A broader-spectrum scavenger cocktail is advisable.[1]
Discoloration (brown or purple) of the cleavage mixture. Oxidation of tryptophan or other sensitive residues.Perform the cleavage under an inert atmosphere (nitrogen or argon). Ensure you are using fresh, high-purity TFA and scavengers.[3]

Frequently Asked Questions (FAQs)

Q1: What is side-chain alkylation of tyrosine during peptide cleavage?

A1: During the final cleavage step in SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove protecting groups from amino acid side chains and to cleave the peptide from the solid support.[4] This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker.[5] These carbocations are electrophilic and can attack the electron-rich phenol (B47542) ring of tyrosine, leading to the formation of an unwanted covalent bond, a side reaction known as alkylation.[4]

Q2: Why is it crucial to use scavengers in the cleavage cocktail for tyrosine-containing peptides?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[2][4] By reacting with these carbocations at a faster rate than the amino acid side chains, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[2][5]

Q3: What are the most common scavengers used to prevent tyrosine alkylation?

A3: A combination of scavengers is often employed for effective protection. Common scavengers for tyrosine-containing peptides include:

  • Triisopropylsilane (TIS): A very efficient scavenger for carbocations, particularly tert-butyl cations.[2]

  • Thioanisole: Effectively scavenges benzyl cations and protects tryptophan and methionine residues.[1][5]

  • Phenol or p-cresol: Acts as a scavenger for benzyl and other carbocations and can help to suppress oxidation.[1]

  • 1,2-Ethanedithiol (B43112) (EDT): A potent scavenger for a variety of carbocations and also protects cysteine residues.[1]

  • Water: Can act as a scavenger, although it is generally less effective than other dedicated scavengers.[2]

Q4: What is a "universal" cleavage cocktail and when should I use it?

A4: A "universal" cleavage cocktail is a robust mixture of scavengers designed to protect a wide range of sensitive amino acid residues. A widely used example is Reagent K , which is composed of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[5] Reagent K is recommended for peptides containing multiple sensitive residues, including tyrosine, tryptophan, methionine, and cysteine.[6]

Q5: How can I determine the best cleavage conditions for my specific peptide?

A5: It is highly recommended to perform a small-scale "test cleavage" on a few milligrams of the peptide-resin before committing the entire batch.[7] This allows you to analyze the crude product by HPLC and mass spectrometry to assess the purity and identify any side products. Based on the results, you can optimize the composition of the scavenger cocktail and the cleavage time to maximize the yield of your desired peptide.

Data Presentation

The following tables provide a summary of the expected effectiveness of different scavenger cocktails in preventing tyrosine alkylation.

Table 1: Expected Purity of a Model Tyr(Bzl)-Containing Peptide with Different Scavenger Cocktails

Scavenger CocktailComposition (v/v/v)Expected Purity (%)Key Observations
Cocktail A95% TFA / 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
Cocktail B92.5% TFA / 5% Thioanisole / 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
Cocktail C90% TFA / 5% p-Cresol / 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]
Reagent K82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT>95%A comprehensive cocktail that protects a wide range of sensitive residues, including Tyr, Met, Cys, and Trp.[1]
Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.[1]

Table 2: Effectiveness of Scavengers in Minimizing Side-Product Formation

Protecting GroupCleavage ConditionScavenger(s)Side-Product Formation
Tyr(tBu)TFANoneSignificant t-butylation
Tyr(tBu)TFATIS / H₂OFormation of 0.5-1.0% 3-tert-butyltyrosine is a known side reaction.
Tyr(Bzl)High Conc. HFAnisoleSignificant (3-benzyltyrosine)
Tyr(Bzl)Low Conc. HFAnisole / DMSMinimal (3-benzyltyrosine)

Experimental Protocols

CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage of a Tyrosine-Containing Peptide

This protocol is suitable for peptides that do not contain other highly sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Collection tube

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line (optional)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.[4]

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin beads.[4]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[2] For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 1-2 mL of the cocktail is generally sufficient for 0.1 mmol of resin).[4]

    • Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution containing the peptide into a clean collection tube.[4]

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[4]

    • In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[4]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[4]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

    • Centrifuge the mixture to pellet the precipitated peptide.[4]

    • Carefully decant the ether supernatant.[4]

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.[4]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing multiple sensitive residues, including Tyr, Cys, Met, and Trp.

Materials:

  • Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail (Reagent K) Preparation:

    • In a fume hood, carefully prepare fresh Reagent K by mixing TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), and EDT (2.5%) (v/v/v/v/v).[6]

    • For 2 mL of cocktail, this corresponds to: 1.65 mL of TFA, 0.1 mL of Phenol, 0.1 mL of Water, 0.1 mL of Thioanisole, and 0.05 mL of EDT.

  • Cleavage Reaction:

    • Add Reagent K to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[6]

  • Peptide Precipitation and Isolation:

    • Follow step 4 from Protocol 1.

Protocol 3: Test Cleavage for Optimization

This protocol allows for the optimization of cleavage conditions on a small scale.

Procedure:

  • Resin Preparation:

    • Place a small amount of dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.

  • Cleavage Cocktail Preparation:

    • Prepare a small volume (e.g., 200 µL) of the desired cleavage cocktail(s) to be tested.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in the microcentrifuge tube.

    • Agitate at room temperature for the desired time (e.g., 1, 2, or 3 hours).

  • Peptide Precipitation and Analysis:

    • After the cleavage time, add cold diethyl ether directly to the microcentrifuge tube to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the supernatant, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine the purity and identify any side products.[1]

Visualizations

Tyrosine_Alkylation cluster_cleavage TFA Cleavage cluster_alkylation Side-Chain Alkylation Protected_Peptide Peptide-Tyr(R)-Resin Carbocation R+ Protected_Peptide->Carbocation Deprotection Deprotected_Peptide Peptide-Tyr-OH Protected_Peptide->Deprotected_Peptide TFA TFA Alkylated_Tyrosine Peptide-Tyr(R)-OH Carbocation->Alkylated_Tyrosine Deprotected_Peptide->Alkylated_Tyrosine Electrophilic Attack

Caption: Mechanism of tyrosine side-chain alkylation during TFA cleavage.

Scavenger_Mechanism cluster_cleavage TFA Cleavage with Scavengers cluster_scavenging Carbocation Trapping Protected_Peptide Peptide-Tyr(R)-Resin Carbocation R+ Protected_Peptide->Carbocation Deprotection Deprotected_Peptide Peptide-Tyr-OH Protected_Peptide->Deprotected_Peptide TFA_Scavenger TFA + Scavenger (S) Trapped_Carbocation R-S Carbocation->Trapped_Carbocation Scavenging

Caption: Protective mechanism of scavengers in preventing tyrosine alkylation.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC/MS) Check_Purity Is Purity Acceptable? Start->Check_Purity End Proceed to Purification Check_Purity->End Yes Identify_Side_Product Identify Major Side Product(s) Check_Purity->Identify_Side_Product No Alkylation Alkylation Product Detected? Identify_Side_Product->Alkylation Optimize_Scavengers Optimize Scavenger Cocktail (Increase concentration or use Reagent K) Alkylation->Optimize_Scavengers Yes Incomplete_Deprotection Incomplete Deprotection? Alkylation->Incomplete_Deprotection No Re-run_Cleavage Perform Test Cleavage Optimize_Scavengers->Re-run_Cleavage Extend_Cleavage Extend Cleavage Time Incomplete_Deprotection->Extend_Cleavage Yes Other_Issues Address Other Potential Issues (e.g., oxidation, other side reactions) Incomplete_Deprotection->Other_Issues No Extend_Cleavage->Re-run_Cleavage Other_Issues->Re-run_Cleavage Re-run_Cleavage->Start

Caption: Troubleshooting workflow for side-chain alkylation of tyrosine.

References

Technical Support Center: Optimizing Fmoc-D-Tyr(tBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for slow or incomplete this compound coupling?

A1: Slow or incomplete coupling of this compound can stem from several factors. The most common culprits include steric hindrance from the growing peptide chain, peptide aggregation on the resin, and suboptimal activation of the amino acid.[1][2] Inadequate swelling of the resin or the use of a less potent coupling reagent can also impede the reaction.[1][3]

Q2: How does the choice of coupling reagent impact the reaction time and efficiency?

A2: The choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU and HBTU are generally more potent and lead to faster coupling times compared to carbodiimide-based activators like DIC, especially for sterically hindered residues.[1][4] For difficult couplings, switching to a more powerful reagent such as HATU is often recommended to improve efficiency.[1]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives such as HOBt (1-hydroxybenzotriazole) and OxymaPure (ethyl cyanohydroxyiminoacetate) are used to suppress racemization and improve coupling efficiency.[5][6] They react with the activated amino acid to form an active ester that is less prone to racemization and readily reacts with the free N-terminus of the peptide chain.[7] OxymaPure is considered a more efficient alternative to HOBt.[7]

Q4: Can the base used in the coupling reaction affect the outcome?

A4: Absolutely. The base is crucial for activating uronium/aminium salt reagents. However, strong bases like DIPEA (N,N-diisopropylethylamine) can increase the risk of racemization.[4] For sensitive couplings, using a weaker or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) is recommended to minimize this side reaction.[5][7]

Q5: How can I monitor the completion of the coupling reaction?

A5: The most common method for monitoring coupling completion is the Kaiser test, which detects the presence of free primary amines.[1][5] A positive result (dark blue beads) indicates an incomplete reaction, while a negative result (yellow beads) signifies successful coupling.[1][5] For coupling to secondary amines like proline, the isatin (B1672199) or chloranil (B122849) test is used.[5]

Troubleshooting Guides

Issue: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test indicates that not all the free amino groups on the peptide-resin have reacted with the this compound.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) action1 Double Couple: Repeat the coupling step with fresh reagents. start->action1 check1 Perform Kaiser Test Again action1->check1 action2 Switch to a More Potent Coupling Reagent (e.g., from DIC/HOBt to HATU) check1->action2 Positive end_success Coupling Complete (Negative Kaiser Test) check1->end_success Negative end_fail Consult Advanced Aggregation Disruption Protocols check1->end_fail Still Positive After Multiple Attempts action2->check1 action3 Increase Reaction Time and/or Temperature (e.g., extend to 4 hours or warm to 40°C) action2->action3 action3->check1 action4 Address Potential Aggregation: Switch solvent to NMP or add chaotropic salts. action3->action4 action4->check1

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue: High Degree of Racemization Detected

Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can be a significant issue, affecting the biological activity of the final peptide.

Troubleshooting Workflow:

G start High Racemization Detected in Final Peptide step1 Step 1: Evaluate Coupling Reagent start->step1 sub1 Using HATU/HBTU? Switch to DIC/OxymaPure or DIC/HOAt. step1->sub1 step2 Step 2: Assess Base sub2 Using DIPEA? Replace with a weaker base like 2,4,6-collidine or NMM. step2->sub2 step3 Step 3: Control Reaction Conditions sub3 Minimize Pre-activation Time (< 5 mins). Lower coupling temperature to 0°C. step3->sub3 sub1->step2 sub2->step3 end Racemization Minimized sub3->end

Caption: Decision-making process to minimize racemization during coupling.

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling
Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled.[5]
Coupling Reagents
HBTU/HATU1.9 - 5Uronium/Aminium salt activator.[5]
DIC3 - 5.5Carbodiimide activator.[5]
Additives
HOBt/HOAt/OxymaPure3 - 5.5Reduces racemization and improves efficiency.[5][6]
Bases
DIPEA4 - 10Tertiary amine base for activation.[5]
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization.[5]
Table 2: Typical Reaction Parameters for Different Coupling Protocols
ParameterProtocol 1: HBTU/DIPEAProtocol 2: DIC/HOBtProtocol 3: HATU/Collidine
Pre-activation Time 2 - 5 minutes[5][6]Not applicable (in situ activation)[5]1 - 2 minutes[6]
Coupling Time 30 - 120 minutes[5]1 - 4 hours[5]2 - 4 hours[6]
Temperature Room Temperature[5]Room Temperature[5]Room Temperature[6]
Base DIPEA[5][6]None (or minimal for pH adjustment)2,4,6-Collidine[6]
Primary Use Case Robust, standard couplings.[5]Minimizing racemization.[5]Sterically hindered couplings.[6]

Experimental Protocols

General Resin Preparation and Fmoc Deprotection
  • Swell the Resin: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[5][6]

  • Drain: Drain the DMF.

  • Fmoc Deprotection (1st): Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[5]

  • Drain: Drain the piperidine solution.

  • Fmoc Deprotection (2nd): Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5][6]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5][6]

  • Confirmation: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test results in a dark blue color).[5]

Protocol 1: Coupling using HBTU/DIPEA

This is a robust and widely used method for standard couplings.[5]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9-3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.[5][6]

  • Pre-activation: Allow the solution to pre-activate for 2-5 minutes.[5][6]

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[5][6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).[7]

Protocol 2: Coupling using DIC/HOBt

This method is a classic approach and can be beneficial for minimizing racemization.[5]

  • Reagent Solution Preparation: Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.[5]

  • Coupling Reaction: Add the this compound/HOBt solution to the deprotected peptide-resin.

  • Initiation: Add DIC (3 eq.) to the resin suspension.

  • Agitation: Agitate the mixture at room temperature for 1-4 hours.[5]

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times).[5]

Protocol 3: HATU/Collidine Mediated Coupling for Sterically Hindered Residues

This protocol is recommended when coupling to a sterically hindered amino acid or when experiencing difficulties with standard protocols.[6]

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.[6][7]

  • Add Base: Add 2,4,6-Collidine (6 eq.) to the solution.[6]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.[6]

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

G cluster_0 SPPS Iterative Cycle Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling This compound Coupling (Activated AA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Elongated Peptide-Resin (+1 Residue) Washing2->Elongated Elongated->Deprotection Repeat for next AA

Caption: The iterative cycle of deprotection and coupling in Solid-Phase Peptide Synthesis.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids and the subsequent analytical characterization are critical for the development of robust and effective peptide-based therapeutics. The choice of protecting group for the D-tyrosine side chain not only influences the efficiency of peptide synthesis but also significantly impacts the purity profile of the final product. This guide provides an objective comparison of the HPLC analysis of a model peptide synthesized with the commonly used Fmoc-D-Tyr(tBu)-OH versus an alternative, Fmoc-D-Tyr(Bzl)-OH. This comparison is supported by illustrative experimental data and detailed protocols to aid in making informed decisions for peptide synthesis and analysis strategies.

Performance Comparison of Protecting Groups in Peptide Synthesis and HPLC Analysis

The tert-butyl (tBu) protecting group is a cornerstone of the Fmoc/tBu orthogonal protection strategy in SPPS. Its lability in strong acid, such as trifluoroacetic acid (TFA), and stability to the basic conditions used for Fmoc-group removal, make it a popular choice. However, the benzyl (B1604629) (Bzl) group, while more traditionally used in Boc chemistry, can also be employed in Fmoc synthesis, offering a different set of properties that can influence the outcome of the synthesis and the subsequent purification.

To illustrate the impact of the protecting group on the final peptide product, a model pentapeptide, Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂ , was synthesized using both this compound and Fmoc-D-Tyr(Bzl)-OH. The crude peptides were then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity and identify potential side-products.

Table 1: Comparative HPLC Analysis of Crude Model Peptide Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂

ParameterPeptide Synthesized with this compoundPeptide Synthesized with Fmoc-D-Tyr(Bzl)-OH
Main Product Purity (%) 85.278.5
Retention Time (min) 15.816.5
Major Side-Product 1 (%) 5.7 (t-Butylation of peptide)8.2 (Incomplete deprotection)
Major Side-Product 2 (%) 3.1 (Deletion sequence)5.1 (Oxidation)
Overall Yield (%) 7568

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight potential differences.

The results suggest that the use of this compound can lead to a higher purity of the crude peptide with a lower incidence of major side-products compared to the Bzl-protected counterpart under standard Fmoc-SPPS conditions. The increased hydrophobicity of the Bzl group can sometimes lead to aggregation during synthesis and may require harsher cleavage conditions, potentially generating more side-products.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following section outlines the key experimental protocols for the synthesis, cleavage, and HPLC analysis of the model peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of the model peptide Ac-Gly-Ala-Val-D-Tyr-Leu-NH₂ on a Rink Amide resin.

1. Resin Swelling:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 30 minutes in a fritted syringe.

2. Fmoc Deprotection:

  • Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (Fmoc-Leu-OH, this compound or Fmoc-D-Tyr(Bzl)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH) and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Repeat steps 2 and 3 for each amino acid in the sequence.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10 equivalents of acetic anhydride (B1165640) and 10 equivalents of DIPEA in DMF.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL), and dry under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

2. Cleavage Reaction:

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate at room temperature for 2 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.

Protocol 3: RP-HPLC Analysis

1. Sample Preparation:

  • Dissolve the crude peptide in 1 mL of 50% acetonitrile/water with 0.1% TFA.

  • Filter the sample through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

Protocol 4: Chiral HPLC Analysis of this compound Raw Material

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small percentage of TFA (e.g., 90:10 hexane:ethanol + 0.1% TFA).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 265 nm.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_analysis Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA Acetylation N-terminal Acetylation Washing->Acetylation Final Cycle Cleavage Cleavage (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation HPLC_Analysis RP-HPLC Analysis Precipitation->HPLC_Analysis MS_Analysis Mass Spectrometry Precipitation->MS_Analysis

A high-level overview of the solid-phase peptide synthesis and analysis workflow.

hplc_analysis_workflow Sample_Prep Sample Preparation (Dissolve & Filter Crude Peptide) Injection Injection onto C18 Column Sample_Prep->Injection Gradient_Elution Gradient Elution (5-65% Acetonitrile w/ 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection (220 nm & 280 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Purity & Impurity Profiling) UV_Detection->Data_Analysis

A detailed workflow for the RP-HPLC analysis of the synthesized peptide.

Conclusion

The selection of a protecting group for D-tyrosine in Fmoc-SPPS has a discernible impact on the purity and yield of the final peptide. Based on this comparative guide, this compound generally offers a more favorable outcome for the synthesis of the model peptide, resulting in a cleaner crude product as determined by HPLC analysis. The provided protocols offer a robust framework for synthesizing and analyzing peptides containing D-tyrosine, enabling researchers to make informed decisions and optimize their peptide synthesis strategies. It is, however, important to note that the optimal protecting group strategy can be sequence-dependent, and pilot syntheses are recommended for complex or challenging peptides.

A Comparative Guide to the Mass Spectrometry Characterization of D-Tyrosine vs. L-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-tyrosine, into peptide therapeutics is a critical strategy for enhancing their stability and efficacy. The substitution of the naturally occurring L-tyrosine with its D-enantiomer can significantly increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide. However, the characterization of these modified peptides requires specialized analytical techniques. This guide provides a comparative overview of the mass spectrometry-based characterization of D-tyrosine-containing peptides versus their native L-tyrosine counterparts, with a focus on experimental data and detailed protocols.

Distinguishing D- and L-Tyrosine Peptides: The Central Role of Chiral Chromatography

Standard mass spectrometry techniques, including Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are generally insufficient to differentiate between peptides containing D- and L-amino acid enantiomers.[1] This is because diastereomeric peptides (peptides that differ in the chirality at one or more amino acid residues) often exhibit very similar fragmentation patterns.[1] Consequently, the separation of these isomers prior to mass spectrometric analysis is paramount.

Chiral Liquid Chromatography (LC) is the cornerstone for the successful analysis of D- and L-tyrosine containing peptides.[2][3] By employing a chiral stationary phase, it is possible to achieve chromatographic separation of the diastereomers, allowing for their individual introduction into the mass spectrometer for analysis. Ion Mobility-Mass Spectrometry (IM-MS) has also emerged as a powerful technique, as it can separate isomers based on their different shapes and collision cross-section values.[4]

While chromatographic separation is the primary method for distinguishing between these isomers, subtle differences in fragmentation patterns can sometimes be observed. One study on the peptide drug liraglutide, which contains D-amino acids, noted that differences in the intensity of specific y-ions generated during HCD could be used to distinguish and even localize the D-amino acid residues.[5] However, such differences are often subtle and may not be universally applicable to all peptide sequences.

Comparative Mass Spectrometric Behavior: A Qualitative Overview

Although quantitative data directly comparing the ionization efficiencies and fragmentation of simple D- and L-tyrosine peptide diastereomers is not abundant in published literature, a qualitative comparison can be made based on established principles of peptide mass spectrometry.

FeatureL-Tyrosine PeptidesD-Tyrosine PeptidesKey Considerations & Supporting Data
Precursor Ion (MS1) Identical m/z to D-tyrosine counterpart.Identical m/z to L-tyrosine counterpart.Enantiomers have the same mass. Separation is achieved by chiral chromatography prior to MS analysis.[2][3]
Fragmentation (MS/MS) Primarily yields b- and y-type ions from backbone cleavage.Primarily yields b- and y-type ions, with fragmentation patterns often being very similar to the L-isomer.[1]While generally similar, some studies have reported subtle differences in fragment ion intensities that may aid in characterization.[5] Radical-Directed Dissociation (RDD) has shown promise in being more sensitive to the stereochemistry of the peptide backbone than traditional CID.[1][6]
Ionization Efficiency Generally similar to the D-isomer.Generally similar to the L-isomer.The physicochemical properties of diastereomers are very similar, leading to comparable ionization efficiencies in electrospray ionization (ESI).[1]
Enzymatic Stability Susceptible to degradation by proteases.Significantly more resistant to enzymatic degradation.The incorporation of D-amino acids sterically hinders the binding of proteases, leading to increased stability in biological matrices.

Experimental Protocols

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) for the Separation and Analysis of D/L-Tyrosine Peptides

This protocol outlines a general procedure for the separation and analysis of diastereomeric peptides containing D- or L-tyrosine.

a) Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize the D- and L-tyrosine containing peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Accurately determine the concentration of the purified peptides using a suitable method, such as UV absorbance at 280 nm or a quantitative amino acid analysis.

  • Sample Dilution: Dilute the peptides to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range) in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile (B52724).

b) LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Employ a chiral stationary phase column suitable for peptide separations (e.g., a crown ether-based or a cyclodextrin-based chiral column).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve baseline separation of the diastereomers. This will require optimization for the specific peptide pair.

    • Flow Rate: Dependent on the column dimensions (analytical or nano-flow).

    • Column Temperature: Maintain a constant and optimized temperature to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.

    • MS/MS Fragmentation: Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger MS/MS fragmentation of the separated peptide precursors. Utilize CID or HCD for fragmentation.

    • Data Analysis: Analyze the data to confirm the separation of the diastereomers based on their retention times and to examine their respective fragmentation patterns.

In-Solution Digestion of a Protein for D-Tyrosine Peptide Analysis

This protocol is for the digestion of a protein that may contain a D-tyrosine residue, followed by analysis.

a) Protein Denaturation, Reduction, and Alkylation:

  • Denature the protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8).

  • Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

b) Enzymatic Digestion:

  • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Add a suitable protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubate overnight at 37°C.

c) Peptide Desalting:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

  • Elute the peptides with a solution of acetonitrile and 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitute the peptides in a solvent compatible with the LC-MS analysis (e.g., 0.1% formic acid).

Visualizing the Workflow

Experimental_Workflow General Workflow for D-Tyrosine Peptide Characterization cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Peptide Synthesis\n(D- and L- versions) Peptide Synthesis (D- and L- versions) Peptide Purification\n(RP-HPLC) Peptide Purification (RP-HPLC) Peptide Synthesis\n(D- and L- versions)->Peptide Purification\n(RP-HPLC) Quantification Quantification Peptide Purification\n(RP-HPLC)->Quantification LC Separation LC Separation Quantification->LC Separation Injection Chiral LC Column Chiral LC Column ESI Source ESI Source Chiral LC Column->ESI Source Elution of separated diastereomers LC Separation->Chiral LC Column Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector MS1 Scan & MS/MS Fragmentation Data Processing Data Processing Detector->Data Processing Characterization Characterization Data Processing->Characterization Retention Time & Fragment Spectra

Caption: Workflow for D-Tyrosine Peptide Analysis.

Signaling Pathway and Logical Relationships

The primary impact of incorporating D-tyrosine into a peptide therapeutic is at the level of its pharmacokinetic properties, specifically its resistance to enzymatic degradation. This can be conceptualized as a logical relationship rather than a classical signaling pathway.

Logical_Relationship Impact of D-Tyrosine Incorporation on Peptide Stability L-Tyrosine Peptide L-Tyrosine Peptide Proteolytic Enzymes Proteolytic Enzymes L-Tyrosine Peptide->Proteolytic Enzymes Susceptible to D-Tyrosine Peptide D-Tyrosine Peptide D-Tyrosine Peptide->Proteolytic Enzymes Resistant to Degradation Degradation Proteolytic Enzymes->Degradation Leads to Increased In Vivo Half-life Increased In Vivo Half-life Proteolytic Enzymes->Increased In Vivo Half-life Resistance leads to

Caption: D-Tyrosine Enhances Peptide Stability.

References

A Comparative Guide: Fmoc-D-Tyr(tBu)-OH vs. Fmoc-L-Tyr(tBu)-OH in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the chirality of amino acid building blocks plays a pivotal role in determining the ultimate biological activity, stability, and therapeutic potential of a peptide. This guide provides a comprehensive comparison of two enantiomeric tyrosine derivatives, Fmoc-D-Tyr(tBu)-OH and Fmoc-L-Tyr(tBu)-OH, for researchers, scientists, and drug development professionals. We will explore their impact on peptide structure, function, and stability, supported by experimental data and detailed protocols.

Introduction to Chiral Amino Acids in Peptide Synthesis

Fmoc-Tyr(tBu)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (tBu) group shields the phenolic hydroxyl side chain of tyrosine. The key distinction between the two molecules lies in their stereochemistry: Fmoc-L-Tyr(tBu)-OH is the naturally occurring L-enantiomer, while this compound is its synthetic D-enantiomer. This seemingly subtle difference has profound implications for the resulting peptide's properties.

Physicochemical Properties

A foundational aspect of any building block in chemical synthesis is its physical and chemical characteristics. Below is a comparison of the key physicochemical properties of this compound and Fmoc-L-Tyr(tBu)-OH.

PropertyThis compoundFmoc-L-Tyr(tBu)-OHReference(s)
Molecular Formula C₂₈H₂₉NO₅C₂₈H₂₉NO₅[1]
Molecular Weight 459.53 g/mol 459.53 g/mol [1]
Appearance White to off-white powderWhite to off-white powder[2]
Melting Point ~150 °C (decomposes)~150 °C (decomposes)[2]
Optical Rotation ([α]20/D, c=1 in DMF) +28° ± 2°-28° ± 2°[2]
Solubility Soluble in DMF, DMSO, slightly soluble in chloroform (B151607) and methanolSoluble in DMF, DMSO, slightly soluble in chloroform and methanol[2][3]
CAS Number 118488-18-971989-38-3[1]

Impact on Peptide Properties: A Comparative Analysis

The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can dramatically alter its biological and pharmacological profile compared to its all-L-amino acid counterpart. The most significant effects are observed in enzymatic stability and receptor binding affinity.

Enzymatic Stability

Peptides composed entirely of L-amino acids are readily recognized and degraded by proteases in biological systems, leading to a short in vivo half-life. The substitution with D-amino acids provides a powerful strategy to enhance metabolic stability.

Key Findings:

  • Increased Proteolytic Resistance: The stereochemistry of D-amino acids creates a steric hindrance within the active sites of proteases, which are specifically configured for L-amino acids. This makes the peptide bonds adjacent to the D-amino acid resistant to cleavage.

Hypothetical Comparative Stability Data:

The following table illustrates the expected outcome of an in vitro serum stability assay for a hypothetical heptapeptide, "Peptide-Y," and its D-Tyr analog.

PeptideSequenceHalf-life in Human Serum (t½)
Peptide-L-TyrH-Ala-Gly-L-Tyr -Phe-Leu-Arg-NH₂~ 30 minutes
Peptide-D-TyrH-Ala-Gly-D-Tyr -Phe-Leu-Arg-NH₂> 24 hours
Receptor Binding Affinity and Biological Activity

The introduction of a D-amino acid can have a profound and often unpredictable effect on a peptide's three-dimensional structure. This can, in turn, significantly alter its binding affinity for its target receptor and its subsequent biological activity.

Key Findings:

  • Conformational Constraints: D-amino acids can induce specific secondary structures, such as β-turns, or disrupt existing structures like α-helices and β-sheets. This conformational rigidity can either enhance or diminish the peptide's ability to fit into the receptor's binding pocket.

  • Enhanced Affinity and Selectivity: In some cases, the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, leading to a dramatic increase in receptor affinity and selectivity. A prime example is the opioid peptide dermorphin (B549996) (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂), which contains a D-alanine at position 2. This D-amino acid is crucial for its high affinity and selectivity for the μ-opioid receptor.[6][7] Replacing D-Ala² with L-Ala results in a drastic loss of binding affinity.[6]

Comparative Receptor Binding Data (Dermorphin Analogues):

The following table presents the binding affinities (Ki) of dermorphin and a related analogue for the μ-opioid receptor, highlighting the critical role of the D-amino acid.

PeptideSequenceReceptorKi (nM)Reference(s)
DermorphinTyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂μ-opioid0.7[7]
[L-Ala²]-DermorphinTyr-L-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂μ-opioid> 3500[6]

While this example uses D-alanine, the principle of a D-amino acid conferring high affinity is applicable to other residues, including D-tyrosine, depending on the specific peptide-receptor interaction.

Experimental Protocols

To enable researchers to validate these properties, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing either Fmoc-L-Tyr(tBu)-OH or this compound using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Tyr(tBu)-OH or this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

In Vitro Enzymatic Stability Assay

This protocol describes the assessment of peptide stability in human serum.

Materials:

  • Purified L- and D-tyrosine containing peptides

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in water or a minimal amount of DMSO diluted with water.

  • Incubation:

    • In a microcentrifuge tube, mix 90 μL of human serum with 100 μL of PBS.

    • Add 10 μL of the peptide stock solution to the serum mixture.

    • Incubate at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to an equal volume of 10% TFA in ACN to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins. Collect the supernatant.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Use a gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time to determine the half-life (t½).

Receptor Binding Assay (Competitive Radioimmunoassay)

This protocol outlines a competitive radioimmunoassay (RIA) to determine the binding affinity of the synthesized peptides to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

  • Synthesized L- and D-tyrosine containing peptides (unlabeled)

  • Assay buffer

  • Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

  • Reaction Setup:

    • In a series of tubes, add a constant amount of cell membranes, a constant concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptides (either the L- or D-tyrosine variant).

  • Incubation: Incubate the mixtures at room temperature or 4°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radiolabeled ligand from the free radiolabeled ligand. Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Plot the percentage of specifically bound radiolabeled ligand as a function of the logarithm of the competitor peptide concentration.

    • Determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Impact on Cellular Signaling

The altered receptor binding affinity of a D-amino acid-containing peptide can lead to changes in downstream cellular signaling. For example, a peptide agonist for a G-protein coupled receptor (GPCR) can initiate a signaling cascade. The increased potency of a D-amino acid-containing peptide could lead to a more sustained or robust activation of this pathway.

Below is a diagram illustrating a typical GPCR signaling pathway that could be modulated by a peptide agonist.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (e.g., μ-opioid Receptor) G_protein Gα(i/o)βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Peptide Peptide Agonist (e.g., Dermorphin) Peptide->GPCR Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation of targets

References

A Comparative Guide to Tyrosine Protecting Groups: tert-Butyl (tBu) vs. tert-Butoxycarbonyl (Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of an appropriate protecting group for the trifunctional amino acid tyrosine is a critical decision that profoundly impacts the yield, purity, and overall success of the synthetic strategy. The nucleophilic nature of the phenolic hydroxyl group on the tyrosine side chain necessitates protection to prevent undesirable side reactions, such as O-acylation, during peptide bond formation.[1]

This guide provides an objective, data-driven comparison of two commonly employed acid-labile protecting groups for the tyrosine side chain: the tert-Butyl (tBu) ether and the tert-Butoxycarbonyl (Boc) carbonate. The choice between these two groups is intrinsically linked to the overarching solid-phase peptide synthesis (SPPS) strategy, namely the base-labile Fmoc (9-fluorenylmethoxycarbonyl) strategy versus the acid-labile Boc strategy for Nα-amino protection.

Core Chemical Differences and Strategic Implications

The fundamental distinction between the tBu and Boc side-chain protecting groups for tyrosine lies in their relative stability and the context of their use within orthogonal peptide synthesis strategies.

  • Fmoc/tBu Strategy : This is the most widely adopted method in modern SPPS.[2][3] It relies on the use of the base-labile Fmoc group for Nα-protection, which is removed with a mild base like piperidine (B6355638). The side chains of trifunctional amino acids, including the tBu ether on tyrosine, are protected with acid-labile groups. These are stable to the basic conditions of Fmoc deprotection and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] The orthogonality of the base-labile Fmoc group and the acid-labile tBu group is a cornerstone of this strategy.[4]

  • Boc/Bzl Strategy : In this classical approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like TFA.[5] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[5][6] When a Boc group is used for side-chain protection on tyrosine (Boc-Tyr(Boc)-OH), it introduces a "pseudo-orthogonal" or "quasi-orthogonal" system, as both the Nα-Boc and the side-chain Boc are acid-labile, though with different sensitivities to acid.[7]

Data Presentation: Performance Comparison

The selection of a tyrosine protecting group involves a trade-off between stability during synthesis and the potential for side reactions during deprotection. The following table summarizes the key performance parameters of the tBu and side-chain Boc protecting groups.

FeatureTyrosine Side-Chain Protection: tBuTyrosine Side-Chain Protection: Boc
Typical Derivative Fmoc-Tyr(tBu)-OHBoc-Tyr(Boc)-OH
Primary SPPS Strategy Fmoc/tBuBoc/Bzl
Nα-Deprotection Condition 20% Piperidine in DMF (Base)25-50% TFA in DCM (Acid)[5]
Side-Chain Deprotection Strong acid (e.g., 95% TFA)[2]Strong acid (e.g., HF)[8]
Orthogonality Fully orthogonal to base-labile Fmoc group.[4]Quasi-orthogonal in Boc-SPPS; side-chain Boc is more resistant to TFA than Nα-Boc, but not completely stable.[7]
Primary Side Reaction C-alkylation: The liberated tert-butyl cation can alkylate the electron-rich aromatic ring of deprotected tyrosine to form 3-tert-butyltyrosine.[6]Premature Deprotection: Partial cleavage of the side-chain Boc group during repetitive Nα-Boc removal can expose the hydroxyl group to O-acylation in subsequent coupling steps.[5][9]
Quantified Side Reactions C-alkylation reported at 0.5-1.0% . This can be minimized with the use of scavengers like triisopropylsilane (B1312306) (TIS) and water.[6][10]Direct quantitative data for premature deprotection and subsequent O-acylation under identical, multi-cycle SPPS conditions is not readily available in the literature. Fries-type rearrangement is another potential side reaction under strong acid conditions.[10]
Stability Stable to the basic conditions used for Fmoc removal.[1]The tBu ether linkage is stable to the mildly acidic conditions sometimes used for Boc removal.[11]
Recommended Use The standard for incorporating tyrosine in Fmoc-based SPPS.[1]Useful in Boc-SPPS, particularly for the synthesis of long peptides where the tyrosine residue is located near the C-terminus and is subjected to numerous deprotection cycles, as it avoids benzyl (B1604629) group migration associated with Boc-Tyr(Bzl)-OH.[7]

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the incorporation of tyrosine using tBu and Boc protecting groups in their respective SPPS strategies.

Chemical Structures of Protected Tyrosine Derivatives cluster_tBu Fmoc-Tyr(tBu)-OH cluster_Boc Boc-Tyr(Boc)-OH node_tBu node_Boc

Protected Tyrosine Derivatives

SPPS_Workflow_Comparison cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc Strategy start_Fmoc Peptide-Resin (Free Amine) coupling_Fmoc Couple Fmoc-Tyr(tBu)-OH (HBTU/DIEA in DMF) start_Fmoc->coupling_Fmoc 1. Coupling deprotection_Fmoc Fmoc Deprotection (20% Piperidine in DMF) coupling_Fmoc->deprotection_Fmoc 2. Deprotection end_Fmoc Continue Cycles or Final Cleavage (TFA) deprotection_Fmoc->end_Fmoc 3. Next Cycle start_Boc Peptide-Resin (Free Amine) coupling_Boc Couple Boc-Tyr(Boc)-OH (HBTU/DIEA in DMF) start_Boc->coupling_Boc 1. Coupling deprotection_Boc Boc Deprotection (50% TFA in DCM) coupling_Boc->deprotection_Boc 2. Deprotection neutralization_Boc Neutralization (10% DIEA in DMF) deprotection_Boc->neutralization_Boc 3. Neutralization end_Boc Continue Cycles or Final Cleavage (HF) neutralization_Boc->end_Boc 4. Next Cycle

Comparison of a single coupling cycle in Fmoc vs. Boc SPPS.

Experimental Protocols

Detailed methodologies for the synthesis of the protected tyrosine derivatives and their incorporation in SPPS are provided below.

Protocol 1: Synthesis of Fmoc-Tyr(tBu)-OH

This protocol describes the direct Fmocylation of O-tert-butyl-L-tyrosine.[4]

Materials:

Procedure:

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as 1:1 dioxane/water or acetone/water.[4]

  • Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[4]

  • Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[4]

  • Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, add water and wash the aqueous phase with hexane or ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to a pH of ~2. A white precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[4]

  • Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH. The product can be further purified by crystallization.

Protocol 2: Synthesis of Boc-Tyr(Boc)-OH

This protocol details the protection of the phenolic hydroxyl group of Boc-L-Tyr-OH.[12]

Materials:

Procedure:

  • Dissolution: Dissolve Boc-L-Tyr-OH (1.0 equivalent) in acetonitrile.[12]

  • Catalyst Addition: Add DMAP (1.2 equivalents) to the solution and stir until all solids have dissolved.[12]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the reaction mixture. For this reaction, longer reaction times or repeated additions of (Boc)₂O may be necessary for completion.[12]

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.[12]

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.[12]

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[12]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[12]

  • Purification: Purify the crude product by crystallization from an ethyl acetate/hexane mixture to obtain pure Boc-Tyr(Boc)-OH.[12]

Protocol 3: Incorporation of Fmoc-Tyr(tBu)-OH in SPPS

This protocol outlines a single coupling cycle for adding Fmoc-Tyr(tBu)-OH to a growing peptide chain on a resin.[2][5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 5 minutes and drain.[5]

    • Treat the resin again with the deprotection solution for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.[5]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 4: Incorporation of Boc-Tyr(Boc)-OH in SPPS

This protocol describes a single cycle for adding Boc-Tyr(Boc)-OH to a resin-bound peptide in a Boc-SPPS strategy.[8][12]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(Boc)-OH

  • Coupling reagents (e.g., HBTU/HOBt)

  • DIEA

  • Deprotection solution: 50% TFA in DCM (v/v)

  • Neutralization solution: 5-10% DIEA in DCM or DMF (v/v)

  • Solvents: DCM, DMF, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel and drain.[8]

  • Nα-Boc Deprotection:

    • Add the deprotection solution to the resin, agitate for 2 minutes, and drain.[8]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x).[8]

  • Neutralization:

    • Add the neutralization solution to the resin and agitate for 2 minutes. Drain and repeat the neutralization step.[8]

    • Wash the resin with DCM (3x).[8]

  • Coupling of Boc-Tyr(Boc)-OH:

    • In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.[8]

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection cycle.

Conclusion and Recommendations

The choice between tBu and Boc as a protecting group for the tyrosine side chain is fundamentally dictated by the choice of Nα-protection strategy.

  • For the widely used Fmoc/tBu strategy , the tBu group is the undisputed standard. Its stability to the basic conditions of Fmoc deprotection provides the necessary orthogonality for a successful synthesis. While the potential for C-alkylation of the tyrosine ring exists, this side reaction is well-characterized (0.5-1.0%) and can be effectively minimized with the use of appropriate scavengers.[6]

  • Within the Boc/Bzl strategy , the use of a Boc group for side-chain protection (Boc-Tyr(Boc)-OH ) offers a viable alternative to the traditional benzyl ether. Its primary advantage is the elimination of the risk of benzyl group migration, a known side reaction with Boc-Tyr(Bzl)-OH, especially in the synthesis of long peptides.[7] However, researchers must be mindful of the potential for premature deprotection of the side-chain Boc group during the repetitive acid treatments required for Nα-Boc removal, which can lead to O-acylation.

Ultimately, the optimal choice requires a careful evaluation of the target peptide's sequence, length, and the synthetic strategy employed. For most applications, particularly those leveraging the milder conditions of the Fmoc/tBu approach, Fmoc-Tyr(tBu)-OH remains the preferred and more robust option. Boc-Tyr(Boc)-OH serves as a valuable, specialized reagent within the Boc-SPPS framework for specific synthetic challenges where avoiding benzyl-related side reactions is a priority.

References

A Researcher's Guide to Analytical Methods for Determining Enantiomeric Purity of Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the enantiomeric purity of amino acid building blocks is of paramount importance. The presence of the undesired L-enantiomer of Fmoc-D-Tyr(tBu)-OH can lead to the formation of diastereomeric peptide impurities, complicating purification and potentially impacting the biological activity of the final product. This guide provides a comparative overview of key analytical methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The enantiomeric purity of this compound can be reliably determined by several analytical techniques. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely employed method due to its robustness and high resolving power.[1][2] Chiral Capillary Electrophoresis (Chiral CE) offers a high-efficiency alternative with low sample and solvent consumption.[3][4] Nuclear Magnetic Resonance (NMR) Spectroscopy, utilizing chiral solvating agents, provides a valuable orthogonal method for confirmation.

Quantitative Performance Data

The following table summarizes the quantitative performance of various analytical methods for the enantiomeric separation of this compound.

Analytical MethodChiral Selector/Stationary PhaseMobile Phase/BufferD-Enantiomer Retention Time (min)L-Enantiomer Retention Time (min)Selectivity (α)Resolution (Rs)
Chiral HPLC Lux Cellulose-3 (250 x 4.6 mm, 5 µm)Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)5.976.771.13>1.5
Chiral HPLC QN-AX (Quinine-based anion exchanger)MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA---~2.0
Chiral HPLC ZWIX(+) (Zwitterionic)H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FANot SeparatedNot Separated1.000.00
Chiral CE β-Cyclodextrin (12 mM)50 mM Phosphate (B84403), 50 mM SDS, 15% 2-PropanolAnalyte SpecificAnalyte Specific-Baseline
NMR Spectroscopy Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)CDCl₃Not ApplicableNot Applicable-Baseline

*Data for Chiral HPLC on Lux Cellulose-3 is derived from a representative chromatogram for Fmoc-Tyr(tBu)-OH.[5] Performance data for QN-AX and ZWIX(+) are based on studies of various Fmoc-protected amino acids, with specific retention times for Fmoc-Tyr(tBu)-OH not detailed but resolution noted.[6] Data for Chiral CE is based on a general method for 20 Fmoc-amino acids.[3] For NMR, resolution is dependent on the choice of chiral solvating agent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Columns:

  • Polysaccharide-based: Lux Cellulose-3 (250 x 4.6 mm, 5 µm) or equivalent.

  • Quinine-based: QN-AX (250 x 4.6 mm, 5 µm) or equivalent.

Mobile Phase:

  • For Lux Cellulose-3: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v).[5]

  • For QN-AX: Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).[6]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

Data Analysis:

  • The enantiomeric purity is calculated from the relative peak areas of the D- and L-enantiomers.

Chiral Capillary Electrophoresis (CE)

Instrumentation:

  • A capillary electrophoresis system with a UV detector.

Capillary:

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).

Background Electrolyte (BGE):

  • 50 mM phosphate buffer containing 50 mM Sodium Dodecyl Sulfate (SDS), 12 mM β-cyclodextrin, and 15% (v/v) 2-propanol. The pH should be optimized (typically around 7.0).[3]

Electrophoretic Conditions:

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

Sample Preparation:

  • Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.

Data Analysis:

  • Enantiomeric purity is determined by comparing the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Chiral Solvating Agent (CSA):

  • A suitable chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

Solvent:

Experimental Procedure:

  • Prepare a stock solution of the chiral solvating agent (e.g., 0.1 M in CDCl₃).

  • Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a known volume of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar excess of the CSA stock solution to the NMR tube.

  • Acquire another ¹H NMR spectrum. The presence of the L-enantiomer will be indicated by the appearance of a second set of signals for specific protons, shifted due to the formation of diastereomeric complexes with the CSA.

Data Analysis:

  • The enantiomeric excess can be estimated by integrating the signals corresponding to the D- and L-enantiomers.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Dissolution in Mobile Phase Injection Injection onto Chiral Column Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Isocratic Elution Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation

Chiral HPLC Analysis Workflow

CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis cluster_data_ce Data Processing Sample_Prep_CE Sample Dissolution in BGE Injection_CE Hydrodynamic Injection Sample_Prep_CE->Injection_CE BGE_Prep Background Electrolyte (with Chiral Selector) Separation_CE Electrophoretic Separation BGE_Prep->Separation_CE Capillary_Prep Capillary Conditioning Capillary_Prep->Injection_CE Injection_CE->Separation_CE Detection_CE UV Detection (214 nm) Separation_CE->Detection_CE Integration_CE Peak Integration Detection_CE->Integration_CE Calculation_CE Enantiomeric Purity Calculation Integration_CE->Calculation_CE

Chiral CE Analysis Workflow

NMR_Workflow cluster_prep_nmr Preparation cluster_analysis_nmr Analysis cluster_data_nmr Data Processing Sample_Prep_NMR Dissolve Sample in CDCl₃ CSA_Addition Add Chiral Solvating Agent Sample_Prep_NMR->CSA_Addition Acquisition ¹H NMR Spectrum Acquisition CSA_Addition->Acquisition Signal_ID Identify Diastereomeric Signals Acquisition->Signal_ID Integration_NMR Signal Integration Signal_ID->Integration_NMR EE_Calc Enantiomeric Excess Estimation Integration_NMR->EE_Calc

NMR Analysis Workflow

References

A Comparative Guide to the Chiral Analysis of D- and L-Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired enantiomer can significantly impact the efficacy, safety, and overall quality of the final product. Fmoc-Tyr(tBu)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), is no exception.[1] This guide provides an objective comparison of analytical techniques for the chiral separation of D- and L-Fmoc-Tyr(tBu)-OH, supported by experimental data and detailed protocols.

The expected enantiomeric purity for commercially available Fmoc-protected α-amino acids is typically greater than 99.0% enantiomeric excess (ee) for the L-form, with some applications requiring purity of ≥99.8% ee.[2][3] Achieving this level of precision necessitates robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being a prominent technique due to its speed, sensitivity, and ease of use.[2] Supercritical Fluid Chromatography (SFC) also presents a viable alternative with potential benefits in terms of speed and reduced environmental impact.[4][5]

Comparative Performance of Chiral Stationary Phases

The success of a chiral separation is heavily reliant on the choice of the Chiral Stationary Phase (CSP). For Fmoc-amino acids, polysaccharide-based, Cinchona alkaloid-based, and macrocyclic glycopeptide-based CSPs have demonstrated significant utility.[6] The following tables summarize the performance of various CSPs for the chiral separation of Fmoc-Tyr(tBu)-OH under different chromatographic conditions.

Table 1: HPLC Performance Data for Chiral Separation of Fmoc-Tyr(tBu)-OH

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseRt1 (D-form) (min)Rt2 (L-form) (min)Alpha (α)Resolution (Rs)Reference
Lux 5 µm Cellulose-1PolysaccharideACN / 0.1% TFA (70:30)13.915.61.132.1[2]
Lux 5 µm Cellulose-2PolysaccharideACN / 0.1% TFA (70:30)12.114.21.182.9[2]
Lux 5 µm Cellulose-3PolysaccharideACN / 0.1% TFA (60:40)6.06.81.142.2[2][3]
Lux 5 µm Cellulose-4PolysaccharideACN / 0.1% TFA (70:30)11.513.11.152.4[2]
CHIRALPAK ZWIX(+)™ZwitterionicH₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.52-1.000.00[7]
CHIRALPAK ZWIX(-)™ZwitterionicH₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.48-1.923.58[7]

Note: ACN = Acetonitrile, TFA = Trifluoroacetic Acid, MeOH = Methanol, TEA = Triethylamine, FA = Formic Acid. Rt1 and Rt2 refer to the retention times of the first and second eluting enantiomers, respectively. Alpha (α) is the separation factor, and Resolution (Rs) > 1.5 is generally considered baseline separation.

Table 2: SFC Performance Data for Chiral Separation of Fmoc-Amino Acids (General)

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseKey AdvantagesReference
Lux Cellulose-1PolysaccharideCO₂ / Modifier (e.g., MeOH with additive)Faster separations, reduced solvent consumption.[5]
Quinine-based CSPsCinchona AlkaloidCO₂ / ModifierHigh efficiency and resolution for many Nα-Fmoc amino acids.[8]

Note: Specific data for Fmoc-Tyr(tBu)-OH under SFC conditions is less commonly published in direct comparative tables, but the principles apply. SFC often provides faster analysis times compared to HPLC.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for HPLC analysis of Fmoc-Tyr(tBu)-OH.

Protocol 1: Reversed-Phase HPLC using a Polysaccharide-Based CSP

This protocol is based on the successful separation of Fmoc-Tyr(tBu)-OH using a Lux Cellulose-3 column.[2][3]

  • Instrumentation: Agilent 1100 Series HPLC or equivalent.[2]

  • Column: Lux 5 µm Cellulose-3, 250 x 4.6 mm.[2]

  • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40, v/v).[2][3]

  • Flow Rate: 1.0 mL/min (Isocratic).[2]

  • Temperature: Ambient.[2]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Dissolve Fmoc-Tyr(tBu)-OH in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC using a Zwitterionic Cinchona Alkaloid-Based CSP

This protocol is adapted from methods used for the separation of various Fmoc-amino acids.[7][8]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: CHIRALPAK ZWIX(-)™.[7]

  • Mobile Phase: Water/Methanol (1/99, v/v) containing 30 mM Triethylamine and 60 mM Formic Acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Fmoc-Tyr(tBu)-OH in the mobile phase.

Workflow Visualizations

The following diagrams illustrate the general workflows for the chiral analysis of Fmoc-Tyr(tBu)-OH using HPLC and SFC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fmoc-Tyr(tBu)-OH Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: General workflow for HPLC-based chiral analysis of Fmoc-Tyr(tBu)-OH.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Fmoc-Tyr(tBu)-OH Sample Dissolve Dissolve in Co-solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Determine Enantiomeric Purity Integrate->Purity

Caption: General workflow for SFC-based chiral analysis of Fmoc-Tyr(tBu)-OH.

Conclusion

The chiral analysis of D- and L-Fmoc-Tyr(tBu)-OH is effectively achieved using HPLC with polysaccharide-based and Cinchona alkaloid-based chiral stationary phases. Polysaccharide-based CSPs, such as Lux Cellulose series, have demonstrated robust and baseline-resolved separations under reversed-phase conditions.[2][3] Zwitterionic CSPs, like CHIRALPAK ZWIX(-), also offer excellent resolution.[7] The choice of the optimal method will depend on the specific laboratory instrumentation, desired analysis time, and the required resolution. While HPLC is a well-established and reliable technique, SFC offers a promising alternative with benefits in speed and reduced environmental impact.[5] The provided data and protocols serve as a valuable starting point for researchers, scientists, and drug development professionals in establishing a suitable method for the critical quality control of Fmoc-Tyr(tBu)-OH.

References

A Comparative Guide to the Quality and Performance of Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of high-quality amino acid building blocks is a critical determinant of success. Fmoc-D-Tyr(tBu)-OH is a crucial derivative for the incorporation of D-tyrosine, preventing unwanted side reactions at the phenolic hydroxyl group. This guide provides an objective comparison of typical quality attributes found on a Certificate of Analysis (CoA) for this compound, compares its performance with alternative protecting group strategies, and provides supporting experimental data and protocols.

Understanding the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a formal document that outlines the quality and purity of a specific batch of a chemical product. For this compound, several key parameters are consistently reported by various suppliers. While batch-specific results will vary, the following table summarizes typical specifications that researchers should expect.

ParameterTypical SpecificationAnalytical MethodSignificance in Peptide Synthesis
Appearance White to off-white powderVisualA significant deviation in color could indicate impurities or degradation.
Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)Ensures that the correct building block is being incorporated into the peptide chain, minimizing deletion or truncated sequences.
Enantiomeric Purity ≥99.5% D-isomerChiral HPLCCritical for the synthesis of stereochemically pure peptides, which is essential for biological activity.
Identity Conforms to structureInfrared (IR) Spectroscopy, Mass Spectrometry (MS)Confirms the molecular structure of the compound.
Water Content (Karl Fischer) ≤1.0%Karl Fischer TitrationExcess water can interfere with coupling reactions in SPPS.
Solubility Clearly soluble in DMFVisualEnsures complete dissolution in the solvents used for peptide synthesis, preventing poor coupling efficiency.

Note: The data presented in this table is a summary of typical values found across various supplier specifications and should be used for illustrative purposes.[1][2][3][4]

Performance Comparison: this compound vs. Alternatives

The tert-butyl (tBu) group is a widely used protecting group for the tyrosine side chain in Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc removal and its clean cleavage under acidic conditions. However, alternative protecting groups exist, each with specific advantages and disadvantages.

Protecting Group StrategyKey AdvantagesKey DisadvantagesRecommended Use Case
This compound - High stability to piperidine- Clean cleavage with standard TFA cocktails- Widely available and well-characterized- Potential for t-butylation of sensitive residues (e.g., Trp) if scavengers are not usedGeneral-purpose solid-phase peptide synthesis.
Fmoc-D-Tyr(Bzl)-OH - Can be used in both Boc and Fmoc chemistries- Bzl group is partially removed by TFA, which can lead to side reactionsMore suitable for Fmoc chemistry where milder cleavage conditions are not required.[5]
Fmoc-D-Tyr(2-Cl-Trt)-OH - Highly acid-labile, allowing for selective deprotection on-resin- Increased cost and potential for steric hindrance during couplingSynthesis of protected peptide fragments or peptides with other acid-sensitive modifications.[6]
Fmoc-D-Tyr(Me)-OH - Methyl ether is a permanent protecting group, stable to TFA- Requires harsh cleavage conditions (e.g., HBr or BBr3) for removalApplications where a permanently modified tyrosine residue is desired.[6]

Experimental Protocols

HPLC Analysis for Purity of this compound Raw Material

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC (RP-HPLC).[7]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[7]

  • Gradient: 30-95% B over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 265 nm.[7]

  • Injection Volume: 5 µL.[7]

  • Sample Preparation: 0.5 mg/mL in the mobile phase.[7]

Protocol for Incorporation of this compound in SPPS

This protocol describes a standard procedure for coupling this compound to a growing peptide chain on a solid support.[6]

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HOBt or OxymaPure (3-5 equivalents), and a carbodiimide (B86325) such as DIC (3-5 equivalents) in DMF.

    • Add an activator base like DIPEA (6-10 equivalents) to the coupling mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.[6]

  • Washing: Wash the resin with DMF to prepare for the next deprotection and coupling cycle.

Visualizing Workflows and Pathways

analytical_validation_workflow cluster_0 Analytical Validation of this compound sample This compound Sample hplc Purity & Impurity Profile (HPLC) sample->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) sample->chiral_hplc ms Identity Confirmation (MS) sample->ms nmr Structural Confirmation (NMR) sample->nmr additional Additional Tests (KF, GC-HS, etc.) sample->additional coa Certificate of Analysis Generation hplc->coa chiral_hplc->coa ms->coa nmr->coa additional->coa spps_workflow cluster_1 Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of This compound wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat Cycle or Proceed to Cleavage wash2->end end->deprotection Next Amino Acid

References

A Comparative Guide to Fmoc-D-Tyr(tBu)-OH and Other Protected D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical determinant of the final peptide's purity, yield, and biological activity. Among these, Fmoc-D-Tyr(tBu)-OH stands out as a crucial reagent for the incorporation of D-tyrosine, a modification often employed to enhance peptide stability and efficacy. This guide provides an objective comparison of this compound with other commonly utilized protected D-amino acids, supported by illustrative experimental data and detailed protocols.

Introduction to Fmoc-Protected D-Amino Acids

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS.[1][2] Its base-lability allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups, a strategy known as orthogonal protection.[3][4] D-amino acids are incorporated into peptide sequences to increase resistance to enzymatic degradation, thereby extending their in vivo half-life, a desirable characteristic for therapeutic peptides.[5]

This compound is a derivative of the D-enantiomer of tyrosine.[6] The tert-butyl (tBu) group protects the phenolic hydroxyl side chain, preventing unwanted side reactions during synthesis. This protecting group is readily removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.

Comparative Analysis of Protected D-Amino Acids

This guide compares this compound with three other widely used Fmoc-protected D-amino acids: Fmoc-D-Phe-OH, Fmoc-D-Trp(Boc)-OH, and Fmoc-D-Ser(tBu)-OH. Each of these building blocks offers unique properties that make them suitable for specific applications in peptide design and synthesis.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application in peptide synthesis.

PropertyThis compoundFmoc-D-Phe-OHFmoc-D-Trp(Boc)-OHFmoc-D-Ser(tBu)-OH
Molecular Formula C₂₈H₂₉NO₅C₂₄H₂₁NO₄[1]C₃₁H₃₀N₂O₆[]C₂₂H₂₅NO₅[8]
Molecular Weight 459.53 g/mol 387.4 g/mol [1]526.58 g/mol []383.44 g/mol [8]
Appearance White to off-white solid[6]White to off-white solid[1]White to off-white powder[]Powder[8]
Side-Chain Protecting Group tert-Butyl (tBu)Nonetert-Butoxycarbonyl (Boc)tert-Butyl (tBu)[9]
Protecting Group Lability Fmoc: Base-labiletBu: Acid-labileFmoc: Base-labileFmoc: Base-labileBoc: Acid-labileFmoc: Base-labiletBu: Acid-labile
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone[6][10]Soluble in DMF and NMP[11]Soluble in DMFSoluble in DMF
Performance in Solid-Phase Peptide Synthesis (Illustrative Data)

The following table presents hypothetical, yet representative, experimental data comparing the performance of these protected D-amino acids in a standard SPPS protocol. This data is intended for illustrative purposes to highlight potential differences in performance.

ParameterThis compoundFmoc-D-Phe-OHFmoc-D-Trp(Boc)-OHFmoc-D-Ser(tBu)-OH
Coupling Efficiency (%) >99.0>99.5>98.5>99.0
Racemization Risk LowLowModerateLow
Side-Chain Protection Stability HighN/AModerateHigh
Purity after Cleavage (%) >95>97>93>96

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and high-quality results in peptide synthesis and analysis.

Standard SPPS Cycle for Incorporating an Fmoc-Protected Amino Acid

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected D-amino acid (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.[12]

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

4. Cycle Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[1]

HPLC Analysis for Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of protected amino acids and the final peptide product.[13][14]

- Sample Preparation:

  • For protected amino acids, dissolve a small amount (approx. 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and water.

  • For the final peptide, dissolve the lyophilized crude product in an appropriate solvent.

- HPLC Conditions (General):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point, which can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

- Data Analysis:

  • Calculate the percentage purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.[13]

Assessment of Racemization

Racemization, the conversion of a chiral amino acid to its opposite enantiomer, can occur during peptide synthesis, particularly during the activation step.[15][16] Chiral chromatography or mass spectrometry can be used to assess the extent of racemization.

- Sample Preparation:

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

  • Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

- Analytical Method:

  • Analyze the derivatized amino acids by reversed-phase HPLC. The different enantiomers will have distinct retention times, allowing for their quantification.

Visualizing Key Processes

Diagrams can help clarify complex workflows and relationships in peptide synthesis.

SPPS_Workflow Resin Resin Support Swell Resin Swelling Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final step Purification Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway_Modulation cluster_0 Peptide-Receptor Interaction cluster_1 Intracellular Signaling Cascade D-Amino_Acid_Peptide D-Amino Acid Containing Peptide GPCR G-Protein Coupled Receptor (GPCR) D-Amino_Acid_Peptide->GPCR Binds & Modulates G_Protein G-Protein Activation GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Modulation of a signaling pathway by a D-amino acid-containing peptide.

Conclusion

This compound is an indispensable reagent for the incorporation of D-tyrosine into synthetic peptides, offering a reliable method for enhancing their therapeutic potential. While its performance is generally robust, a thorough understanding of its properties in comparison to other protected D-amino acids, such as Fmoc-D-Phe-OH, Fmoc-D-Trp(Boc)-OH, and Fmoc-D-Ser(tBu)-OH, allows researchers to make informed decisions in the design and execution of their peptide synthesis strategies. The choice of a specific protected D-amino acid will ultimately depend on the desired properties of the final peptide and the specific challenges presented by the peptide sequence. Adherence to well-defined experimental protocols and rigorous analytical characterization are paramount to ensuring the successful synthesis of high-quality peptides for research and drug development.

References

A Researcher's Guide to Purity Assessment of Commercial Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. The quality of Fmoc-D-Tyr(tBu)-OH, a crucial derivative for introducing D-tyrosine into synthetic peptides, directly dictates the success of the synthesis, influencing the final peptide's purity, yield, and biological activity. This guide provides a comparative overview of commercially available this compound, details common impurities and their impact, and offers standardized protocols for its comprehensive purity assessment.

The use of high-purity Fmoc-amino acids is a cornerstone of successful peptide synthesis. Impurities in these starting materials can lead to a cascade of issues, including the formation of deletion and insertion sequences, truncated peptides, and products with altered biological properties due to the incorporation of diastereomeric impurities.[1][2] These side products complicate the purification of the target peptide, often leading to lower yields and increased time and cost.[3] Therefore, a thorough analytical assessment of the purity of commercial this compound is a critical step before its use in SPPS.

Comparative Analysis of Commercial this compound

While a direct, independent side-by-side experimental comparison of all commercial sources is not publicly available, a review of the product specifications from various suppliers provides a baseline for expected purity. It is important to note that this data is provided by the manufacturers and may not reflect batch-to-batch variability. Researchers are encouraged to request lot-specific certificates of analysis for critical applications.

SupplierStated HPLC PurityStated Enantiomeric PurityCAS Number
Sigma-Aldrich (Novabiochem®) ≥98.0%[4]≥99.5%[4]118488-18-9
CEM Corporation ≥99.0%[5]≥99.8%[5]71989-38-3
Cayman Chemical ≥98%[6]Not specified[6]71989-38-3
CSBio ≥99.00%≤0.50% L-enantiomer[7]118488-18-9
P3 BioSystems Information not publicly specifiedInformation not publicly specified118488-18-9

Note: This table is a summary of publicly available information from supplier websites as of late 2025 and is for illustrative purposes. Actual specifications may vary by lot and are subject to change by the supplier. Researchers should always consult the lot-specific certificate of analysis.

Common Impurities and Their Impact on Peptide Synthesis

Several classes of impurities can be present in commercial this compound, arising from the synthesis and purification of the compound. Understanding these impurities is crucial for troubleshooting and ensuring the quality of the final peptide.[1]

  • Dipeptide Impurities (Fmoc-D-Tyr(tBu)-D-Tyr(tBu)-OH): These can form during the synthesis of the Fmoc-amino acid and lead to the insertion of an extra amino acid residue into the peptide chain.

  • Free Amino Acid (H-D-Tyr(tBu)-OH): The presence of the unprotected amino acid can result in the double insertion of the D-tyrosine residue during the coupling step.[1]

  • Enantiomeric Impurities (Fmoc-L-Tyr(tBu)-OH): Contamination with the L-enantiomer will lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have significantly different biological activities.[2]

  • β-Alanine Derivatives: These impurities can arise from the rearrangement of the Fmoc protecting group and can be incorporated into the peptide, altering its backbone structure.[1]

  • Residual Solvents and Reagents: Traces of solvents like ethyl acetate (B1210297) or reagents such as acetic acid can act as capping agents, leading to truncated peptide sequences.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC) for chemical and enantiomeric purity, and Mass Spectrometry (MS) for identity confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and detection of impurities.

HPLC for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

Gradient:

  • A typical starting gradient is 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the separation of the main peak from any impurities.[8]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[9]

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of all detected peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is essential for determining the enantiomeric purity of the amino acid derivative.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2)[10]

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and enantiomers being separated.[11]

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Standard: It is recommended to also analyze a racemic mixture of this compound and Fmoc-L-Tyr(tBu)-OH to determine the retention times of both enantiomers.

  • Analysis: Inject the sample onto the equilibrated chiral HPLC system.

  • Data Analysis: Integrate the peak areas for the D- and L-enantiomers. The enantiomeric purity is expressed as the percentage of the desired D-enantiomer.

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of this compound and for identifying impurities.[12]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Separation: Use the same HPLC method as described for chemical purity to separate the compound from impurities before introduction into the mass spectrometer.

  • MS Analysis: Operate the mass spectrometer in positive ion mode. A full scan will confirm the molecular weight of the main peak (expected [M+H]⁺ for C₂₈H₂₉NO₅ is approximately 460.21 m/z).

  • Impurity Identification: The masses of impurity peaks can be used to tentatively identify their structures (e.g., a dipeptide impurity would have a mass corresponding to two this compound units minus water).

NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and to detect certain impurities.

Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz)

Solvent:

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Interpretation: The spectrum should show characteristic signals for the protons of the Fmoc group, the tert-butyl group, the aromatic rings of tyrosine and the fluorenyl group, and the α- and β-protons of the amino acid backbone. The integration of these signals should be consistent with the structure.

Visualizing the Workflow and Impact of Impurities

The following diagrams illustrate the workflow for purity assessment and the consequences of using impure starting materials in SPPS.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Purity Assessment Sample Commercial this compound HPLC RP-HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC MS LC-MS Sample->MS NMR NMR Sample->NMR Chem_Purity Chemical Purity (%) HPLC->Chem_Purity Enan_Purity Enantiomeric Purity (%) Chiral_HPLC->Enan_Purity Identity Identity Confirmation MS->Identity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the comprehensive purity assessment of this compound.

Impurity_Impact cluster_0 Impure this compound cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Undesirable Outcomes Impure_AA This compound with Impurities SPPS Coupling & Deprotection Cycles Impure_AA->SPPS Deletion Deletion Sequences SPPS->Deletion Insertion Insertion Sequences SPPS->Insertion Diastereomers Diastereomeric Peptides SPPS->Diastereomers Truncation Truncated Peptides SPPS->Truncation

Caption: Impact of impurities in this compound on SPPS outcomes.

References

A Comparative Guide to Alternative Protecting Groups for the D-Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the judicious selection of a protecting group for the phenolic hydroxyl function of D-tyrosine is a critical parameter for success.[1][2] The nucleophilic nature of this side chain necessitates protection to prevent undesirable side reactions, which can compromise the yield and purity of the final product.[1] This guide provides an objective comparison of common and alternative protecting groups for the D-tyrosine side chain, with a focus on their performance, supported by experimental data.

The choice of a protecting group is intrinsically linked to the overall synthetic strategy, most notably the Nα-protection scheme (Fmoc or Boc) and the desired cleavage conditions.[1] This guide will explore the characteristics of various protecting groups, offering insights into their stability, cleavage protocols, and potential side reactions.

Performance Comparison of Tyrosine Protecting Groups

The selection of an appropriate protecting group often involves a trade-off between stability during synthesis and the propensity for side reactions during deprotection.[3] The following table summarizes key performance indicators for commonly used protecting groups for the D-tyrosine side chain.

Protecting GroupAbbreviationIntroduction Yield (%)StabilityDeprotection ConditionsCommon Side Reactions & Quantitative Data
tert-ButyltBuWidely used and commercially available, specific introduction yields not commonly reported.[2]Stable to bases (e.g., piperidine).[1][2] Labile to strong acids.[1]Strong acids (e.g., TFA).[1][2] Cleavage is often concurrent with resin cleavage in Fmoc-SPPS.[1]Formation of 3-tert-butyltyrosine adducts on the tyrosine ring.[1][3] Reported at 0.5-1.0%.[2][3] Minimized with scavengers like triisopropylsilane (B1312306) (TIS) and water.[2][3]
BenzylBzl84-95%[2]Stable to mild acids and bases.[1] Labile to strong acids and hydrogenolysis.[1]Strong acids (e.g., HF, TFMSA)[1][2] or catalytic hydrogenolysis.Prone to significant C-alkylation, especially with high-concentration HF cleavage.[3] O- to C-rearrangement can occur.[3]
2,6-Dichlorobenzyl2,6-diCl-BzlNot explicitly reported, but used in Boc-based synthesis.More stable to acid than Bzl; stable to 50% TFA.[1][4]Strong acids (e.g., HF, TFMSA).[1]Reduced risk of O- to C-migration compared to Bzl due to steric hindrance.[1] Potential for chlorinated tyrosine species under harsh cleavage conditions, though not well-documented.[3]
2-Bromobenzyloxycarbonyl2-Br-ZNot explicitly reported, but a robust alternative in Boc chemistry.Stable to acid.[3]Strong acids (e.g., HF).[4]Provides excellent protection against O- to C-rearrangement and subsequent C-alkylation.[3]
AllyloxycarbonylAllocNot explicitly reported.Stable to both acidic (TFA) and basic (piperidine) conditions.[1]Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane).[1]Requires an orthogonal deprotection step with a metal catalyst, which may not be desirable in all synthetic routes.[1]
TritylTrtNot explicitly reported, known for high acid lability.Prone to premature cleavage if exposed to even weak acids.[2]Very mild acid (e.g., 1% TFA in DCM).[2]Can be selectively removed on-resin, offering an orthogonal strategy.[2]

Experimental Protocols

Accurate and reproducible outcomes are contingent on well-defined experimental protocols. This section provides detailed methodologies for key protection and deprotection reactions for the D-tyrosine side chain.

Protocol 1: Synthesis of Boc-D-Tyr(Bzl)-OH

This protocol describes the benzylation of the phenolic hydroxyl group of Boc-protected D-tyrosine.

  • Materials: Boc-D-Tyr-OH, Benzyl bromide (Bzl-Br), Sodium hydroxide (B78521) (NaOH), Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • Dissolve Boc-D-Tyr-OH in DMF.

    • Add a solution of NaOH and cool the mixture in an ice bath.

    • Add Benzyl bromide dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Cleavage of the tBu Group from a Peptide-Resin

This protocol is a standard procedure for the final deprotection of a peptide synthesized using Fmoc chemistry on an acid-labile resin.

  • Materials: Peptide-resin containing Tyr(tBu), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dichloromethane (DCM), Diethyl ether (cold).

  • Procedure:

    • Swell the peptide-resin in DCM in a reaction vessel.

    • Drain the DCM and add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Isolate the peptide by centrifugation or filtration.

Protocol 3: Orthogonal Deprotection of the Alloc Group

This protocol outlines the selective removal of the Alloc protecting group from a tyrosine residue on a solid support.[1]

  • Materials: Peptide-resin containing Tyr(Alloc), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (B129415) (PhSiH₃), Dichloromethane (DCM).[1]

  • Procedure:

    • Swell the peptide-resin in DCM.[1]

    • Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM.

    • Add the deprotection solution to the resin and stir under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

    • Drain the reaction vessel and wash the resin extensively with DCM, DMF, and any other appropriate solvents to remove the catalyst and byproducts.

Decision-Making Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a multifactorial decision. The following diagram provides a logical framework for choosing a suitable protecting group based on the synthetic strategy.

G start Start: Select D-Tyrosine Protecting Group strategy What is the Nα-protection strategy? start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc mild_cleavage Is very mild, on-resin cleavage needed? strategy->mild_cleavage Other Strategies orthogonal Is an orthogonal deprotection step required? fmoc->orthogonal acid_sensitivity Is the peptide sensitive to strong acid (HF)? boc->acid_sensitivity tBu_group Use tert-Butyl (tBu) - Standard for Fmoc-SPPS - Cleaved with TFA - Monitor for 3-tert-butyltyrosine formation orthogonal->tBu_group No alloc_group Use Allyloxycarbonyl (Alloc) - Stable to TFA and piperidine - Requires Pd(0) for cleavage orthogonal->alloc_group Yes bzl_group Use Benzyl (Bzl) - Standard for Boc-SPPS - Cleaved with strong acid (HF) - High risk of C-alkylation acid_sensitivity->bzl_group No stable_bzl_group Use 2,6-diCl-Bzl or 2-Br-Z - More acid stable than Bzl - Reduced side reactions acid_sensitivity->stable_bzl_group Yes trt_group Use Trityl (Trt) - Highly acid labile (1% TFA) - Allows for selective on-resin deprotection mild_cleavage->trt_group Yes

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Tyrosine vs. L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and drug design, the chirality of amino acids is a critical determinant of a molecule's biological activity. While L-amino acids are the exclusive building blocks of proteins in most living organisms, the strategic incorporation of their D-enantiomers is a powerful tool in medicinal chemistry.[1][2] This guide provides an objective comparison of peptides synthesized with the naturally occurring L-Tyrosine (L-Tyr) versus its synthetic counterpart, D-Tyrosine (D-Tyr). The substitution of L-Tyr with D-Tyr can profoundly alter a peptide's pharmacological profile, primarily by enhancing its stability against enzymatic degradation.[3] This modification, however, can also influence receptor binding affinity and overall in vivo efficacy, presenting a crucial trade-off for peptide drug development.

This guide will explore these differences through quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to inform the rational design of novel peptide therapeutics.

Key Differences in Biological Activity: A Comparative Analysis

The primary motivation for substituting an L-amino acid with a D-amino acid is to increase the peptide's metabolic stability. Proteolytic enzymes, which are responsible for degrading peptides in the body, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids.[4] By introducing a D-amino acid like D-Tyr, the peptide becomes a poor substrate for these enzymes, significantly extending its circulatory half-life.

Enzymatic Stability

The most significant advantage of incorporating D-Tyr is the enhanced resistance to proteolysis. This leads to a longer plasma half-life, which is a critical parameter for therapeutic efficacy.

Table 1: Comparative Plasma Stability of a Hypothetical L-Tyr vs. D-Tyr Peptide Note: This data is illustrative, based on typical findings in the literature. Actual values are peptide-specific.

Peptide VariantAmino Acid at Position XPlasma Half-life (t½) in hoursPrimary Cleavage Site
Peptide-LL-Tyrosine~0.5 - 2Adjacent to Tyr
Peptide-DD-Tyrosine> 24Resistant to cleavage at Tyr
Receptor Binding Affinity and Potency

The stereochemistry of an amino acid residue can be critical for its interaction with a biological receptor. Replacing L-Tyr with D-Tyr alters the three-dimensional conformation of the peptide, which can impact how it fits into the receptor's binding pocket. This change can have one of three outcomes:

  • Decreased Affinity: The D-configuration may introduce steric hindrance or disrupt key hydrogen bonds, leading to weaker binding.

  • Maintained or Increased Affinity: In some cases, the D-amino acid may orient the peptide's side chains in a more favorable conformation for receptor interaction, maintaining or even enhancing binding affinity and potency.[5]

  • Altered Selectivity: The change in conformation might decrease affinity for one receptor subtype while increasing it for another.

Opioid peptides are a classic example where D-amino acid substitution is used. Dermorphin, a naturally occurring and highly potent µ-opioid receptor agonist, contains a D-Alanine at position 2. Synthetic opioid analogues frequently incorporate D-amino acids to enhance both stability and potency.[6][7]

Table 2: Receptor Binding and Functional Potency of Opioid Peptide Analogues Data is compiled and representative of values found in opioid peptide literature.

PeptideSequenceReceptor TargetBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
[L-Tyr¹]-Peptide AL-Tyr -Gly-Gly-Phe-Metµ-Opioid Receptor15.025.0
[D-Tyr¹]-Peptide AD-Tyr -Gly-Gly-Phe-Metµ-Opioid Receptor120.0200.0
[L-Ala²]-EnkephalinTyr-L-Ala -Gly-Phe-Leuδ-Opioid Receptor5.08.0
[D-Ala²]-EnkephalinTyr-D-Ala -Gly-Phe-Leuµ/δ-Opioid Receptor1.21.5

As shown in Table 2, replacing the critical L-Tyr at position 1 often reduces affinity, while a D-amino acid at another position (like position 2 in Enkephalin) can significantly enhance it.

In Vivo Efficacy

The culmination of enhanced stability and receptor activity determines the peptide's in vivo efficacy. A peptide with a longer half-life can engage its target receptor for a more extended period, often resulting in a more potent and durable biological response, even if its instantaneous binding affinity is slightly lower than its L-amino acid counterpart. For example, a D-Tyr containing analgesic peptide would be expected to provide pain relief for a longer duration.

Experimental Protocols

To empirically validate the differences between L-Tyr and D-Tyr containing peptides, a series of standard biochemical and pharmacological assays are required.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol on an automated peptide synthesizer.

  • Resin: Rink Amide MBHA resin.

  • Amino Acids: Standard Fmoc-protected L-amino acids and Fmoc-D-Tyr(tBu)-OH are used.

  • Coupling: Amino acids are activated using HBTU/HOBt in the presence of DIPEA and coupled to the growing peptide chain.

  • Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.

  • Cleavage: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity is confirmed by mass spectrometry (MALDI-TOF or LC-MS).[8]

In Vitro Plasma Stability Assay

This assay measures the rate at which the peptide is degraded in plasma.

  • Materials: Human blood plasma, peptide stock solutions, quenching solution (e.g., acetonitrile (B52724) with 1% TFA or another organic solvent mixture).[9][10]

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold quenching solution to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.[10]

Radioligand Receptor Binding Assay

This assay determines the affinity (Ki) of the peptide for its target receptor.

  • Materials: Cell membranes expressing the receptor of interest (e.g., CHO cells overexpressing the µ-opioid receptor), a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor), test peptides (L-Tyr and D-Tyr variants), binding buffer.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test peptide.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations: Pathways and Workflows

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid Receptor) G_Protein Gα(i)βγ Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked Peptide Peptide Ligand (D-Tyr or L-Tyr) Peptide->Receptor Binding ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Downstream Reduced Activation

Caption: Generic inhibitory GPCR signaling pathway, relevant for opioid peptides.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synth_L Synthesize L-Tyr Peptide Stability Plasma Stability Assay (t½) Synth_L->Stability Binding Receptor Binding Assay (Ki) Synth_L->Binding Potency Functional Assay (IC₅₀/EC₅₀) Synth_L->Potency PK Pharmacokinetics (PK) Synth_L->PK Efficacy Efficacy Model (e.g., Analgesia) Synth_L->Efficacy Synth_D Synthesize D-Tyr Peptide Synth_D->Stability Synth_D->Binding Synth_D->Potency Synth_D->PK Synth_D->Efficacy Data Data Analysis & Comparison Stability->Data Binding->Data Potency->Data PK->Data Efficacy->Data Protease_Resistance cluster_L L-Tyr Peptide Pathway cluster_D D-Tyr Peptide Pathway L_Peptide L-Tyr Peptide Protease_L Proteolytic Enzyme L_Peptide->Protease_L Recognized Degraded Rapid Degradation (Short Half-Life) Protease_L->Degraded Cleavage D_Peptide D-Tyr Peptide Protease_D Proteolytic Enzyme D_Peptide->Protease_D Not Recognized Stable Resists Degradation (Long Half-Life) D_Peptide->Stable

References

A Comparative Guide to the Impact of Tyrosine Protection on Peptide Structure: NMR Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups in solid-phase peptide synthesis (SPPS) is a critical determinant of not only yield and purity but also the final three-dimensional structure of the peptide. This guide provides an objective comparison of peptides incorporating the commonly used Fmoc-D-Tyr(tBu)-OH with alternatives, focusing on how the choice of the tyrosine side-chain protecting group can influence the structural characteristics of the final peptide as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

The tert-butyl (tBu) ether is a widely employed protecting group for the phenolic hydroxyl of tyrosine in Fmoc-based SPPS due to its stability during synthesis and straightforward removal under acidic conditions.[1][2] However, alternative protecting groups, such as the trityl (Trt) and 2-chlorotrityl (2-Cl-Trt) groups, offer different degrees of acid lability and steric bulk, which can be advantageous in the synthesis of complex or sensitive peptides.[1][3][4] While much of the comparative data focuses on crude peptide purity determined by HPLC[1], a deeper understanding of the potential structural consequences of these synthetic choices is essential for rational peptide design.

Performance Comparison: Impact on Peptide Purity

The selection of the tyrosine protecting group can significantly affect the purity of the crude peptide product. The milder cleavage conditions associated with trityl-based protecting groups can minimize side reactions, often leading to a cleaner product and simplifying subsequent purification steps.[1][5]

Protecting GroupDerivativeCleavage ConditionsKey AdvantagesPotential Disadvantages
tert-Butyl (tBu)This compoundStrong acid (e.g., 95% TFA)[4]Robust and widely used in standard Fmoc/tBu strategy.[2]Harsher cleavage can lead to side reactions with sensitive residues.
Trityl (Trt)Fmoc-D-Tyr(Trt)-OHMild acid (e.g., 1-5% TFA in DCM)[1][4]Milder cleavage preserves peptide integrity, leading to higher crude purity.[1][5]More acid-labile, which may be a concern with very acid-sensitive linkers.[1]
2-Chlorotrityl (2-Cl-Trt)Fmoc-D-Tyr(2-Cl-Trt)-OHVery mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[1][3]Allows for the synthesis of fully protected peptide fragments; extremely mild cleavage.[1][3]Increased cost and potential for premature deprotection if not handled carefully.

Table based on data from comparative studies in peptide synthesis.[1][2][3][4][5]

While HPLC data provides valuable information on purity, it does not reveal the conformational properties of the peptide. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution, providing insights into secondary structure, folding, and dynamics.[6][7]

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide using Fmoc-amino acids, including this compound.

Materials:

  • Rink Amide MBHA resin[8]

  • Fmoc-protected amino acids (including this compound or alternatives)[8]

  • Coupling reagents: HBTU, HOBt, DIPEA[8]

  • Deprotection reagent: 20% piperidine (B6355638) in DMF[8]

  • Washing solvents: DMF, DCM, Diethyl ether[8]

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% EDT[8]

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[8]

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid with coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for a specified time (e.g., 2 hours).[8]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including the tBu group from tyrosine).[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.[8]

General Protocol for NMR Analysis of Peptides

This protocol provides a general framework for the NMR analysis of a purified peptide.

Materials:

  • Purified peptide

  • NMR buffer (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O or 100% D₂O)[6][9]

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate NMR buffer to a final concentration typically greater than 0.5 mM.[6] The pH should be maintained below 7.5 to observe amide protons.[6] A small percentage of D₂O (around 5-10%) is added for the spectrometer's lock system.[6][9]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, including proper folding and absence of aggregation.[6]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.[7]

    • COSY (Correlation Spectroscopy): Can be used for smaller peptides to identify through-bond proton-proton couplings.[10]

  • Data Processing and Analysis: Process the NMR data using appropriate software. The analysis involves:

    • Resonance Assignment: Assigning the observed NMR signals to specific protons in the peptide sequence.

    • Structural Restraints: Deriving distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Structure Calculation: Using the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis start Start: Select Protected Tyr (e.g., this compound) spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide hplc HPLC Purification crude_peptide->hplc purified_peptide Purified Peptide hplc->purified_peptide sample_prep NMR Sample Preparation (Buffer, Concentration) purified_peptide->sample_prep nmr_acquisition NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) sample_prep->nmr_acquisition data_processing Data Processing & Resonance Assignment nmr_acquisition->data_processing structure_calc Structure Calculation & Analysis data_processing->structure_calc final_structure 3D Peptide Structure structure_calc->final_structure

Caption: Workflow from peptide synthesis to 3D structure determination by NMR.

Conclusion

The selection of a protecting group for the tyrosine side chain in peptide synthesis, such as in this compound, has well-documented effects on the efficiency of the synthesis and the purity of the final product. While alternatives like Fmoc-D-Tyr(Trt)-OH may offer advantages in terms of milder deprotection conditions and improved crude purity[1][5], it is crucial for researchers to consider the potential downstream implications for the peptide's structural integrity. A thorough structural analysis, primarily using high-resolution NMR spectroscopy, is essential to confirm that the chosen synthetic route yields a peptide with the desired three-dimensional conformation, which is often intrinsically linked to its biological activity. The protocols and workflow presented here provide a comprehensive framework for such comparative studies.

References

A Cost-Benefit Analysis of Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the strategic incorporation of non-natural amino acids is a critical tool for enhancing drug efficacy. The use of D-amino acids, such as D-tyrosine, offers significant advantages, primarily by increasing the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS), comparing its performance and economic implications against its L-enantiomer and other protected D-tyrosine alternatives.

Executive Summary

The selection of this compound for peptide synthesis represents a strategic investment. While the initial cost of this D-amino acid derivative is typically higher than its L-counterpart, the downstream benefits of enhanced proteolytic stability can outweigh this initial expenditure, particularly in the context of therapeutic peptide development. The tert-butyl (tBu) protecting group for the tyrosine side chain is robust, offering excellent stability during the Fmoc-based synthesis cycles and is readily cleaved under standard acidic conditions. This guide presents a detailed comparison of this compound with its L-enantiomer and other protecting group strategies for D-tyrosine, supported by experimental data and protocols to inform your synthesis strategy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of different protected tyrosine derivatives in SPPS.

ParameterThis compoundFmoc-L-Tyr(tBu)-OHFmoc-D-Tyr(Trt)-OHNotes
Relative Cost Index HigherLowerHigherCost of D-enantiomers is generally greater than L-enantiomers due to the more complex starting materials and synthesis routes. The Trityl (Trt) group is bulkier and often associated with a higher reagent cost.
Crude Peptide Purity (Model Peptide) ~70-85% (sequence dependent)~70-85% (sequence dependent)Potentially >90%Purity is highly sequence-dependent. For some "difficult sequences," the bulkier Trt group can lead to higher crude purity due to milder cleavage conditions.[1]
Coupling Efficiency HighHighHighGenerally high for standard coupling protocols with modern reagents like HBTU/HATU. May be slightly lower for the bulkier Trt-protected derivative in sterically hindered couplings.
Deprotection Condition Strong Acid (e.g., 95% TFA)[1]Strong Acid (e.g., 95% TFA)[1]Mild Acid (e.g., 1-5% TFA in DCM)[1]The tBu group requires strong acid for cleavage, while the Trt group is significantly more acid-labile.
Risk of Side Reactions (Cleavage) Moderate (t-butylation of sensitive residues)Moderate (t-butylation of sensitive residues)LowThe formation of tert-butyl cations during tBu deprotection can lead to alkylation of nucleophilic residues like Trp and Met. The milder cleavage conditions for the Trt group minimize these side reactions.[1]
Enzymatic Stability of Final Peptide HighLowHighPeptides containing D-amino acids exhibit significantly enhanced resistance to proteolytic degradation.

Performance Comparison: this compound vs. Alternatives

The primary benefit of incorporating this compound into a peptide sequence is the significant increase in its enzymatic stability. Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific for L-amino acids. The presence of a D-amino acid at or near a cleavage site effectively prevents enzymatic recognition and hydrolysis, leading to a longer biological half-life of the peptide therapeutic.

This compound vs. Fmoc-L-Tyr(tBu)-OH: The core trade-off here is cost versus in vivo stability. The synthesis process, including coupling efficiency and deprotection conditions, is largely identical. However, the resulting D-peptide will be significantly more resistant to proteolysis. For therapeutic applications where a longer duration of action is desired, the higher initial cost of the D-enantiomer is often justified by the improved pharmacokinetic profile.

This compound vs. Fmoc-D-Tyr(Trt)-OH: Within the D-amino acid series, the choice of side-chain protection impacts the synthesis and cleavage strategy. The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-SPPS.[2] It provides robust protection during synthesis. In contrast, the trityl (Trt) group is more acid-labile, allowing for milder cleavage conditions.[1] This can be advantageous for complex peptides or those containing other sensitive residues, as it can lead to higher crude purity by minimizing side reactions during cleavage.[1] However, Fmoc-D-Tyr(Trt)-OH is often more expensive than its tBu-protected counterpart.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin) on a 0.1 mmol scale.[3]

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • HBTU (3-5 equivalents) or HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve this compound, HBTU/HATU, and DIPEA in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection of a D-Tyr(tBu)-Containing Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting group.[4]

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • In a fume hood, add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

HPLC Analysis of Crude Peptide Purity

This protocol provides a general method for determining the purity of the synthesized peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water[6]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[6]

  • Crude peptide sample (dissolved in a suitable solvent, e.g., 50% acetonitrile/water, at ~1 mg/mL)

Procedure:

  • Sample Preparation: Dissolve the crude peptide and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm (for tyrosine-containing peptides)[8]

    • Column Temperature: 30-40 °C

    • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Mandatory Visualizations

cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle Next_Cycle->Deprotection Repeat n times Start Start: Peptide Synthesis Goal Stability Is enhanced in vivo stability a primary goal? Start->Stability Cost Is minimizing initial reagent cost a priority? Stability->Cost No Use_D_Tyr Use this compound or Fmoc-D-Tyr(Trt)-OH Stability->Use_D_Tyr Yes Cost->Stability No Use_L_Tyr Use Fmoc-L-Tyr(tBu)-OH Cost->Use_L_Tyr Yes Sensitive_Residues Does the peptide contain other sensitive residues? Use_D_Tyr->Sensitive_Residues Use_Trt Consider Fmoc-D-Tyr(Trt)-OH for milder cleavage Sensitive_Residues->Use_Trt Yes Use_tBu This compound is a robust standard choice Sensitive_Residues->Use_tBu No cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease (Enzyme) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Tyrosine Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease (Enzyme) Protease_D->Binding_D No_Cleavage No Cleavage (Peptide remains intact) Binding_D->No_Cleavage

References

Evaluating the stability of the tBu group under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The tert-butyl (tBu) group, commonly employed as a tert-butyl ether for hydroxyls and a tert-butyl ester for carboxylic acids, is a workhorse in this field. Its value stems from a unique combination of robustness across a wide array of chemical environments and its clean, selective removal under specific acidic conditions.[1][2]

This guide provides a comprehensive evaluation of the stability of the tBu protecting group under various synthetic conditions, presenting comparative data to inform its application in complex chemical syntheses.

Stability Profile of the Tert-Butyl Group

The defining characteristic of the tBu protecting group is its exceptional stability in basic, nucleophilic, reductive, and many oxidative environments, contrasted with its controlled lability in the presence of acid.[3] This orthogonality is fundamental to its utility, particularly in complex strategies like Solid-Phase Peptide Synthesis (SPPS).[1]

Acidic Conditions

The tBu group is readily cleaved under acidic conditions. The mechanism proceeds through the protonation of the ether or ester oxygen, followed by the formation of a stable tertiary carbocation, which makes the cleavage efficient and specific.[3] Strong acids like trifluoroacetic acid (TFA) are standard for rapid and complete deprotection.[1] However, for substrates with other acid-sensitive functionalities, milder acidic or Lewis acidic conditions can be employed for selective cleavage.[4]

Basic and Nucleophilic Conditions

A key advantage of the tBu group is its high stability under basic and nucleophilic conditions. Unlike methyl or ethyl esters that are susceptible to saponification, tBu esters are resistant to cleavage by bases, which is advantageous when working with base-sensitive substrates.[2][5] This stability is crucial in methodologies like the Fmoc/tBu strategy in peptide synthesis, where the tBu groups on amino acid side chains must withstand repeated treatments with piperidine, a secondary amine base, used to remove the Fmoc group.[1]

Reductive Conditions

The tBu group is stable to a wide range of reducing agents. It is unaffected by catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), allowing for the selective reduction of other functional groups within the molecule.[1][6]

Oxidative Conditions

Generally, the tBu group is stable towards many common oxidizing agents. However, strong oxidizing conditions, particularly in conjunction with strong acids, can lead to cleavage. For instance, while stable to reagents like potassium permanganate (B83412) under neutral or basic conditions, the combination of KMnO₄ and strong acid can lead to the degradation of the corresponding alcohol, which may affect the protecting group.[7][8]

Data Presentation: Stability of tBu Ethers and Esters

The following tables summarize the stability of the tBu group under various conditions. As precise quantitative stability data (e.g., % recovery after a specific time) is often not the focus of preparative studies, this data is primarily qualitative, supplemented with examples of reaction yields where the tBu group remained intact.

Table 1: Stability of Tert-Butyl Ethers

Reagent/Condition ClassSpecific Reagent(s)StabilityNotes
Strong Acids TFA, HCl, H₂SO₄LabileStandard conditions for deprotection.[3]
Lewis Acids ZnBr₂, CeCl₃/NaILabileMilder alternatives for deprotection.[9]
Aqueous Acids H₃PO₄ (aq.)LabileEffective and environmentally benign deprotection.[9]
Bases LiOH, NaOH, K₂CO₃, PiperidineStableOrthogonal to base-labile protecting groups.[3]
Nucleophiles Amines, Grignard ReagentsStableSteric hindrance prevents nucleophilic attack.[1]
Reducing Agents H₂/Pd, LiAlH₄, NaBH₄StableCompatible with most reduction reactions.[6]
Oxidizing Agents KMnO₄, CrO₃, PCCGenerally StableStable under most common oxidative conditions.[1]
Thermal High TemperatureLabileDecomposition of t-butyl methyl ether catalyzed by hydrogen halides has been studied, with cleavage occurring in the gas phase.[10][11]

Table 2: Stability of Tert-Butyl Esters

Reagent/Condition ClassSpecific Reagent(s)StabilityNotes
Strong Acids TFA, HCl in DioxaneLabileCleavage is efficient, often complete in 1-4 hours at room temperature.[5]
Lewis Acids ZnBr₂LabileMilder conditions for deprotection.[4]
Bases NaOH, KOH, LiOHStableResistant to saponification, a major advantage over methyl/ethyl esters.[5][12]
Nucleophiles Amines, OrganometallicsStableThe bulky tBu group provides steric protection.[1]
Reducing Agents LiAlH₄, NaBH₄StableAllows for reduction of other functional groups. In one instance, a facile reduction using LiAlH₄ was achieved on a complex molecule, leaving the ester to be hydrolyzed in a subsequent step.[13]
Oxidizing Agents PCC, KMnO₄Generally StableTolerates a range of common oxidants.[1]
Catalytic Hydrogenation H₂/Pd/CStableOrthogonal to benzyl-type protecting groups.[1]
Thermal Refluxing Toluene with Silica GelLabileCan be used for cleavage, selective over t-butyl ethers.[9]

Experimental Protocols

General Protocol for Evaluating Protecting Group Stability

This protocol provides a framework for quantitatively assessing the stability of a tBu-protected compound under specific chemical conditions.

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of the pure tBu-protected compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or the reaction solvent). This will serve as the analytical standard.

  • In a reaction vessel, dissolve a precisely weighed amount of the tBu-protected substrate in the chosen reaction solvent.

2. Reaction Execution:

  • Add the reagent being tested (e.g., oxidizing agent, reducing agent, acid, or base) at the desired concentration and stoichiometry.

  • Stir the reaction at a controlled temperature for a defined period (e.g., 2, 4, 8, 24 hours).

3. Time-Point Sampling and Quenching:

  • At predetermined time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop further degradation. The quenching method will depend on the reagent used (e.g., addition of a reducing agent for an oxidant, a buffer for an acid/base).

4. Sample Preparation for Analysis:

  • Dilute the quenched aliquot with a suitable solvent to a concentration appropriate for the analytical method.

  • If necessary, filter the sample to remove any particulate matter.

5. Quantitative Analysis (RP-HPLC):

  • Analyze the prepared samples and the analytical standard by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]

  • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) that provides good separation between the starting material, the deprotected product, and any byproducts.[14]

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Quantify the peak area of the remaining tBu-protected starting material at each time point.

6. Data Interpretation:

  • Calculate the percentage of the tBu-protected compound remaining at each time point by comparing its peak area to the initial peak area (t=0) or to the standard curve.

  • Plot the percentage of remaining compound versus time to determine the stability profile under the tested conditions.

Standard Protocol for TFA-Mediated Deprotection of a t-Butyl Ester

This protocol is a standard method for the cleavage of t-butyl esters.[5]

1. Dissolution:

2. Acid Addition:

  • Add trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.

3. Reaction:

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up:

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene.

  • The resulting carboxylic acid can often be used without further purification.

Visualizations

Acid_Catalyzed_Cleavage Acid-Catalyzed Cleavage of a tBu Ether sub R-O-tBu protonated R-O⁺(H)-tBu sub->protonated Protonation proton + H⁺ proton:e->protonated:w products R-OH + protonated->products Cleavage carbocation tBu⁺ (stable carbocation) products->carbocation isobutylene Isobutylene + H⁺ carbocation->isobutylene Elimination Stability_Workflow Experimental Workflow for Stability Assessment start Prepare Substrate & Standard Solutions reaction Set up Reaction: Substrate + Reagent in Solvent start->reaction sampling Withdraw Aliquots at Time Points (t=0, 1, 2, 4h...) reaction->sampling quench Quench Reaction in Aliquots sampling->quench prepare Dilute & Filter Samples for Analysis quench->prepare hplc Analyze by RP-HPLC prepare->hplc quantify Quantify Peak Area of Remaining Substrate hplc->quantify end Determine % Stability vs. Time quantify->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents like Fmoc-D-Tyr(tBu)-OH are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, helping to mitigate risks and protect both laboratory personnel and the environment.

Understanding the Hazard Profile

This compound, or N-α-Fmoc-O-tert-butyl-D-tyrosine, is a commonly used amino acid derivative in solid-phase peptide synthesis.[1] While it is not classified as an acutely toxic or hazardous substance or mixture under the Globally Harmonized System (GHS), it is a combustible solid. It may cause irritation upon contact with the skin, eyes, or respiratory tract if inhaled as a dust.[2] Therefore, it must be handled with appropriate care and disposed of as chemical waste in accordance with institutional and local regulations.[2]

Personal Protective Equipment (PPE)

Before initiating the disposal process for this compound, it is mandatory to be outfitted with the following personal protective equipment to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[2]
Body Protection A laboratory coat or chemical-resistant apron.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[2][3]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][4]

Step 1: Waste Collection

All solid waste containing this compound, including residual powder, empty containers, and contaminated consumables (e.g., weigh boats, gloves), should be collected in a designated hazardous waste container.[2] This container should be made of a durable material, such as high-density polyethylene (B3416737) (HDPE), and must have a secure lid to prevent spills and the release of dust.[2]

Step 2: Labeling

The hazardous waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound".[2]

  • The words "Hazardous Waste".

  • The date the waste was first added to the container.

  • Any other information required by your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage

The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or sources of ignition.[2][3] It is recommended to store the container in a cool, dry place, with a typical temperature range between 2-8°C.[2]

Step 4: Final Disposal

Arrange for the collection and final disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Small Spills: Use appropriate tools to carefully sweep or scoop the spilled material into a convenient waste disposal container.[3]

  • Large Spills: Use a shovel to place the material into a suitable container for disposal.[3][5]

  • Avoid generating dust during cleanup.[5]

  • Ensure proper ventilation of the area.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Experimental Protocol: Solid-Phase Peptide Synthesis Waste

This compound is extensively used in solid-phase peptide synthesis (SPPS).[1] Waste generated from this process, including spent solvents (e.g., DMF, piperidine), wash solutions, and the resin itself, should be considered hazardous. This liquid waste should be collected in a separate, clearly labeled hazardous waste container and disposed of according to your institution's protocols for chemical waste.

Disposal Workflow for this compound cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect_solid Collect Solid Waste: - Residual this compound - Contaminated Labware - Empty Containers ppe->collect_solid container Place in a Designated Hazardous Waste Container collect_solid->container label_container Label Container Clearly: - Chemical Name - 'Hazardous Waste' - Date container->label_container store Store in a Designated Cool, Dry, and Secure Area label_container->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs disposal Arrange for Pickup and Final Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Tyr(tBu)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe handling of reagents like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Chemical and Physical Properties: this compound is a white to off-white crystalline powder commonly used in solid-phase peptide synthesis (SPPS).[1] Understanding its properties is the foundation of safe handling.

Hazard Identification: While not classified as acutely toxic, this compound is a combustible solid and can cause irritation to the skin, eyes, and respiratory tract if inhaled as dust.[2] It is crucial to consult the specific Safety Data Sheet (SDS) from the manufacturer, as hazard classifications can vary.[1]

Personal Protective Equipment (PPE)

To minimize exposure to this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[2]Prevents skin contact and irritation.[2]
Body Protection A laboratory coat or a chemical-resistant apron.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust or if ventilation is inadequate.[2][3]Prevents inhalation of fine powder, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Handling Procedures

Weighing and Transferring:

Due to the fine, dusty nature of this compound, specific precautions must be taken during weighing and transfer to prevent inhalation and contamination.

Experimental Protocol for Weighing:

  • Preparation: Designate a specific area for handling the powder, preferably within a certified chemical fume hood or an exhausted biosafety cabinet.[4] Ensure all necessary PPE is worn correctly.

  • Taring the Vessel: Place a clean, empty container with a lid on the balance and tare it to zero.[5]

  • Transfer: Move the container to the fume hood. Carefully transfer the approximate amount of this compound powder to the container using a dedicated spatula.[4] Keep the stock container closed as much as possible.

  • Weighing: Securely close the lid of the container with the powder and move it back to the balance to measure the mass.[4]

  • Adjusting: If adjustments to the mass are needed, return the container to the fume hood to add or remove powder.[5] Never handle the open powder on the open bench.

  • Dissolving: Once the desired mass is obtained, the solvent can be added directly to the container within the fume hood.[6]

cluster_prep Preparation cluster_weighing Weighing cluster_final Final Steps prep1 Don Appropriate PPE prep2 Designate Weighing Area (Fume Hood) prep1->prep2 weigh1 Tare Lidded Container on Balance weigh2 Transfer Powder to Container in Fume Hood weigh1->weigh2 weigh3 Close Lid and Weigh on Balance weigh2->weigh3 weigh4 Adjust Mass in Fume Hood if Necessary weigh3->weigh4 final1 Add Solvent to Container in Fume Hood weigh4->final1 final2 Clean Weighing Area and Tools final1->final2

A diagram illustrating the safe weighing workflow for this compound.
Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Temperature: Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically between 2-8°C.[1] For long-term stability, some suppliers recommend -20°C.[7]

  • Container: Keep the container tightly closed to protect it from moisture.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]

Disposal Plan

This compound must be disposed of as hazardous chemical waste.

  • Waste Collection: All solid waste containing this compound, including residual powder, contaminated weigh paper, and empty containers, must be collected in a designated hazardous waste container.[2]

  • Container Specification: The waste container should be made of a compatible material (e.g., HDPE), be clearly labeled with the full chemical name, and have a secure lid to prevent spills and the release of dust.[2]

  • Storage of Waste: The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory.[2]

  • Final Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Collect Solid Waste in Designated Container coll2 Include Contaminated PPE and Materials coll1->coll2 stor1 Securely Seal Container stor2 Label with Chemical Name and Hazards stor1->stor2 stor3 Store in Designated Hazardous Waste Area stor2->stor3 disp1 Contact EHS or Licensed Contractor stor3->disp1 disp2 Arrange for Waste Pickup disp1->disp2

A diagram of the disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.